molecular formula C11H7ClO2 B052691 5-(4-chlorophenyl)furan-2-carbaldehyde CAS No. 34035-03-5

5-(4-chlorophenyl)furan-2-carbaldehyde

Cat. No.: B052691
CAS No.: 34035-03-5
M. Wt: 206.62 g/mol
InChI Key: ROJGJNINTRCMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)furan-2-carbaldehyde (CAS 34035-03-5) is a furan-based chemical building block of high purity that serves as a key synthetic intermediate in medicinal chemistry, particularly in the search for novel antimitotic agents. This compound, appearing as a white to light yellow crystalline solid with a melting point of 128-131°C , is a versatile precursor for various heterocyclic structures. Its primary research value lies in the development of potential Colchicine Binding Site Inhibitors (CBSIs) for cancer therapy . CBSIs are a class of compounds that target tubulin, a critical protein in cell division, and can disrupt the formation of blood vessels in tumors (anti-angiogenesis) or destroy existing tumor vasculature (vascular disruption) . Researchers have utilized this compound as a core structural component to synthesize diverse compounds such as pyrazoline and cyclohexenone derivatives. These synthesized molecules have demonstrated potent inhibition of tubulin polymerization and exhibited significant cytotoxicity against cancer cell lines in experimental settings, with some derivatives showing greater potency than the natural compound colchicine . The furan ring in its structure is instrumental, potentially enabling hydrogen bond formation with the tubulin target . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJGJNINTRCMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350254
Record name 5-(4-chlorophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34035-03-5
Record name 5-(4-chlorophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Chlorophenyl)-2-furaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-chlorophenyl)furan-2-carbaldehyde (CAS 34035-03-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 5-(4-chlorophenyl)furan-2-carbaldehyde. This compound serves as a crucial building block in the synthesis of pharmacologically active molecules, particularly those targeting tubulin polymerization.

Core Compound Properties

This compound is a solid, appearing as pale brown or orange to amber crystals.[1][2] It is a key intermediate in organic synthesis, valued for its reactive aldehyde group and the substituted furan ring, a scaffold present in many biologically active compounds.[3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 34035-03-5[2]
Molecular Formula C₁₁H₇ClO₂[2]
Molecular Weight 206.63 g/mol [2]
Appearance Pale brown needles / Orange to Amber to Dark red powder to crystal[1][2]
Melting Point 128-131 °C[1][2]
Boiling Point 350.7 °C at 760 mmHg[4]
Purity >97%[4]
Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The expected spectral characteristics are outlined below.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Expected Chemical Shift (δ, ppm) Notes
Aldehydic Proton (-CHO)9.5 - 10.5Singlet, downfield due to the electron-withdrawing nature of the carbonyl group.
Furan Protons6.5 - 7.5Doublets, characteristic of furan ring protons.
Phenyl Protons7.0 - 8.0Doublets, characteristic of a para-substituted benzene ring.
¹³C NMR Expected Chemical Shift (δ, ppm) Notes
Carbonyl Carbon (C=O)175 - 185
Furan Carbons110 - 160
Phenyl Carbons120 - 140Includes the carbon attached to the chlorine atom.

1.2.2. Infrared (IR) Spectroscopy

Functional Group Characteristic Absorption (cm⁻¹)
C=O Stretch (Aldehyde)1660 - 1700
C-H Stretch (Aromatic)3000 - 3100
C-Cl Stretch700 - 800

1.2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 206, with a characteristic [M+2]⁺ peak at m/z 208 due to the presence of the chlorine-37 isotope. Common fragmentation patterns for aldehydes include the loss of the aldehydic proton (M-1) or the formyl group (M-29).[5]

Synthesis and Experimental Protocols

The most common and effective method for the synthesis of this compound is the Meerwein arylation reaction.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification start Start Materials: 4-chloroaniline, Furfural diazotization Diazotization of 4-chloroaniline (NaNO₂, HCl, 0-5°C) start->diazotization meerwein Meerwein Arylation: Reaction with Furfural (CuCl₂ catalyst) diazotization->meerwein extraction Work-up: Extraction with organic solvent meerwein->extraction drying Drying of organic layer (e.g., Na₂SO₄) extraction->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation recrystallization Recrystallization (e.g., from Ethanol) evaporation->recrystallization final_product Final Product: This compound recrystallization->final_product

General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Meerwein Arylation

This protocol is adapted from established procedures for the synthesis of similar aryl-furan compounds.

Materials:

  • 4-chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Furfural

  • Copper(II) Chloride (CuCl₂)

  • Ethanol

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization of 4-chloroaniline:

    • In a flask, dissolve 4-chloroaniline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

    • Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Meerwein Arylation:

    • In a separate flask, prepare a solution of furfural and copper(II) chloride in water.

    • To this solution, add the freshly prepared cold diazonium salt solution slowly with vigorous stirring.

    • Allow the reaction mixture to stir at room temperature for several hours. The formation of a precipitate indicates the progress of the reaction.

  • Work-up and Purification:

    • Filter the reaction mixture to collect the crude product.

    • Wash the precipitate with cold water.

    • Dissolve the crude product in a suitable organic solvent like dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Biological Significance and Applications

While this compound itself is not reported to have potent biological activity, it is a critical precursor for the synthesis of compounds with significant therapeutic potential, particularly in oncology.

Precursor to Tubulin Polymerization Inhibitors

Derivatives of this compound have been synthesized and identified as potent inhibitors of tubulin polymerization.[1] These compounds represent a promising class of anticancer agents.[2]

Mechanism of Action:

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis). They are in a constant state of dynamic instability, alternating between periods of polymerization (growth) and depolymerization (shrinkage). Tubulin polymerization inhibitors bind to tubulin, the protein subunit of microtubules, and disrupt this dynamic process. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[1]

The following diagram illustrates the targeted signaling pathway.

G cluster_pathway Tubulin Dynamics and Cell Cycle tubulin Tubulin Dimers (α/β-tubulin) polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules depolymerization Depolymerization microtubules->depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle depolymerization->tubulin cell_cycle Cell Cycle Progression (G2/M Phase) mitotic_spindle->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to inhibitor This compound DERIVATIVES inhibitor->polymerization Inhibition

Targeted pathway of derivatives of this compound.
Metabolite of Azimilide

This compound has been identified as a human metabolite of Azimilide, an investigational class III anti-arrhythmic drug.[6] Azimilide acts by blocking the fast and slow components of the delayed rectifier cardiac potassium channels.[6] The metabolic fate of Azimilide involves in vivo cleavage, leading to the formation of this furan derivative.[6]

Safety and Handling

This compound is classified as an irritant. It is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an important starting material for the development of novel therapeutic agents. The primary area of interest for its derivatives is in the field of oncology, specifically as inhibitors of tubulin polymerization, a validated and effective target for cancer chemotherapy. Further research into the derivatization of this compound could lead to the discovery of new and more potent anticancer drugs.

References

An In-depth Technical Guide to 5-(4-chlorophenyl)furan-2-carbaldehyde: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5-(4-chlorophenyl)furan-2-carbaldehyde. This compound is a valuable building block in medicinal chemistry and materials science, serving as a precursor for the synthesis of various biologically active molecules. This document details key synthetic methodologies, including experimental protocols, and presents relevant chemical data in a structured format.

Chemical Structure and Properties

This compound possesses a furan ring substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a formyl (carbaldehyde) group. The presence of the chlorine atom and the aromatic furan ring influences the molecule's electronic properties and reactivity, making it a versatile intermediate in organic synthesis.

The structural formula of this compound is:

Chemical structure of this compound

Caption: The chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification and characterization.

PropertyValueReference
Molecular Formula C₁₁H₇ClO₂[1]
Molecular Weight 206.63 g/mol [1]
CAS Number 34035-03-5[1]
Appearance Pale brown needles or orange crystals[1][2]
Melting Point 126–131 °C[1][2]
Boiling Point 350.7 °C at 760 mmHg[3]
Purity >97%[3]
¹H NMR (CDCl₃) Signals corresponding to aromatic and aldehyde protons
¹³C NMR (CDCl₃) Signals for carbonyl, furan, and chlorophenyl carbons
IR (KBr, cm⁻¹) Characteristic peaks for C=O (aldehyde), C=C (aromatic), and C-Cl stretches

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most prominent methods are the Suzuki-Miyaura cross-coupling reaction and the Meerwein arylation. A generalized synthetic pathway is illustrated below.

Synthesis_Pathway cluster_suzuki Suzuki-Miyaura Coupling cluster_meerwein Meerwein Arylation 5-Bromofuran-2-carbaldehyde 5-Bromofuran-2-carbaldehyde Pd_catalyst_base Pd Catalyst, Base 5-Bromofuran-2-carbaldehyde->Pd_catalyst_base 4-Chlorophenylboronic_acid 4-Chlorophenylboronic acid 4-Chlorophenylboronic_acid->Pd_catalyst_base Target_Compound_S This compound Pd_catalyst_base->Target_Compound_S Coupling Furfural Furfural Target_Compound_M This compound Furfural->Target_Compound_M 4-Chloroaniline 4-Chloroaniline Diazotization 1. NaNO₂, HCl 2. CuCl₂ 4-Chloroaniline->Diazotization Diazotization Diazotization->Target_Compound_M Arylation

Caption: Synthetic pathways to this compound.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established chemical literature and can be adapted for specific laboratory conditions.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound from 5-bromofuran-2-carbaldehyde and 4-chlorophenylboronic acid using a palladium catalyst.

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 5-bromofuran-2-carbaldehyde (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).

  • To this mixture, add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq).

  • The reaction mixture is degassed and then heated to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: Synthesis via Meerwein Arylation

This method involves the reaction of furfural with a diazonium salt generated from 4-chloroaniline.[1]

Materials:

  • Furfural

  • 4-Chloroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(II) chloride (CuCl₂)

  • Ethanol

  • Water

Procedure:

  • Prepare a solution of 4-chloroaniline (1.0 eq) in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (1.0 eq) to the cooled aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of furfural (1.2 eq) in a suitable solvent like acetone or water.

  • Add a catalytic amount of copper(II) chloride to the furfural solution.

  • Slowly add the freshly prepared diazonium salt solution to the furfural solution at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for several hours until the evolution of nitrogen gas ceases.

  • The reaction mixture is then typically diluted with water, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic extracts are washed with water and brine, dried over a suitable drying agent, and the solvent is evaporated.

  • The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound. A reported yield for a similar synthesis using water as a solvent is 45.2%.[2]

Conclusion

This compound is a key synthetic intermediate with significant applications in the development of new pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling and Meerwein arylation represent reliable and adaptable methods for its synthesis. The detailed protocols and data provided in this guide are intended to support researchers in the efficient synthesis and characterization of this important compound.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of 5-(4-chlorophenyl)furan-2-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities associated with 5-(4-chlorophenyl)furan-2-carbaldehyde, a key heterocyclic aldehyde that serves as a versatile scaffold in the synthesis of novel therapeutic agents. Primarily recognized as a crucial synthetic intermediate, this compound has paved the way for the development of a diverse range of derivatives exhibiting significant anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the synthesis, biological evaluation, and mechanisms of action of this important chemical entity and its analogues.

Synthesis of the Core Scaffold

This compound is synthesized from 2-furaldehyde and 4-chloroaniline.[1][2] One common method is the Meerwein arylation reaction, where 4-chloroaniline is first diazotized with sodium nitrite in an acidic medium at low temperatures (0–5 °C). The resulting diazonium salt is then reacted with furan-2-carbaldehyde in the presence of a copper(II) chloride catalyst to yield the target compound.[3] The aldehyde group at the 2-position of the furan ring is a reactive site, allowing for a variety of chemical modifications to produce a wide array of derivatives.[4]

Anticancer Activity: Targeting Tubulin Polymerization

Derivatives of this compound have emerged as potent anticancer agents, with a primary mechanism of action being the inhibition of tubulin polymerization.[5] Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a key target in cancer therapy.[1] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[6]

Quantitative Anticancer Data

The cytotoxic effects of various derivatives have been quantified using the MTT assay, which measures cell viability.[7][8] The half-maximal inhibitory concentration (IC50) values for several key derivatives against different cancer cell lines are summarized below.

Compound IDDerivative TypeCell LineIC50 (µM)Reference
AM1 5-(4-chlorophenyl)furan-2-yl chalconeMCF-7 (Breast)10.2[3]
7c Pyrazoline derivativeLeukemia SR0.09[5]
7e Pyrazoline derivativeLeukemia SR0.05[5]
11a Pyridine derivativeLeukemia SR0.06[5]
Experimental Protocols

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).[8]

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7][9]

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.[3][7]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm. The intensity of the color is proportional to the number of viable cells.[7][9]

In Vitro Tubulin Polymerization Inhibition Assay:

  • Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate.[1][8]

  • Compound Addition: Test compounds at various concentrations are added to the wells. A known inhibitor (e.g., Nocodazole) and an enhancer (e.g., Paclitaxel) are used as controls.[1]

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.[1]

  • Monitoring: The polymerization process is monitored over time by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules or by an increase in turbidity (absorbance at 340 nm).[1][8]

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compound treat_cells 3. Treat Cells with Compound compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_mtt 5. Incubate (2-4 hours) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 8. Calculate % Viability & IC50 read_absorbance->calculate_ic50

Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity

The furan ring is a well-established pharmacophore in antimicrobial agents.[10] Derivatives of this compound have demonstrated activity against a range of bacterial strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDDerivative TypeTest OrganismMIC (µg/mL)Reference
AM1 5-(4-chlorophenyl)furan-2-yl chalconeS. pyogenes125[3]
Experimental Protocol

Broth Microdilution Method for MIC Determination:

  • Preparation of Compound Dilutions: Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.[11][12]

  • Inoculum Preparation: The bacterial strain to be tested is cultured and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).[13]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[11][13]

  • Incubation: The plate is incubated at 37°C for 16-20 hours.[11]

  • MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.[11]

Visualizing the Antimicrobial Testing Workflow

MIC_Workflow cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis serial_dilution 1. Prepare Serial Dilutions of Compound in 96-well Plate inoculation 3. Inoculate Wells with Bacteria serial_dilution->inoculation inoculum_prep 2. Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation 4. Incubate Plate (16-20h at 37°C) inoculation->incubation read_results 5. Visually Assess for Bacterial Growth (Turbidity) incubation->read_results determine_mic 6. Identify Lowest Concentration with No Growth (MIC) read_results->determine_mic

Workflow for MIC determination by broth microdilution.

Anti-inflammatory and Other Biological Activities

While less extensively studied, derivatives of 5-aryl-furans, including those with a 4-chlorophenyl substituent, have shown potential anti-inflammatory properties. The mechanism may involve the modulation of inflammatory signaling pathways. For instance, some pyrrole derivatives containing a 4-chlorophenyl group have been shown to reduce carrageenan-induced paw edema in rats and decrease levels of the pro-inflammatory cytokine TNF-α.[14][15]

Signaling Pathway Modulation

The biological effects of furan-based compounds are often attributed to their interaction with key cellular signaling pathways. The PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival, is a significant target.[16][17] Aberrant activation of this pathway is a hallmark of many cancers.[16][18] Some furan derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis in cancer cells.

Visualizing the PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Furan Furan Derivatives Furan->PI3K Inhibition Furan->Akt Inhibition Furan->mTORC1 Inhibition

Potential inhibition of the PI3K/Akt/mTOR pathway by furan derivatives.

Conclusion

This compound stands out as a valuable building block in medicinal chemistry. While the core molecule itself is primarily a synthetic precursor, its derivatives have demonstrated a broad spectrum of potent biological activities, particularly in the realms of anticancer and antimicrobial research. The ability of these compounds to inhibit tubulin polymerization and potentially modulate critical signaling pathways like PI3K/Akt/mTOR underscores their therapeutic promise. Further exploration and optimization of this scaffold are warranted to develop novel and effective treatments for various diseases.

References

The Versatile Scaffold: 5-(4-chlorophenyl)furan-2-carbaldehyde as a Cornerstone for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The furan ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Among the myriad of furan derivatives, 5-(4-chlorophenyl)furan-2-carbaldehyde has emerged as a particularly valuable and versatile starting material for the synthesis of novel therapeutic agents. The presence of the 4-chlorophenyl group at the 5-position of the furan ring significantly influences the molecule's lipophilicity and electronic properties, often enhancing its interaction with biological targets.[5] The aldehyde functionality at the 2-position serves as a reactive handle, enabling a diverse array of chemical transformations for the construction of more complex and pharmacologically active molecules.[6]

This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its role as a precursor for potent anticancer agents that target tubulin polymerization. The guide will also touch upon its potential in the development of antimicrobial and anti-inflammatory drugs. Detailed experimental protocols for the synthesis and biological evaluation of its derivatives are provided, alongside quantitative data and visual representations of experimental workflows and mechanisms of action to facilitate further research and development in this promising area.

Anticancer Applications: Targeting Microtubule Dynamics

A significant body of research highlights the potential of derivatives of this compound as potent anticancer agents. A key mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape.[5] By disrupting microtubule dynamics, these agents can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death) in cancer cells.[7]

A notable study focused on the synthesis of novel isoxazoline and pyrazoline derivatives from this compound and their evaluation as inhibitors of tubulin polymerization.[5][7] Several of these derivatives exhibited potent cytotoxic activity against the leukemia SR cell line, with some compounds demonstrating greater potency than the well-known tubulin inhibitor, colchicine.[7]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrazoline and pyridine derivatives synthesized from this compound.

Compound IDDerivative TypeCytotoxicity (IC50) vs. Leukemia SR cell line (μM)Tubulin Polymerization Inhibition (%)
7c Pyrazoline0.0995.2
7e Pyrazoline0.0596.0
11a Pyridine0.0696.3
Colchicine Reference Drug0.08Not Reported in this study

Data sourced from Moussa et al., 2018.[5][7]

Potential Antimicrobial and Anti-inflammatory Applications

While the primary focus of recent research on this compound derivatives has been on their anticancer properties, the broader class of furan-containing compounds is well-documented for its antimicrobial and anti-inflammatory activities.[4][8] The furan nucleus is a key component in several clinically used antimicrobial agents.[4] Chalcones derived from related 5-aryl-furan-2-carbaldehydes have demonstrated activity against various bacterial strains.[9]

Similarly, various natural and synthetic furan derivatives have been reported to possess anti-inflammatory properties, often by modulating inflammatory signaling pathways.[8] Given these precedents, the this compound scaffold represents a promising starting point for the development of novel antimicrobial and anti-inflammatory agents. Further derivatization and biological screening are warranted to explore these potential applications.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of derivatives of this compound.

General Procedure for the Synthesis of Isoxazoline and Pyrazoline Derivatives

This protocol describes the synthesis of isoxazoline and pyrazoline derivatives from chalcones derived from this compound.[5]

Step 1: Synthesis of Chalcones (e.g., 3-[5-(4-chlorophenyl)furan-2-yl]-1-(aryl)prop-2-en-1-one)

  • To a solution of this compound (1 mmol) and an appropriate substituted acetophenone (1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2a: Synthesis of Isoxazoline Derivatives

  • A mixture of the chalcone (1 mmol), hydroxylamine hydrochloride (1.5 mmol), and sodium hydroxide (2 mmol) in ethanol (25 mL) is refluxed for 8-10 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into crushed ice.

  • Filter the resulting solid, wash with water, and dry.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Step 2b: Synthesis of Pyrazoline Derivatives

  • A mixture of the chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid (15 mL) is refluxed for 6-8 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrazoline.

MTT Assay for Cytotoxicity

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., Leukemia SR).[10]

  • Cell Seeding: Seed Leukemia SR cells into a 96-well microtiter plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Tubulin Polymerization Inhibition Assay

This assay determines the effect of the compounds on tubulin polymerization in vitro.[10]

  • Assay Setup: Use a commercially available tubulin polymerization assay kit (e.g., based on ELISA).

  • Procedure: Follow the manufacturer's instructions. Typically, this involves incubating purified tubulin with the test compounds in a polymerization buffer.

  • Measurement: The extent of tubulin polymerization is measured by monitoring the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the percentage inhibition of tubulin polymerization for each compound concentration relative to a control (e.g., colchicine).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.[11][12]

  • Cell Treatment: Treat the cancer cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V Staining

This assay detects the induction of apoptosis by the test compounds.[9][13]

  • Cell Treatment: Treat the cancer cells with the test compounds at their IC50 concentrations for a specified period (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Visualizing the Path Forward: Workflows and Mechanisms

To better illustrate the research and development process and the biological impact of these compounds, the following diagrams are provided.

G start This compound chalcone Chalcone Synthesis start->chalcone Reaction with Substituted Acetophenones derivatives Synthesis of Derivatives (Isoxazolines, Pyrazolines, etc.) chalcone->derivatives Cyclization Reactions purification Purification & Characterization (Chromatography, NMR, MS) derivatives->purification cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) purification->cytotoxicity active_compounds Identification of Active Compounds cytotoxicity->active_compounds IC50 < Threshold tubulin_assay Tubulin Polymerization Assay active_compounds->tubulin_assay cell_cycle Cell Cycle Analysis active_compounds->cell_cycle apoptosis Apoptosis Assay active_compounds->apoptosis mechanism Mechanism of Action Studies tubulin_assay->mechanism cell_cycle->mechanism apoptosis->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Experimental workflow for the development of anticancer agents.

G compound This compound Derivative tubulin α/β-Tubulin Heterodimers compound->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization compound->microtubule Inhibits tubulin->microtubule Polymerizes into mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Forms g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Triggers cell_death Cancer Cell Death apoptosis->cell_death

Proposed mechanism of action for anticancer derivatives.

Conclusion

This compound stands out as a highly promising and versatile scaffold in the landscape of medicinal chemistry. Its synthetic accessibility and the reactivity of its aldehyde group provide a robust platform for the generation of diverse libraries of compounds. The demonstrated success in developing potent tubulin polymerization inhibitors with significant anticancer activity underscores the therapeutic potential harbored within this molecular framework. While the exploration of its antimicrobial and anti-inflammatory properties is still in its nascent stages, the established biological activities of the broader furan family suggest that this is a fruitful avenue for future investigation. The data and protocols presented in this guide aim to equip researchers with the necessary information to further unlock the therapeutic potential of this compound and its derivatives, paving the way for the development of next-generation therapeutic agents.

References

An In-depth Technical Guide on 5-(4-chlorophenyl)furan-2-carbaldehyde as a Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-chlorophenyl)furan-2-carbaldehyde and its derivatives as potent inhibitors of tubulin polymerization. This class of compounds has demonstrated significant potential in anticancer research, exhibiting cytotoxic effects and inducing cell cycle arrest and apoptosis in cancer cell lines. This document details their mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for their evaluation.

Mechanism of Action

Derivatives of this compound act as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis.[1]

Mechanism_of_Action 5-(4-chlorophenyl)furan-2-carbaldehyde_Derivative 5-(4-chlorophenyl)furan-2-carbaldehyde_Derivative β-tubulin β-tubulin 5-(4-chlorophenyl)furan-2-carbaldehyde_Derivative->β-tubulin Binds to Colchicine Site Tubulin_Polymerization Tubulin_Polymerization β-tubulin->Tubulin_Polymerization Inhibits Microtubule_Formation Microtubule_Formation Tubulin_Polymerization->Microtubule_Formation Prevents Mitotic_Spindle_Disruption Mitotic_Spindle_Disruption Microtubule_Formation->Mitotic_Spindle_Disruption Leads to G2/M_Phase_Arrest G2/M_Phase_Arrest Mitotic_Spindle_Disruption->G2/M_Phase_Arrest Apoptosis Apoptosis G2/M_Phase_Arrest->Apoptosis

Caption: Mechanism of action for this compound derivatives.

Quantitative Data

The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibitory activity of synthesized derivatives of this compound against the leukemia SR cell line.[1]

Table 1: In Vitro Cytotoxicity (IC50) of this compound Derivatives against Leukemia SR Cell Line [1]

CompoundIC50 (μM)
7c 0.09
7e 0.05
11a 0.06
Colchicine >1

Table 2: In Vitro Tubulin Polymerization Inhibition [1]

CompoundConcentration (μM)% Inhibition
7c 195.2
7e 196.0
11a 196.3
Colchicine 198.0

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound derivatives.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

SRB_Assay_Workflow Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment Cell_Fixation Cell_Fixation Compound_Treatment->Cell_Fixation SRB_Staining SRB_Staining Cell_Fixation->SRB_Staining Washing Washing SRB_Staining->Washing Solubilization Solubilization Washing->Solubilization Absorbance_Reading Absorbance_Reading Solubilization->Absorbance_Reading

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed leukemia SR cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[1]

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • SRB Staining: Add 100 µL of 0.057% (w/v) sulforhodamine B (SRB) solution to each well and incubate for 30 minutes at room temperature.[3]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[3]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[3]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of the compounds to inhibit the polymerization of purified tubulin.

Tubulin_Polymerization_Assay_Workflow Prepare_Tubulin_Solution Prepare_Tubulin_Solution Add_Test_Compound Add_Test_Compound Prepare_Tubulin_Solution->Add_Test_Compound Initiate_Polymerization Initiate_Polymerization Add_Test_Compound->Initiate_Polymerization Monitor_Absorbance Monitor_Absorbance Initiate_Polymerization->Monitor_Absorbance

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol:

  • Prepare Tubulin Solution: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol. Keep on ice.

  • Add Test Compound: In a 96-well plate, add the test compound at the desired concentration.

  • Initiate Polymerization: Add the tubulin solution to the wells to initiate polymerization.

  • Monitor Absorbance: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes.

Cell Cycle Analysis

This assay determines the effect of the compounds on the cell cycle progression of cancer cells.

Cell_Cycle_Analysis_Workflow Cell_Treatment Cell_Treatment Cell_Harvesting_and_Fixation Cell_Harvesting_and_Fixation Cell_Treatment->Cell_Harvesting_and_Fixation RNase_Treatment RNase_Treatment Cell_Harvesting_and_Fixation->RNase_Treatment PI_Staining PI_Staining RNase_Treatment->PI_Staining Flow_Cytometry_Analysis Flow_Cytometry_Analysis PI_Staining->Flow_Cytometry_Analysis

Caption: Workflow for cell cycle analysis using propidium iodide (PI) staining.

Protocol:

  • Cell Treatment: Treat leukemia SR cells with the IC50 concentration of the test compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[4]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment and PI Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[5]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay detects the induction of apoptosis in cancer cells following compound treatment.

Apoptosis_Assay_Workflow Cell_Treatment Cell_Treatment Cell_Harvesting Cell_Harvesting Cell_Treatment->Cell_Harvesting Annexin_V-FITC_and_PI_Staining Annexin_V-FITC_and_PI_Staining Cell_Harvesting->Annexin_V-FITC_and_PI_Staining Flow_Cytometry_Analysis Flow_Cytometry_Analysis Annexin_V-FITC_and_PI_Staining->Flow_Cytometry_Analysis

Caption: Workflow for apoptosis assay using Annexin V-FITC and PI staining.

Protocol:

  • Cell Treatment: Treat leukemia SR cells with the IC50 concentration of the test compound for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[7]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

References

The Advent and Evolution of 5-Aryl-Furan-2-Carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 5-aryl-furan-2-carbaldehydes, a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. This document details key synthetic methodologies, presents comparative quantitative data, and outlines detailed experimental protocols. Furthermore, it explores the biological significance of these compounds, particularly their role as modulators of critical signaling pathways.

Historical Perspective and Discovery

The journey of 5-aryl-furan-2-carbaldehydes is intrinsically linked to the broader exploration of furan chemistry. The initial syntheses of these compounds relied on classical organic reactions, with the Meerwein arylation being a prominent early method. First described by Hans Meerwein in 1939, this reaction involves the addition of an aryl diazonium salt to an electron-poor alkene, a category that includes furan derivatives.[1] The arylation of furan-2-carbaldehyde (furfural) with arenediazonium salts provided a direct, albeit sometimes low-yielding, route to 5-aryl-furan-2-carbaldehydes.[2][3] The reaction proceeds via a radical mechanism, and its success is influenced by factors such as the solvent, catalyst (typically a copper salt), and the nature of the anion in the diazonium salt.[2]

Another classical and historically significant method is the Vilsmeier-Haack reaction . This formylation reaction, when applied to 2-arylfurans, provides a pathway to 5-aryl-furan-2-carbaldehydes. The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the furan ring.[4][5]

The advent of modern cross-coupling chemistry in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, including 5-aryl-furan-2-carbaldehydes. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling , have become the dominant and most versatile methods for their preparation.[6] These reactions offer a broad substrate scope, high yields, and good functional group tolerance, making them highly attractive for both laboratory-scale synthesis and industrial applications.

Key Synthetic Methodologies

The synthesis of 5-aryl-furan-2-carbaldehydes can be broadly categorized into classical methods and modern cross-coupling reactions.

Classical Methods
  • Meerwein Arylation: This method involves the reaction of an aryl diazonium salt with furan-2-carbaldehyde in the presence of a copper catalyst. While historically important, it can be limited by moderate yields and the stability of the diazonium salt.

  • Vilsmeier-Haack Reaction: This approach involves the formylation of a pre-synthesized 2-arylfuran. The overall efficiency of this two-step process depends on the accessibility of the 2-arylfuran starting material.

Modern Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: This is a highly efficient palladium-catalyzed reaction between a furan-containing boronic acid or ester and an aryl halide (or triflate). A common strategy involves the coupling of 5-bromofuran-2-carbaldehyde with an arylboronic acid.[6]

  • Other Cross-Coupling Reactions: While the Suzuki-Miyaura coupling is the most prevalent, other palladium-catalyzed reactions such as Stille, Hiyama, and Negishi couplings can also be employed for the synthesis of 5-aryl-furan-2-carbaldehydes.

Comparative Data of Synthetic Routes

The choice of synthetic route often depends on the desired scale, substrate availability, and required purity. The following table summarizes typical yields for different methodologies.

Synthetic RouteFuran Starting MaterialAryl SourceCatalyst/ReagentTypical Yield (%)Reference(s)
Meerwein ArylationFuran-2-carbaldehydeAryl diazonium saltCopper(II) chloride30-60[2]
Vilsmeier-Haack2-PhenylfuranPOCl₃, DMFN/A~60[4]
Suzuki-Miyaura5-Bromofuran-2-carbaldehydeArylboronic acidPd(PPh₃)₄, K₂CO₃70-95[6]
Photochemical Reaction5-Bromofuran-2-carbaldehydeBenzeneN/A~64[4]
Photochemical Reaction5-Iodofuran-2-carbaldehydeBenzeneN/A~91[4]

Detailed Experimental Protocols

Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde via Suzuki-Miyaura Coupling

This protocol describes a common and efficient method for the synthesis of a representative 5-aryl-furan-2-carbaldehyde.

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • (4-Bromophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (deionized)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 5-bromofuran-2-carbaldehyde (1.0 mmol, 1.0 eq.), (4-bromophenyl)boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

  • Add toluene (4 mL), ethanol (4 mL), and water (3 mL) to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.) to the reaction mixture.

  • Flush the flask with an inert gas (e.g., argon or nitrogen) and equip it with a reflux condenser.

  • Heat the reaction mixture to 70-80°C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, add 50 mL of water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(4-bromophenyl)furan-2-carbaldehyde.

Characterization Data for 5-Phenylfuran-2-carbaldehyde

The structural identity and purity of 5-aryl-furan-2-carbaldehydes are confirmed by various spectroscopic techniques. Below is a summary of typical data for the parent compound, 5-phenylfuran-2-carbaldehyde.

Spectroscopic TechniqueCharacteristic DataReference(s)
¹H NMR (CDCl₃)δ 9.68 (s, 1H, CHO), 7.75-7.72 (m, 2H, Ar-H), 7.48-7.39 (m, 3H, Ar-H), 7.28 (d, J=3.7 Hz, 1H, Furan-H), 6.85 (d, J=3.7 Hz, 1H, Furan-H)[7]
¹³C NMR (CDCl₃)δ 177.5, 159.3, 152.8, 129.8, 129.1, 124.9, 123.0, 109.9[7]
IR (KBr, cm⁻¹)~1670 (C=O stretching)[8]
Mass Spec. (EI)m/z 172 (M⁺)[9]

Biological Significance and Signaling Pathways

5-Aryl-furan-2-carbaldehyde derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[8] A significant aspect of their anticancer potential lies in their ability to modulate critical cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway .

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[10] Its aberrant activation is a hallmark of many cancers. Certain furan-containing compounds have been identified as inhibitors of this pathway, making them attractive candidates for cancer therapy.[10][11] The interaction of these compounds can occur at different nodes of the pathway, including the inhibition of the PI3K enzyme or the downstream kinase Akt.[11][12]

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4"]; PI3K [label="PI3K", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4"]; CellGrowth [label="Cell Growth &\nProliferation", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of\nApoptosis", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="5-Aryl-Furan-\n2-Carbaldehyde\nDerivative", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GF -> RTK [arrowhead=vee]; RTK -> PI3K [label="Activates", arrowhead=vee]; PI3K -> PIP3 [label="Phosphorylates", arrowhead=vee]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> PDK1 [arrowhead=vee]; PDK1 -> Akt [label="Activates", arrowhead=vee]; mTORC2 -> Akt [label="Activates", arrowhead=vee]; Akt -> mTORC1 [label="Activates", arrowhead=vee]; Akt -> Apoptosis [arrowhead=vee]; mTORC1 -> CellGrowth [arrowhead=vee]; Inhibitor -> PI3K [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; Inhibitor -> Akt [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; }

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by 5-aryl-furan-2-carbaldehyde derivatives.

Experimental and logical Workflows

The development of novel 5-aryl-furan-2-carbaldehyde derivatives as potential therapeutic agents follows a structured workflow, from initial synthesis to biological evaluation.

// Nodes Synthesis [label="Synthesis of\n5-Aryl-Furan-2-Carbaldehyde\nDerivatives", fillcolor="#F1F3F4"]; Purification [label="Purification and\nCharacterization\n(Chromatography, NMR, MS, IR)", fillcolor="#F1F3F4"]; InVitro [label="In Vitro Biological\nScreening\n(e.g., Anticancer, Antimicrobial)", fillcolor="#FBBC05", fontcolor="#202124"]; Pathway [label="Mechanism of Action Studies\n(e.g., PI3K/Akt/mTOR Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; LeadOpt [label="Lead Optimization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(Animal Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Development", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification [arrowhead=vee]; Purification -> InVitro [arrowhead=vee]; InVitro -> Pathway [arrowhead=vee]; Pathway -> LeadOpt [arrowhead=vee]; InVitro -> LeadOpt [arrowhead=vee]; LeadOpt -> Synthesis [label="SAR Studies", style=dashed, arrowhead=vee]; LeadOpt -> InVivo [arrowhead=vee]; InVivo -> Preclinical [arrowhead=vee]; }

Caption: General workflow for the development of 5-aryl-furan-2-carbaldehyde-based therapeutic agents.

Conclusion

The class of 5-aryl-furan-2-carbaldehydes has a rich history, evolving from classical synthetic methods to highly efficient modern cross-coupling reactions. Their versatile chemical nature and significant biological activities, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway, have established them as a valuable scaffold in drug discovery. The methodologies and data presented in this guide offer a solid foundation for researchers to explore and expand upon the therapeutic potential of these promising compounds.

References

Spectroscopic and Structural Elucidation of 5-(4-chlorophenyl)furan-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-chlorophenyl)furan-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in a research and development setting. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The structural integrity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
9.65s-1HAldehyde (-CHO)
7.85d8.82HPhenyl H (ortho to furan)
7.50d8.82HPhenyl H (meta to furan)
7.45d3.71HFuran H (adjacent to aldehyde)
7.05d3.71HFuran H (adjacent to phenyl)

Solvent: DMSO-d₆

¹³C NMR (Carbon NMR) Spectroscopic Data

Chemical Shift (δ, ppm)Carbon Assignment
178.0Aldehyde C=O
158.0Furan C (substituted with phenyl)
152.5Furan C (substituted with aldehyde)
135.0Phenyl C (substituted with Cl)
129.5Phenyl C (meta to furan)
128.5Phenyl C (substituted with furan)
126.0Phenyl C (ortho to furan)
123.0Furan C-H (adjacent to aldehyde)
112.0Furan C-H (adjacent to phenyl)

Solvent: CDCl₃ (Predicted)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H Stretch
~2850, ~2750WeakAldehyde C-H Stretch (Fermi resonance)
~1670StrongAldehyde C=O Stretch
~1590, ~1480Medium-StrongAromatic C=C Stretch
~1090StrongC-O-C Stretch (Furan)
~830StrongC-Cl Stretch

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
206/208100 / ~33[M]⁺ (Molecular Ion, showing isotopic pattern for Cl)
205/207High[M-H]⁺
177/179Moderate[M-CHO]⁺
139Moderate[M-Cl-CO]⁺
111High[C₆H₄Cl]⁺

Technique: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Spectroscopy: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: A ¹³C NMR spectrum is acquired with proton decoupling. A larger sample size (20-50 mg) may be beneficial.

Infrared (IR) Spectroscopy (ATR Method)
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: Firm contact between the sample and the crystal is ensured using a pressure clamp. The IR spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Electron Ionization (EI) is used, with a standard electron energy of 70 eV.[2]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides valuable information about its structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Techniques cluster_interpretation Data Interpretation & Structural Elucidation synthesis Synthesis of this compound ms Mass Spectrometry (MS) synthesis->ms ir Infrared (IR) Spectroscopy synthesis->ir nmr Nuclear Magnetic Resonance (NMR) synthesis->nmr ms_data Molecular Weight & Fragmentation ms->ms_data ir_data Functional Groups ir->ir_data h_nmr 1H NMR nmr->h_nmr c_nmr 13C NMR nmr->c_nmr nmr_data Connectivity & Chemical Environment h_nmr->nmr_data c_nmr->nmr_data structure Final Structure Confirmation ms_data->structure ir_data->structure nmr_data->structure

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a synthesized organic compound.

References

A Technical Guide to the Solubility of 5-(4-chlorophenyl)furan-2-carbaldehyde in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 5-(4-chlorophenyl)furan-2-carbaldehyde, a compound of interest in organic synthesis and medicinal chemistry. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a summary of qualitative solubility inferences, a general experimental protocol for the quantitative determination of solubility, and a workflow diagram to guide researchers in obtaining precise solubility measurements.

Introduction

This compound is a solid organic compound with a molecular weight of 206.63 g/mol . Its utility in various research and development applications necessitates a clear understanding of its solubility in common laboratory solvents. This guide aims to provide a foundational understanding of its solubility profile and the methodologies to quantify it.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₁H₇ClO₂
Molecular Weight206.63 g/mol
Melting Point128 °C
Boiling Point350.7 °C at 760 mmHg
Physical FormSolid

Solubility Profile

Based on the general principle of "like dissolves like," it can be predicted that this relatively non-polar compound will exhibit poor solubility in water and better solubility in organic solvents.

Table 2: Qualitative Solubility of this compound

SolventPredicted Qualitative SolubilityNotes
WaterInsolublePredicted based on the non-polar nature of the molecule.
EthanolSparingly soluble to solubleUsed for recrystallization, suggesting solubility increases with temperature.
MethanolData not availableLikely to be similar to ethanol.
AcetoneData not availableExpected to be a good solvent.
Ethyl AcetateData not availableExpected to be a good solvent.
DichloromethaneData not availableExpected to be a good solvent.
ChloroformData not availableExpected to be a good solvent.
Dimethyl Sulfoxide (DMSO)SolubleInferred from its use as a solvent for a structurally similar compound.
Dimethylformamide (DMF)Data not availableExpected to be a good solvent.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The following is a general method for determining the solubility of a solid compound in a laboratory solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected laboratory solvent (e.g., ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle. Carefully draw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

    • UV-Vis Spectrophotometry: Prepare a calibration curve of absorbance versus concentration using standard solutions of known concentrations. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

    • HPLC: Prepare a calibration curve of peak area versus concentration using standard solutions. Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility: Calculate the original concentration of the saturated solution by taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow start Start prepare Prepare Supersaturated Solution (Excess Solute in Solvent) start->prepare equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with shaking) prepare->equilibrate settle Settle Excess Solid equilibrate->settle filter Filter Supernatant (Remove undissolved solid) settle->filter dilute Dilute Sample filter->dilute quantify Quantify Concentration (UV-Vis or HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides researchers with a framework for understanding and determining its solubility profile. The provided experimental protocol and workflow diagram offer a clear path for generating reliable and reproducible solubility data, which is essential for the effective use of this compound in research and development. It is recommended that researchers perform their own solubility tests in the solvents relevant to their specific applications.

The Anticancer Potential of 5-(4-chlorophenyl)furan-2-carbaldehyde Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with diverse biological activities.[1] Within this class, derivatives of 5-aryl-furan-2-carbaldehyde have emerged as a promising avenue for the development of novel anticancer therapeutics.[1][2] This technical guide focuses on the mechanism of action of derivatives synthesized from the parent compound, 5-(4-chlorophenyl)furan-2-carbaldehyde. While this compound primarily serves as a synthetic intermediate, its derivatives have demonstrated significant potential as potent anticancer agents, particularly through the disruption of microtubule dynamics.[2][3][4] This document will provide an in-depth analysis of the available scientific literature, detailing the signaling pathways, experimental data, and methodologies related to the anticancer effects of these furan-based compounds.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary anticancer mechanism identified for derivatives of this compound is the inhibition of tubulin polymerization.[3][4] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[3] Disruption of microtubule dynamics triggers a mitotic checkpoint, leading to cell cycle arrest and subsequent apoptosis.[5][6]

Derivatives of this compound, such as specific isoxazoline and pyrazoline derivatives, have been shown to act as colchicine binding site inhibitors (CBSIs).[3][4] By binding to the colchicine site on β-tubulin, these compounds prevent the polymerization of tubulin into microtubules. This destabilizing effect mirrors the action of established microtubule-targeting agents like colchicine and vinca alkaloids.[3] The consequence of this inhibition is a cascade of events culminating in programmed cell death.

Signaling Pathway of Tubulin Polymerization Inhibition

The following diagram illustrates the signaling cascade initiated by the inhibition of tubulin polymerization by this compound derivatives.

cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_downstream_events Downstream Events Drug This compound Derivatives (e.g., 7c, 11a) Tubulin β-Tubulin (Colchicine Binding Site) Drug->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule Disruption of Microtubule Dynamics Polymerization->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis

Mechanism of Tubulin Polymerization Inhibition.

Secondary and Potential Mechanisms of Action

While tubulin inhibition is the most prominently documented mechanism, furan-based compounds have also been implicated in the modulation of other critical cancer-related signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and apoptosis.[1] Its aberrant activation is a frequent event in many cancers.[1][7] Some furan derivatives are thought to exert their anticancer effects by inhibiting components of this pathway, which would lead to reduced cell proliferation and the induction of apoptosis.[1] Further investigation is required to specifically link derivatives of this compound to the modulation of this pathway.

cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Potential Inhibition by Furan Derivatives GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation ApoptosisInhibition Inhibition of Apoptosis mTOR->ApoptosisInhibition FuranDerivative Furan-based Compound FuranDerivative->PI3K Inhibits? FuranDerivative->Akt Inhibits? FuranDerivative->mTOR Inhibits?

Potential Modulation of the PI3K/Akt/mTOR Pathway.

Quantitative Data Summary

The following tables summarize the cytotoxic activity and tubulin polymerization inhibition of key derivatives of this compound.

Table 1: Cytotoxic Activity of this compound Derivatives against Leukemia SR Cell Line

CompoundDerivative TypeIC50 (µM)
7cPyrazoline0.09
7ePyrazoline0.05
11aPyridine0.06
Colchicine (Reference)->0.1

Data sourced from a study on novel 5-(4-chlorophenyl)furan derivatives.[3][4]

Table 2: Tubulin Polymerization Inhibition by this compound Derivatives

CompoundPercentage Inhibition of Tubulin Polymerization (%)
7c95.2
7e96.0
11a96.3

Data sourced from the same study, indicating potent inhibition of tubulin assembly.[3][4]

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

Materials:

  • Cancer cell lines (e.g., Leukemia SR, MCF-7, A549)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[1]

  • 96-well cell culture plates[1]

  • Synthesized compounds dissolved in DMSO[1]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[1]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[1]

  • Microplate reader[1]

Protocol:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[1]

  • Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).[1]

  • Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Add the solubilization solution to dissolve the formazan crystals.[1]

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.[1]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treat cancer cells with the test compounds for a specified duration.

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.

Protocol:

  • Purified tubulin is incubated in a polymerization buffer at 37°C in the presence or absence of the test compounds.

  • The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

  • The percentage of inhibition is calculated by comparing the rate and extent of polymerization in the presence of the compound to that of a control (e.g., DMSO).

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of anticancer agents derived from this compound.

cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism Elucidation cluster_outcome Outcome Start This compound Derivatization Chemical Synthesis (e.g., condensation, cyclization) Start->Derivatization Derivatives Novel Furan Derivatives Derivatization->Derivatives Cytotoxicity Cytotoxicity Assay (MTT Assay) Derivatives->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Active Compounds TubulinAssay Tubulin Polymerization Assay Mechanism->TubulinAssay CellCycle Cell Cycle Analysis Mechanism->CellCycle ApoptosisAssay Apoptosis Assay Mechanism->ApoptosisAssay Lead Lead Compound Identification TubulinAssay->Lead CellCycle->Lead ApoptosisAssay->Lead

General Workflow for Synthesis and Evaluation.

Conclusion

Derivatives of this compound represent a promising class of anticancer agents.[3][4] The primary mechanism of action for the most potent of these compounds is the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[3][4][5] The quantitative data demonstrate that these derivatives can exhibit greater potency than the reference compound colchicine. While other mechanisms, such as the modulation of the PI3K/Akt/mTOR pathway, may also contribute to their anticancer activity, further research is needed to fully elucidate these effects. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this valuable class of furan-based compounds in the pursuit of novel cancer therapies.

References

An In-depth Technical Guide to Furan-Based Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Furan Scaffold's Prominence in Medicinal Chemistry

Furan, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic properties, structural simplicity, and synthetic versatility have established it as a "privileged scaffold" in the design of novel therapeutic agents.[2] The furan ring is a common motif in a multitude of clinically significant drugs, spanning a wide range of therapeutic areas including antimicrobial, anticancer, anti-inflammatory, and antiviral applications.[1][3][4]

The significance of the furan nucleus lies in several key characteristics:

  • Bioisosterism : Furan can act as a bioisostere for phenyl rings, offering different steric and electronic properties that can enhance metabolic stability, bioavailability, and drug-receptor interactions.[1][3]

  • Chemical Reactivity : The electron-rich nature of the furan ring allows for a variety of chemical interactions, such as hydrogen bonding and π–π stacking, which are crucial for binding to biological targets like enzymes and receptors.[1][4] Electrophilic substitution typically occurs at the 2-position.[1]

  • Structural Versatility : The furan scaffold can be readily functionalized at multiple positions, allowing for the synthesis of a diverse library of derivatives to optimize pharmacological profiles.[4]

This guide provides a comprehensive overview of furan-based compounds in modern drug discovery, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Therapeutic Applications of Furan Derivatives

The structural attributes of the furan ring have been leveraged to develop drugs across numerous disease categories.

Antimicrobial Agents

Furan derivatives, particularly nitrofurans, have a long history as effective antimicrobial agents.[5] They are active against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as some fungi, protozoa, and viruses.[1][5]

A notable example is Nitrofurantoin , used for treating urinary tract infections.[5][6] The mechanism involves the reduction of the nitro group within bacterial cells to form reactive intermediates. These intermediates then damage bacterial DNA and ribosomal proteins, leading to cell death.[1] The furan ring serves as the essential scaffold for this bioactivation process.[1]

Table 1: Quantitative Antimicrobial Activity of Selected Furan-Based Compounds

CompoundTarget OrganismActivity (MIC)Reference
NitrofurantoinEscherichia coli2-16 µg/mL[Clinical and Laboratory Standards Institute]
FurazolidoneGiardia lamblia0.5-2 µg/mL[World Health Organization]
CefuroximeStaphylococcus aureus0.25-2 µg/mL[European Committee on Antimicrobial Susceptibility Testing]
Anticancer Agents

The furan scaffold is present in several anticancer agents.[1][3] These compounds can induce apoptosis or inhibit enzymes critical for cancer cell proliferation.[1] For instance, certain furan-containing molecules have been developed as potent and selective antiproliferative agents.[7]

Lapatinib , a dual tyrosine kinase inhibitor used in breast cancer therapy, features a substituted furan ring.[8] It targets both the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR).

The diagram below illustrates the simplified signaling pathway inhibited by Lapatinib. By blocking EGFR and HER2, it prevents downstream signaling cascades that promote cell proliferation and survival.

Lapatinib_Pathway Simplified EGFR/HER2 Signaling Pathway Inhibition Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Receptor Ligand->EGFR_HER2 Dimerization Receptor Dimerization & Autophosphorylation EGFR_HER2->Dimerization Lapatinib Lapatinib Lapatinib->Dimerization Inhibits RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis

Caption: Inhibition of EGFR/HER2 signaling by Lapatinib.

Table 2: Quantitative Anticancer Activity of Selected Furan-Based Compounds

CompoundCell LineActivity (IC₅₀)Mechanism
LapatinibSK-BR-3 (HER2+)~30 nMEGFR/HER2 Kinase Inhibitor
BNC105 Derivative (10h)L121016 nMAntiproliferative
Furan-Peptide ConjugateHeLa1.8 µMAntitumor
Anti-inflammatory Agents

Furan-containing compounds have demonstrated significant anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[1] Rofecoxib and Firocoxib are examples of furan-containing non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Experimental Protocols

The synthesis and biological evaluation of furan-based compounds involve established chemical and pharmacological methodologies.

General Synthetic Workflow

The synthesis of furan derivatives often follows a multi-step process, starting from readily available precursors. The Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, is a classic and widely used method.[10][11]

Drug_Discovery_Workflow Start Starting Materials (e.g., 1,4-Diketone) Synthesis Chemical Synthesis (e.g., Paal-Knorr) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Screening (e.g., Enzyme Assay, MIC) Purification->Screening Hit Hit Compound Identified Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Preclinical Preclinical Studies (In Vivo Models) Optimization->Preclinical

Caption: General workflow for furan-based drug discovery.

Example Protocol: Paal-Knorr Furan Synthesis

Objective: To synthesize a 2,5-disubstituted furan from a 1,4-diketone.

Materials:

  • Hexane-2,5-dione (1,4-diketone)

  • p-Toluenesulfonic acid (p-TsOH) (catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, heating mantle

  • Sodium bicarbonate (aqueous solution)

  • Magnesium sulfate (drying agent)

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add hexane-2,5-dione (10 mmol).

  • Dissolve the diketone in 40 mL of toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.5 mmol).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product, 2,5-dimethylfuran, can be further purified by distillation if necessary.

Example Protocol: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity (IC₅₀) of a furan derivative against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test furan compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., colorimetric or fluorescent probe to measure prostaglandin E2 production)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test furan compound in DMSO.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound dilution (or DMSO for control).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping reagent (e.g., HCl).

  • Add the detection reagent according to the manufacturer's instructions and measure the signal (absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The furan scaffold remains a highly valuable and versatile core in medicinal chemistry.[1][6] Its presence in a wide array of approved drugs is a testament to its favorable pharmacological properties.[5][12] Ongoing research continues to uncover novel furan derivatives with enhanced efficacy and reduced toxicity.[6] Future efforts will likely focus on exploring furan rings as bioisosteres in existing drug classes and leveraging new synthetic methodologies to create more complex and targeted furan-based therapeutics.[13] The development of compounds derived from biomass precursors like furfural and 5-hydroxymethylfurfural (HMF) also represents a promising avenue for sustainable pharmaceutical production.[13]

References

Methodological & Application

Synthesis of 5-(4-chlorophenyl)furan-2-carbaldehyde: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols and application notes for the synthesis of 5-(4-chlorophenyl)furan-2-carbaldehyde, a key intermediate for the development of novel therapeutic agents and functional organic materials. The protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a versatile synthetic building block characterized by a furan ring substituted with a chlorophenyl group at the 5-position and a carbaldehyde group at the 2-position. This arrangement of functional groups allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of various heterocyclic compounds with potential biological activities. Notably, derivatives of this compound have been investigated for their potent inhibitory activity on tubulin polymerization, a critical mechanism in cancer chemotherapy.

This application note details three common and effective methods for the synthesis of this compound: Meerwein Arylation, Suzuki-Miyaura Cross-Coupling, and a Microwave-Assisted approach. Each method's protocol is outlined, and a comparative summary of their quantitative data is provided.

Data Presentation

The following table summarizes the quantitative data for the different synthesis methods of this compound.

Synthesis MethodStarting MaterialsCatalyst/ReagentsSolventReaction TimeYield (%)
Meerwein Arylation 2-Furaldehyde, 4-ChloroanilineCuCl₂, NaNO₂/HClWater2-4 hours45.2[1]
Suzuki-Miyaura Coupling 5-Bromo-2-furaldehyde, 4-Chlorophenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/Ethanol/Water8-12 hours>90 (scalable)[2]
Microwave-Assisted 5-Substituted furfural, Carbonyl compounds, ThioureaAcetic AcidEthanol3-4 minutes~82 (for similar compounds)[3]

Experimental Protocols

Meerwein Arylation Protocol

This protocol describes the synthesis of this compound from 2-furaldehyde and 4-chloroaniline via a Meerwein arylation reaction.

Materials:

  • 4-Chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Furaldehyde

  • Copper(II) Chloride (CuCl₂)

  • Acetone

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Diazotization of 4-chloroaniline:

    • In a flask, dissolve 4-chloroaniline (1.0 eq.) in a mixture of water and concentrated HCl.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.05 eq.) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Meerwein Arylation Reaction:

    • In a separate, larger flask, prepare a solution of 2-furaldehyde (1.5 eq.) and CuCl₂ (0.1 eq.) in acetone and water.

    • Cool this solution to 0-5 °C.

    • Slowly add the freshly prepared cold diazonium salt solution to the furaldehyde solution. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, continue stirring at room temperature for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction mixture by adding a saturated solution of NaHCO₃ until the gas evolution ceases and the pH is neutral.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to yield this compound as orange crystals.[1]

    • The melting point of the product is reported to be 126–128 °C.[1]

Suzuki-Miyaura Cross-Coupling Protocol (Scalable)

This protocol is adapted from a scalable synthesis of the analogous 5-(4-bromophenyl)furan-2-carbaldehyde and is suitable for producing larger quantities of the target compound.[2]

Materials:

  • 5-Bromo-2-furaldehyde

  • 4-Chlorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a round-bottom flask or reactor, add 5-bromo-2-furaldehyde (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

    • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 1:1:0.75 ratio).

    • Purge the mixture with nitrogen or argon for 30 minutes to remove dissolved oxygen.

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), under a nitrogen blanket.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical method such as HPLC or GC-MS. The reaction is typically complete within 8-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and allow the layers to separate.

    • Separate the organic layer and extract the aqueous layer with toluene (2 x volume).

    • Combine all organic layers and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • For purification, the crude solid can be slurried in a mixture of hexane and ethyl acetate (e.g., 9:1), filtered, and washed with cold hexane.

    • Dry the purified product in a vacuum oven.

Microwave-Assisted Synthesis Protocol

This is a generalized protocol based on the principles of microwave-assisted organic synthesis, which can significantly reduce reaction times.

Materials:

  • 5-Bromo-2-furaldehyde

  • 4-Chlorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • A suitable solvent for microwave synthesis (e.g., DMF, ethanol, or a mixture)

Procedure:

  • Reaction Setup:

    • In a microwave reaction vessel, combine 5-bromo-2-furaldehyde (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).

    • Add the solvent and seal the vessel.

  • Microwave Irradiation:

    • Place the vessel in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes). The optimal time and temperature should be determined experimentally.

  • Work-up and Purification:

    • After the reaction is complete and the vessel has cooled, filter the reaction mixture to remove the catalyst.

    • Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the Suzuki-Miyaura cross-coupling synthesis of this compound.

Suzuki_Miyaura_Workflow start Starting Materials (5-Bromo-2-furaldehyde, 4-Chlorophenylboronic acid) setup Reaction Setup (Inert Atmosphere) start->setup reagents Reagents (Pd(PPh3)4, K2CO3) reagents->setup solvent Solvent (Toluene/Ethanol/Water) solvent->setup reaction Suzuki-Miyaura Coupling (Reflux, 8-12h) setup->reaction Heat workup Aqueous Work-up (Extraction) reaction->workup Cool purification Purification (Column Chromatography) workup->purification product Final Product This compound purification->product

Caption: Workflow for the Suzuki-Miyaura synthesis.

References

Application Notes and Protocols: Synthesis of 5-Aryl-Furan-2-Carboxaldehydes via Meerwein Arylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aryl-furan-2-carboxaldehydes are a significant class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry and drug development. The furan scaffold is a key structural motif in numerous biologically active molecules, and the introduction of an aryl group at the 5-position allows for the modulation of their physicochemical and pharmacological properties. The Meerwein arylation offers a direct and effective method for the synthesis of these valuable intermediates. This reaction involves the copper-catalyzed addition of an aryl diazonium salt to furan-2-carbaldehyde (furfural). This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of 5-aryl-furan-2-carboxaldehydes using this classical yet relevant transformation.

Reaction Principle

The Meerwein arylation is a radical-based reaction where an aryl diazonium salt, generated in situ from a corresponding aniline, reacts with an electron-rich alkene, in this case, furan-2-carbaldehyde. The reaction is typically catalyzed by a copper(II) salt, such as copper(II) chloride (CuCl₂), which facilitates the decomposition of the diazonium salt to an aryl radical. This radical then adds to the furan ring, preferentially at the 5-position, to yield the desired 5-aryl-furan-2-carboxaldehyde after a subsequent oxidation and deprotonation sequence.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 5-aryl-furan-2-carboxaldehydes via the Meerwein arylation.

Materials and Equipment
  • Substituted anilines

  • Furan-2-carbaldehyde (furfural)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated and dilute

  • Copper(II) chloride (CuCl₂)

  • Acetone

  • Ethanol

  • Water

  • Standard laboratory glassware (beakers, flasks, dropping funnel, condenser)

  • Magnetic stirrer with heating plate

  • Ice bath

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Recrystallization apparatus

General Procedure for the Synthesis of 5-Aryl-Furan-2-Carboxaldehydes

A two-step, one-pot procedure is typically employed for the Meerwein arylation of furan-2-carbaldehyde.

Step 1: Diazotization of the Substituted Aniline

  • In a beaker, dissolve the substituted aniline (1.0 eq.) in a mixture of dilute hydrochloric acid and water.

  • Heat the mixture gently to obtain a clear solution.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Continue stirring the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

Step 2: Meerwein Arylation Reaction

  • In a separate reaction flask, prepare a solution of furan-2-carbaldehyde (1.0-1.5 eq.) and copper(II) chloride (catalytic amount, typically 0.1-0.2 eq.) in a suitable solvent such as acetone or water.

  • To this solution, add the freshly prepared, cold diazonium salt solution dropwise with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 5-aryl-furan-2-carboxaldehyde.

Example Protocol: Synthesis of 5-(4-Chlorophenyl)furan-2-carbaldehyde

This protocol provides a specific example for the synthesis of this compound.

  • A solution of 4-chloroaniline (1.27 g, 10 mmol) in a mixture of concentrated HCl (3 mL) and water (5 mL) is prepared by gentle heating.

  • The solution is cooled to 0-5 °C, and a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise.

  • In a separate flask, a solution of furan-2-carbaldehyde (0.96 g, 10 mmol) and copper(II) chloride (0.27 g, 2 mmol) in acetone (20 mL) is prepared.

  • The cold diazonium salt solution is added to the furfural solution with stirring.

  • The mixture is stirred for 5 hours at room temperature.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield this compound.[1]

  • Yield: 45.2%[2]

Data Presentation

The yield of the Meerwein arylation is influenced by the electronic nature of the substituents on the aromatic ring of the diazonium salt. The following table summarizes the yields of various 5-aryl-furan-2-carboxaldehydes synthesized using the general protocol.

EntrySubstituted AnilineProductYield (%)
1Aniline5-Phenyl-furan-2-carboxaldehyde~50-60
24-Chloroaniline5-(4-Chlorophenyl)furan-2-carboxaldehyde45.2[2]
34-Bromoaniline5-(4-Bromophenyl)furan-2-carboxaldehyde~55
44-Nitroaniline5-(4-Nitrophenyl)furan-2-carboxaldehyde~60
54-Methoxyaniline5-(4-Methoxyphenyl)furan-2-carboxaldehyde~40

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods. The data is compiled from various sources for comparative purposes.

Visualizations

Reaction Scheme

Meerwein_Arylation General Scheme for Meerwein Arylation of Furan-2-carbaldehyde cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Aniline Substituted Aniline (Ar-NH2) Reagents 1. NaNO2, HCl, 0-5 °C 2. CuCl2 Aniline->Reagents Furfural Furan-2-carbaldehyde Furfural->Reagents Product 5-Aryl-furan-2-carboxaldehyde Reagents->Product

Caption: General reaction scheme for the synthesis of 5-aryl-furan-2-carboxaldehydes.

Proposed Catalytic Cycle

Catalytic_Cycle Proposed Catalytic Cycle for Meerwein Arylation CuCl2 Cu(II)Cl2 CuCl Cu(I)Cl CuCl2->CuCl e- from ArN2+ CuCl->CuCl2 + [Furfural-Ar]+ ArN2Cl Ar-N2+ Cl- Ar_radical Ar• ArN2Cl->Ar_radical - N2, - Cl- Radical_Adduct [Furfural-Ar]• Ar_radical->Radical_Adduct + Furfural Furfural Furfural Product 5-Aryl-furan-2-carboxaldehyde + HCl Radical_Adduct->Product - H+, + Cl-

Caption: Simplified catalytic cycle involving copper(I) and copper(II) species.

Applications in Drug Development

5-Aryl-furan-2-carboxaldehydes are valuable precursors for the synthesis of a wide range of pharmacologically active compounds. The aldehyde functionality serves as a handle for further chemical modifications, such as the formation of Schiff bases, chalcones, and other heterocyclic systems. These derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. The ability to readily introduce diverse aryl substituents via the Meerwein arylation allows for the creation of compound libraries for structure-activity relationship (SAR) studies, a crucial step in the drug discovery process.

Troubleshooting and Safety Precautions

  • Low Yields: Inconsistent yields can result from the instability of the diazonium salt. It is crucial to maintain the temperature of the diazotization reaction at 0-5 °C. The diazonium salt should be used immediately after its preparation. The purity of the starting aniline and furfural is also important.

  • Side Reactions: The formation of by-products, such as phenols and biaryls, can occur. Dropwise addition of the diazonium salt solution and maintaining a controlled temperature can minimize these side reactions.

  • Safety: Aryl diazonium salts are potentially explosive, especially when dry. They should be handled with care, kept in solution, and not isolated. The diazotization reaction should be carried out in a well-ventilated fume hood. Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times. Hydrochloric acid is corrosive and should be handled with caution.

References

Application Notes and Protocols for the Synthesis of Chalcones using 5-(4-chlorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds and their derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The biological efficacy of chalcones can be significantly modulated by the nature and substitution pattern of the two aromatic rings.

This application note provides a detailed protocol for the synthesis of novel chalcones derived from 5-(4-chlorophenyl)furan-2-carbaldehyde. The furan scaffold is a key heterocyclic motif in many biologically active compounds, and its incorporation into the chalcone framework, along with the 4-chlorophenyl substituent, offers a promising avenue for the development of new therapeutic agents. A primary mechanism of action for many chalcones is the inhibition of tubulin polymerization, a critical process in cell division, making these compounds attractive candidates for anticancer drug discovery.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The synthesis of the target chalcones is achieved through the Claisen-Schmidt condensation, a reliable and widely used base-catalyzed reaction between an aldehyde (this compound) and a ketone (a substituted acetophenone).

General Reaction Scheme

Figure 1: General reaction scheme for the synthesis of chalcones from this compound and substituted acetophenones.

Experimental Protocols

Materials and Reagents
  • This compound

  • Substituted acetophenones (e.g., 4-methoxyacetophenone, 3,4,5-trimethoxyacetophenone)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Deionized water

  • Hydrochloric acid (HCl, dilute solution)

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

  • Silica gel for column chromatography (if necessary)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Detailed Synthesis Protocol
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted acetophenone (1.0 eq.) in absolute ethanol (20-30 mL) with stirring.

  • Catalyst Addition: Prepare a 10% (w/v) solution of KOH or NaOH in ethanol. Cool the flask containing the reactants in an ice bath. To this cooled and stirring solution, add the alkaline solution dropwise over a period of 15-20 minutes.

  • Reaction: After the addition of the base, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours, often indicated by the formation of a precipitate.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (~100 g). If a precipitate forms, stir the mixture for 15-20 minutes to ensure complete precipitation. Neutralize the mixture with dilute HCl to a pH of ~7.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic impurities.

  • Drying: Dry the crude product in a desiccator or in a vacuum oven at a low temperature.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, typically ethanol. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the pure crystals by filtration. If recrystallization is insufficient, the product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the quantitative data for a selection of chalcones synthesized from this compound.

Compound IDSubstituted AcetophenoneProduct NameYield (%)Melting Point (°C)¹H-NMR (δ, ppm) of Chalcone Protons (J, Hz)
2a 4-Methoxyacetophenone3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one80179-1817.56 (d, J=15.3), 7.74 (d, J=15.6)
2b 3,4,5-Trimethoxyacetophenone3-[5-(4-chlorophenyl)furan-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one80150-1527.61 (d, J=15.3), 7.74 (d, J=15.6)

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Reactants This compound + Substituted Acetophenone Reaction Claisen-Schmidt Condensation Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst KOH / NaOH Catalyst->Reaction Workup Acidification & Precipitation Reaction->Workup Crude Product Filtration Filtration & Washing Workup->Filtration Purification Recrystallization (Ethanol) Filtration->Purification TLC TLC Purification->TLC MP Melting Point Purification->MP NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR Bioassay Biological Assays (e.g., anticancer) Purification->Bioassay Pure Chalcone

Caption: Experimental workflow for the synthesis, purification, and characterization of chalcones.

Signaling Pathway: Inhibition of Tubulin Polymerization

Many chalcones derived from this compound exhibit their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.

G cluster_cell Cellular Processes Chalcone Chalcone Derivative Tubulin α/β-Tubulin Dimers Chalcone->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerizes into Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle G2/M Phase Arrest Spindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Signaling pathway illustrating the inhibition of tubulin polymerization by chalcones.

Application Notes and Protocols for Claisen-Schmidt Condensation with 5-(4-chlorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of chalcone derivatives through the Claisen-Schmidt condensation offers a versatile platform for the development of novel therapeutic agents.[4] This application note provides a detailed protocol for the synthesis of chalcones derived from 5-(4-chlorophenyl)furan-2-carbaldehyde, along with methods for evaluating their biological activities. The incorporation of a furan ring and a chlorophenyl group into the chalcone scaffold is of particular interest for modulating the pharmacological profile of these compounds.[5]

Synthesis of Chalcone Derivatives

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone.[4] In this protocol, this compound is reacted with various substituted acetophenones in the presence of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an ethanolic solution.[4][5]

Diagram of the General Reaction Scheme

Caption: General scheme of the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one

This protocol details the synthesis of a representative chalcone derivative.

Materials and Reagents:

  • This compound

  • 4-methoxyacetophenone

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Deionized water

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Melting point apparatus

  • Spectroscopic instruments (FT-IR, NMR, MS)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of this compound and 4-methoxyacetophenone in ethanol (30-50 mL).[6]

  • Reaction Initiation: Cool the solution in an ice bath. Prepare a solution of KOH or NaOH in water (e.g., 40% w/v) and add it dropwise to the stirred ethanolic solution of reactants over 15-20 minutes, ensuring the temperature remains below 10 °C.[4][6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.[7] The reaction is typically complete within 4-12 hours, often indicated by the formation of a precipitate.[4][7]

  • Product Isolation (Work-up): Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and cold water (approx. 200 mL).[6] Stir the mixture for 15-30 minutes. If the product remains dissolved, slowly acidify the solution with dilute HCl until it is neutral or slightly acidic (pH ~6-7) to precipitate the chalcone.[6]

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.[7] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[4]

  • Characterization: The final product should be characterized to confirm its identity and purity. This includes determining its melting point and acquiring spectroscopic data (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).[6]

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization A Dissolve Aldehyde and Ketone in Ethanol B Cool in Ice Bath A->B C Add aq. NaOH/KOH Dropwise B->C D Stir at Room Temperature (Monitor by TLC) C->D E Pour into Ice Water D->E F Acidify with Dilute HCl (if necessary) E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Recrystallize from Ethanol H->I J Melting Point I->J K FT-IR I->K L NMR (¹H, ¹³C) I->L M Mass Spectrometry I->M

Caption: Workflow for chalcone synthesis and purification.

Quantitative Data

The following table summarizes representative data for the Claisen-Schmidt condensation of this compound with various substituted acetophenones.

Acetophenone DerivativeProductYield (%)m.p. (°C)¹H NMR (δ, ppm)References
4-methoxyacetophenone3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one80179-181(DMSO-d₆) 3.89 (s, 3H, OCH₃), 7.11 (d, 2H), 7.19 (d, 1H), 7.24 (d, 1H), 7.55 (d, 2H), 7.57-7.75 (m, 2H), 7.96 (d, 2H), 8.15 (d, 2H)[4][5][8]
3,4,5-trimethoxyacetophenone3-[5-(4-chlorophenyl)furan-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one80150-152(DMSO-d₆) 3.78 (s, 3H, OCH₃), 3.91 (s, 6H, 2xOCH₃), 7.25 (d, 1H), 7.39 (s, 2H), 7.55 (d, 2H), 7.56 (d, 1H), 7.61 (d, 1H), 7.74 (d, 1H), 7.97 (d, 2H)[2]

Biological Applications and Protocols

Chalcones derived from this compound have shown potential as anticancer and antimicrobial agents.[1][5]

Anticancer Activity and Apoptosis Induction

Many chalcone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[9] This can occur through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[10] Key events in apoptosis include the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, release of cytochrome c from mitochondria, and activation of caspases.[1][7]

Signaling Pathway for Chalcone-Induced Apoptosis

Apoptosis_Pathway chalcone Furan-Chalcone Derivative ros ↑ ROS Generation chalcone->ros dr Death Receptors (e.g., TRAIL, DR4/5) chalcone->dr bcl2 ↓ Bcl-2 chalcone->bcl2 bax ↑ Bax chalcone->bax mito Mitochondrial Dysfunction ros->mito cas8 Caspase-8 Activation dr->cas8 Extrinsic Pathway bcl2->mito bax->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 Intrinsic Pathway cas3 Caspase-3 Activation cas8->cas3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Chalcone-induced apoptosis signaling pathways.

Protocol: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium

  • Synthesized chalcone derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the chalcone derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and untreated control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.[11]

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • Synthesized chalcone derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the chalcone derivatives at their IC₅₀ concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Logical Workflow for Biological Evaluation

Biological_Evaluation_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_antimicrobial Antimicrobial Screening A Synthesized Chalcone Derivatives B Cytotoxicity Assay (MTT) on Cancer Cell Lines A->B H Broth Microdilution (Determine MIC) A->H I Disk Diffusion Assay A->I C Determine IC₅₀ Values B->C D Select Potent Compounds C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis D->F G Western Blot for Apoptotic Proteins (Bax, Bcl-2, Caspases) D->G

Caption: Workflow for the biological evaluation of synthesized chalcones.

Conclusion

The Claisen-Schmidt condensation provides an efficient and straightforward method for synthesizing a diverse library of chalcone derivatives from this compound. These compounds serve as promising scaffolds for the development of novel anticancer and antimicrobial agents. The protocols outlined in this application note provide a framework for the synthesis, purification, characterization, and biological evaluation of these valuable compounds in a drug discovery and development setting.

References

Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from 5-(4-Chlorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of pyrazoline derivatives, a class of heterocyclic compounds with a wide range of biological activities, starting from 5-(4-chlorophenyl)furan-2-carbaldehyde.[1][2] The synthesis involves a two-step process: the formation of a chalcone intermediate followed by a cyclization reaction with a hydrazine derivative.[2][3][4]

I. Chemical Reaction Pathway

The overall synthetic route involves a Claisen-Schmidt condensation of this compound with an appropriate acetophenone to yield a chalcone intermediate. This intermediate is then cyclized using a hydrazine derivative to form the final pyrazoline product.[2][3]

reaction_pathway start This compound chalcone Chalcone Intermediate (α,β-unsaturated ketone) start->chalcone Claisen-Schmidt Condensation (aq. NaOH, Ethanol) acetophenone Substituted Acetophenone acetophenone->chalcone pyrazoline Pyrazoline Derivative chalcone->pyrazoline Cyclization (e.g., Hydrazine Hydrate, Glacial Acetic Acid) hydrazine Hydrazine Derivative hydrazine->pyrazoline

Caption: Chemical reaction pathway for the synthesis of pyrazoline derivatives.

II. Experimental Protocols

A. Synthesis of Chalcone Intermediate: (E)-1-(Aryl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one

This protocol is a general procedure for the synthesis of chalcones via Claisen-Schmidt condensation.[4]

Materials:

  • This compound (1.0 eq)[5][6]

  • Substituted Acetophenone (e.g., acetophenone, 4-methoxyacetophenone) (1.0 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 30-40%)

  • Hydrochloric Acid (HCl) (for acidification)

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) and the substituted acetophenone (0.01 mol) in ethanol (10-20 mL) with stirring.

  • To the stirred solution, add aqueous NaOH solution dropwise at room temperature.[4]

  • Continue stirring the reaction mixture at room temperature for a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.[4]

  • Acidify the mixture with dilute HCl.

  • The precipitated solid (chalcone) is collected by filtration, washed with water, and dried.[4]

  • The crude product can be recrystallized from a suitable solvent, such as ethanol, to afford the pure chalcone.

B. Synthesis of Pyrazoline Derivative

This protocol describes the cyclization of the chalcone intermediate with a hydrazine derivative to yield the final pyrazoline compound.[2][7]

Materials:

  • Chalcone Intermediate (from step II.A) (1.0 eq)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0-1.2 eq)

  • Ethanol or Glacial Acetic Acid

  • Ice-cold Water

Procedure:

  • In a round-bottom flask, dissolve the chalcone (0.01 mol) in a suitable solvent such as ethanol or glacial acetic acid.[2][7]

  • Add the hydrazine derivative (e.g., hydrazine hydrate) to the solution.[2]

  • The reaction mixture is then refluxed for several hours (typically 2-3 hours). The reaction progress can be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.[4]

  • The solid product that precipitates is collected by filtration, washed with water, and dried.[4]

  • The crude pyrazoline derivative can be purified by recrystallization from a suitable solvent like ethanol.[4]

III. Data Presentation

The following table summarizes representative data for synthesized pyrazoline derivatives starting from this compound.

Compound IDSubstituent (R) on AcetophenoneMolecular FormulaMelting Point (°C)Yield (%)Reference
4a 4-methoxyphenylC₂₀H₁₇ClN₂O₂145-14785[8]
4b 3,4,5-trimethoxyphenylC₂₂H₂₁ClN₂O₄112-11482[8]

Characterization Data for Selected Compounds: [8]

  • 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (4a):

    • ¹H NMR (300 MHz, DMSO-d₆) δ: 3.05 (dd, 1H), 3.65 (dd, 1H), 3.78 (s, 3H), 4.85 (t, 1H), 6.45 (d, 1H), 6.82 (d, 1H), 7.00 (d, 2H), 7.48 (d, 2H), 7.68 (d, 2H), 7.70 (s, 1H, NH).

  • 5-(5-(4-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (4b):

    • ¹H NMR (300 MHz, DMSO-d₆) δ: 3.18 (dd, 1H), 3.43 (dd, 1H), 3.68 (s, 3H), 3.81 (s, 6H), 4.93 (t, 1H), 6.49 (d, 1H), 6.88 (d, 1H), 6.95 (s, 2H), 7.49 (d, 2H), 7.52 (s, 1H, NH), 7.72 (d, 2H).

IV. Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of the pyrazoline derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start_materials Starting Materials: - this compound - Substituted Acetophenone chalcone_synthesis Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) start_materials->chalcone_synthesis purification1 Purification (Filtration, Recrystallization) chalcone_synthesis->purification1 chalcone_intermediate Chalcone Intermediate purification1->chalcone_intermediate pyrazoline_synthesis Step 2: Pyrazoline Synthesis (Cyclization with Hydrazine) chalcone_intermediate->pyrazoline_synthesis purification2 Purification (Filtration, Recrystallization) pyrazoline_synthesis->purification2 final_product Final Pyrazoline Derivative purification2->final_product melting_point Melting Point Determination final_product->melting_point spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spec) final_product->spectroscopy elemental_analysis Elemental Analysis final_product->elemental_analysis

Caption: Overall experimental workflow for synthesis and characterization.

References

Application Notes and Protocols for Tubulin Polymerization Assays with Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant state of assembly (polymerization) and disassembly (depolymerization) is crucial for numerous cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] This dynamic instability makes tubulin a prime target for anticancer drug development.[2] Compounds that interfere with microtubule dynamics can halt the cell cycle, typically at the G2/M phase, and induce apoptosis, making them effective chemotherapeutic agents.[2][3]

Furan derivatives have emerged as a promising class of small molecules that can inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[3][4] This document provides detailed protocols for in vitro tubulin polymerization assays to characterize the effects of novel furan derivatives on microtubule dynamics. Two primary methods are described: a turbidity-based assay and a more sensitive fluorescence-based assay.

Mechanism of Action of Tubulin Polymerization Inhibitors

Tubulin polymerization inhibitors disrupt the formation of microtubules, which are essential for creating the mitotic spindle during cell division. This interference activates the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle.[2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[2]

Signaling Pathway of Tubulin Polymerization Inhibition A Furan Derivative B Tubulin Heterodimers A->B Binds to C Inhibition of Tubulin Polymerization A->C Leads to D Disruption of Mitotic Spindle C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Signaling pathway of tubulin polymerization inhibition.

Experimental Protocols

Two common in vitro methods to monitor tubulin polymerization are detailed below. Both methods track the kinetics of microtubule formation, which typically follows a sigmoidal curve with three distinct phases: nucleation, growth, and a steady-state equilibrium.[1][4]

Turbidity-Based Tubulin Polymerization Assay

This assay is based on the principle that light is scattered by microtubules in proportion to their concentration.[5][6] The increase in turbidity, measured as optical density (OD) at 340 nm, is used to monitor the polymerization process.[4]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[6]

  • GTP solution (100 mM)

  • Glycerol

  • Furan derivatives (and other test compounds) dissolved in DMSO

  • Positive control (e.g., Nocodazole or Colchicine)

  • Vehicle control (DMSO)

  • 96-well microplates

  • Temperature-controlled spectrophotometer or microplate reader capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.[6]

Procedure:

  • Reagent Preparation:

    • On ice, prepare the tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[6]

    • Prepare serial dilutions of the furan derivatives and control compounds in General Tubulin Buffer. The final DMSO concentration in the assay should be kept low (<1%) to avoid interfering with polymerization.[1][2]

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.[2]

    • On ice, add 10 µL of the 10x concentrated test compounds, controls, or vehicle to the appropriate wells of a 96-well plate.[1]

    • To initiate the reaction, add 90 µL of the cold tubulin solution to each well. Mix gently by pipetting.[1]

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed 37°C plate reader.[6]

    • Measure the absorbance at 340 nm every minute for 60 to 90 minutes.[1]

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time for each concentration of the test compound.

    • Determine the maximum rate of polymerization (Vmax), the lag time for nucleation, and the final polymer mass.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[7]

Fluorescence-Based Tubulin Polymerization Assay

This method offers higher sensitivity and is well-suited for high-throughput screening.[4][5] It utilizes a fluorescent reporter, such as DAPI, which preferentially binds to polymerized tubulin, leading to an increase in fluorescence intensity.[5][8]

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin Polymerization Assay Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[8]

  • GTP solution (100 mM)

  • Glycerol

  • DAPI (4',6-diamidino-2-phenylindole)

  • Furan derivatives (and other test compounds) dissolved in DMSO

  • Positive control (e.g., Nocodazole or Colchicine)

  • Vehicle control (DMSO)

  • Black 96-well microplates

  • Temperature-controlled fluorescence plate reader with excitation at ~355 nm and emission at ~460 nm.[9]

Procedure:

  • Reagent Preparation:

    • On ice, prepare the reaction mixture containing 2 mg/mL tubulin, 1 mM GTP, 10% glycerol, and 10 µM DAPI in the assay buffer.[8][9]

    • Prepare serial dilutions of the furan derivatives and control compounds.

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.[1]

    • Add 5 µL of the test compound dilutions to the wells of a black 96-well plate.[9]

    • To initiate polymerization, add 45 µL of the tubulin reaction mixture to each well.[9]

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure the fluorescence intensity (Ex: 355 nm, Em: 460 nm) every 90 seconds for 60 minutes.[9]

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Analyze the polymerization curves to determine the effect of the furan derivatives on the nucleation, growth rate (Vmax), and steady-state level of polymerization.[1]

    • Calculate the percentage of inhibition by comparing the fluorescence at a specific time point (e.g., 25 minutes) relative to the vehicle control.[9]

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow for Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare Tubulin Solution (with GTP and Glycerol) on Ice E Initiate Polymerization: Add Tubulin Solution to Wells A->E B Prepare Serial Dilutions of Furan Derivatives & Controls D Add Compounds to 96-well Plate (on ice) B->D C Pre-warm Plate Reader to 37°C F Immediately Place Plate in Reader C->F D->E E->F G Measure Absorbance (340nm) or Fluorescence over Time F->G H Plot Polymerization Curves (Signal vs. Time) G->H I Calculate Vmax, % Inhibition, and IC50 Values H->I

Caption: Experimental workflow for tubulin polymerization assay.

Data Presentation

The quantitative data obtained from the tubulin polymerization assays should be summarized in a clear and structured format to facilitate comparison between different furan derivatives.

Table 1: Inhibitory Effects of Furan Derivatives on Tubulin Polymerization

Compound IDAssay TypeIC50 (µM)Max. Inhibition (%)Vmax (mOD/min or RFU/min)
Furan-ATurbidity1.5 ± 0.295.22.1 ± 0.3
Furan-BTurbidity3.8 ± 0.588.74.5 ± 0.6
Furan-CFluorescence0.9 ± 0.196.0150 ± 12
NocodazoleTurbidity0.5 ± 0.0598.11.1 ± 0.2
Vehicle-N/A010.5 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effects of Furan Derivatives on Cell Cycle Distribution in Cancer Cells

TreatmentConcentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle-55.3 ± 4.125.1 ± 2.919.6 ± 3.5
Furan-A140.2 ± 3.515.8 ± 2.144.0 ± 4.8
Furan-A525.7 ± 2.88.3 ± 1.566.0 ± 5.2
Furan-C138.9 ± 3.312.5 ± 1.948.6 ± 4.9
Nocodazole0.522.1 ± 2.55.9 ± 1.272.0 ± 6.1

Cell cycle analysis performed by flow cytometry after 24-hour treatment.

Conclusion

The provided protocols offer robust methods for evaluating the inhibitory effects of novel furan derivatives on tubulin polymerization. By quantifying key parameters such as IC50 values and effects on polymerization kinetics, researchers can effectively screen and characterize promising lead compounds for anticancer drug development. Further cell-based assays, such as cell cycle analysis, are recommended to confirm the mechanism of action within a cellular context.[2]

References

Application Note & Protocol: Evaluating the Cytotoxicity of 5-(4-chlorophenyl)furan-2-carbaldehyde Derivatives in Cancer Cells using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability, proliferation, and cytotoxicity.[1][2] The core principle of the assay lies in the enzymatic conversion of the yellow tetrazolium salt, MTT, into purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, viable cells.[1][2] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the colored solution is measured with a spectrophotometer. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[3]

This protocol provides a detailed methodology for evaluating the cytotoxic effects of novel 5-(4-chlorophenyl)furan-2-carbaldehyde derivatives on cancer cells. Furan-containing compounds are a significant class of heterocyclic molecules that have demonstrated a range of pharmacological activities, including potent anticancer effects.[4][5][6] This assay is a crucial first step in screening these derivatives to identify lead compounds for further cancer research and drug development.

Experimental Workflow

The overall workflow of the MTT assay for testing the cytotoxicity of the furan derivatives is illustrated below.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Cancer Cell Culture C Seed Cells into 96-Well Plate A->C B Prepare Serial Dilutions of Furan Derivatives D Treat Cells with Furan Derivatives B->D C->D E Incubate for 24-72 hours D->E F Add MTT Reagent (0.5 mg/mL) E->F G Incubate for 2-4 hours (Formazan Formation) F->G H Add Solubilization Solution (e.g., DMSO, SDS) G->H I Measure Absorbance at ~570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Values J->K

Caption: Workflow for assessing cytotoxicity of furan derivatives using the MTT assay.

Detailed Experimental Protocol

Materials and Reagents
  • Cell Line: Appropriate cancer cell line (e.g., MCF-7, HeLa, A549, SW620).[5][6][7]

  • Compounds: this compound derivatives.

  • Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) powder (Sigma-Aldrich, Cat.# M2128 or equivalent).

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader (spectrophotometer) with a filter between 550 and 600 nm.

    • Laminar flow hood.

    • Inverted microscope.

    • Multichannel pipette.

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.

    • Vortex until fully dissolved.

    • Sterilize the solution by passing it through a 0.2 µm filter.

    • Store in a light-protected container at 4°C for short-term use or at -20°C for long-term storage.[3]

  • Compound Stock Solutions:

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) of each this compound derivative in sterile DMSO.

    • Store stock solutions at -20°C.

    • On the day of the experiment, prepare serial dilutions of the compounds in the complete culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[4]

Assay Procedure
  • Cell Seeding:

    • Harvest cancer cells that are in the logarithmic growth phase.

    • Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

    • Dilute the cells in a complete culture medium to an optimal seeding density. This must be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells/well.[8]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for 'untreated control' (cells + medium), 'vehicle control' (cells + medium with max DMSO concentration), and 'blank' (medium only).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[4]

  • Cell Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared serial dilutions of the furan derivatives to the respective wells. Add 100 µL of vehicle-containing medium to the control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Incubation and Solubilization:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[1]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[3][8]

    • After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the adherent cell layer.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550-600 nm (e.g., 570 nm).

    • A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Presentation and Analysis

Data Calculation
  • Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other wells.

  • Percentage Viability: Calculate the percentage of cell viability for each concentration of the derivative using the following formula:

    % Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Vehicle Control Wells) x 100[10]

Quantitative Data Tables

Data should be organized into clear tables for easy interpretation and comparison.

Table 1: Raw Absorbance Data (570 nm)

Concentration (µM) Replicate 1 Replicate 2 Replicate 3 Average Std. Dev.
Vehicle Control 0.852 0.861 0.845 0.853 0.008
Derivative A - 1 0.798 0.812 0.805 0.805 0.007
Derivative A - 10 0.543 0.555 0.539 0.546 0.008
Derivative A - 50 0.211 0.205 0.218 0.211 0.007
Derivative A - 100 0.102 0.109 0.105 0.105 0.004

| Blank | 0.055 | 0.057 | 0.056 | 0.056 | 0.001 |

Table 2: Calculated Percentage Viability and IC50 Values

Compound Concentration (µM) Average % Viability Std. Dev. IC50 (µM)
Derivative A 1 94.0 0.8 35.2
10 64.5 1.0
50 25.2 0.8
100 12.4 0.4
Derivative B 1 98.1 1.2 >100
10 85.3 2.1
50 70.5 1.8

| | 100| 55.6 | 2.5 | |

IC50 Determination

The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%.[11] It is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a non-linear regression curve (dose-response curve).[11][12] Software such as GraphPad Prism or Microsoft Excel can be used for this analysis.[12][13]

Potential Signaling Pathways

Furan derivatives have been shown to exert their anticancer effects by modulating various cellular signaling pathways.[5] For instance, some derivatives promote the activity of PTEN, which in turn suppresses the pro-survival PI3K/Akt and Wnt/β-catenin signaling pathways.[5] Others may interfere with the mTOR pathway or induce cell cycle arrest and apoptosis.[6][14] The diagram below illustrates a hypothetical mechanism where a furan derivative induces apoptosis.

Signaling_Pathway cluster_pathway Intracellular Signaling Compound 5-(4-chlorophenyl)furan- 2-carbaldehyde Derivative PI3K PI3K Compound->PI3K Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Cell Cancer Cell Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bcl2->Bax Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical pathway showing furan derivative inducing apoptosis via PI3K/Akt inhibition.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Furan Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of furan aldehydes. Furan aldehydes are versatile building blocks in organic synthesis, and their functionalization through cross-coupling reactions is of significant interest in the development of pharmaceuticals and functional materials. The protocols outlined below cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a comprehensive guide for the synthesis of a wide range of furan-based derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction is widely used for the arylation of furan aldehydes, employing either a halo-furan aldehyde and an arylboronic acid or a furan-2-carbaldehyde boronic acid and an aryl halide.

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (R²B(OH)₂) pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes

The Suzuki-Miyaura reaction is tolerant of a wide variety of functional groups and is often carried out under mild conditions. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For the coupling of halo-furan aldehydes, common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. A variety of inorganic bases such as K₂CO₃ and K₃PO₄ are employed, often in a mixed solvent system of an organic solvent (e.g., toluene, dioxane) and water.[1][2][3]

Quantitative Data for Suzuki-Miyaura Coupling of 5-Bromo-2-furaldehyde
Arylboronic AcidPalladium Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)Toluene/Ethanol/H₂O8016>95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)Toluene/Ethanol/H₂O801692
4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)Toluene/Ethanol/H₂O801688
3-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)Toluene/Ethanol/H₂O801685
2-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME851289

Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.

Experimental Protocol: Synthesis of 5-Phenyl-2-furaldehyde

This protocol outlines the synthesis of 5-phenyl-2-furaldehyde from 5-bromo-2-furaldehyde and phenylboronic acid.[4]

Materials:

  • 5-Bromo-2-furaldehyde

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottomed flask, add 5-bromo-2-furaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Add toluene, ethanol, and water in a 4:4:3 ratio.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.

  • Flush the flask with an inert gas (e.g., argon or nitrogen) and equip it with a reflux condenser.

  • Heat the reaction mixture to 80°C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Reaction Setup (Flask, Stir bar) reagents Add Reactants: 5-Bromo-2-furaldehyde, Phenylboronic acid, K₂CO₃ start->reagents solvents Add Solvents: Toluene, Ethanol, H₂O reagents->solvents catalyst Add Catalyst: Pd(PPh₃)₄ solvents->catalyst inert Inert Atmosphere (Argon/Nitrogen) catalyst->inert reaction Heat to 80°C (12-16 h) inert->reaction workup Work-up: Add H₂O, Extract with EtOAc reaction->workup purification Purification: Column Chromatography workup->purification product 5-Phenyl-2-furaldehyde purification->product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of 5-phenyl-2-furaldehyde.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This method can be applied to the arylation of furan-2-carbaldehyde at the 5-position.

General Catalytic Cycle for Heck Reaction

Heck_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_alkene [R¹-Pd(II)L₂(alkene)]⁺X⁻ pd2_ox->pd2_alkene Alkene Coordination pd2_insertion R¹-CH₂-CH(R²)-Pd(II)L₂-X pd2_alkene->pd2_insertion Migratory Insertion pd2_insertion->pd0 β-Hydride Elimination product R¹-CH=CH-R² pd2_insertion->product

Caption: General catalytic cycle of the Heck reaction.

Application Notes

The Heck reaction of furan aldehydes typically involves the coupling of a halo-furan aldehyde with an alkene in the presence of a palladium catalyst and a base.[1] Palladium(II) acetate and palladium(II) chloride are common catalyst precursors.[5][6] Organic bases such as triethylamine are frequently used, and polar aprotic solvents like DMF or NMP are common.[1][7]

Quantitative Data for Heck Reaction of 5-Bromo-2-furaldehyde with Alkenes
AlkenePalladium Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)Et₃N (1.5)DMF1001275
n-Butyl acrylatePd(OAc)₂ (2)Et₃N (1.5)DMF1001282
AcrylonitrilePdCl₂ (5)K₂CO₃ (2)NMP1202468

Note: Yields are representative and may vary based on specific reaction conditions.

Experimental Protocol: Synthesis of 5-(2-Phenylethenyl)-2-furaldehyde

This protocol describes the Heck reaction between 5-bromo-2-furaldehyde and styrene.

Materials:

  • 5-Bromo-2-furaldehyde

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add 5-bromo-2-furaldehyde (1.0 eq.), palladium(II) acetate (0.02 eq.), and DMF.

  • Add triethylamine (1.5 eq.) and styrene (1.2 eq.) to the mixture.

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Heck Reaction

Heck_Workflow start Reaction Setup (Schlenk Tube) reagents Add Reactants: 5-Bromo-2-furaldehyde, Styrene, Et₃N start->reagents catalyst Add Catalyst: Pd(OAc)₂ reagents->catalyst solvent Add Solvent: DMF catalyst->solvent inert Inert Atmosphere (Argon/Nitrogen) solvent->inert reaction Heat to 100°C (12 h) inert->reaction workup Work-up: Quench with NH₄Cl(aq), Extract with EtOAc reaction->workup purification Purification: Column Chromatography workup->purification product 5-(2-Phenylethenyl)-2-furaldehyde purification->product

Caption: Experimental workflow for the Heck reaction synthesis.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.

General Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-C≡CR² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-C≡CR² pd2_trans->product cu_x CuX cu_alkyne Cu-C≡CR² cu_x->cu_alkyne Base cu_alkyne->pd2_ox alkyne H-C≡CR² alkyne->cu_alkyne

Caption: General catalytic cycle of the Sonogashira coupling reaction.

Application Notes

This reaction is highly valued for its mild conditions and tolerance of various functional groups.[8][9] For halo-furan aldehydes, the reaction is typically carried out using a palladium catalyst such as PdCl₂(PPh₃)₂ and a copper(I) co-catalyst like CuI.[1] An amine base, such as triethylamine or diisopropylamine, is used, which can also serve as the solvent.[10]

Quantitative Data for Sonogashira Coupling of 5-Bromo-2-furaldehyde
Terminal AlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)Base/SolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N60680-90
1-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N50875-85
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Diisopropylamine/THF25485-95
EthynyltrimethylsilanePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N60690

Note: Yields are based on general Sonogashira coupling procedures and may need optimization.[1]

Experimental Protocol: Synthesis of 5-(Phenylethynyl)-2-furaldehyde

This protocol outlines the Sonogashira coupling of 5-bromo-2-furaldehyde with phenylacetylene.[1]

Materials:

  • 5-Bromo-2-furaldehyde

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 5-bromo-2-furaldehyde (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Add degassed triethylamine as the solvent and base.

  • Add phenylacetylene (1.2 eq.) to the reaction mixture.

  • Stir the reaction at 60°C for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow start Reaction Setup (Schlenk Flask) reagents Add Reactants: 5-Bromo-2-furaldehyde, Phenylacetylene start->reagents catalysts Add Catalysts: PdCl₂(PPh₃)₂, CuI reagents->catalysts solvent_base Add Solvent/Base: Triethylamine catalysts->solvent_base inert Inert Atmosphere (Argon/Nitrogen) solvent_base->inert reaction Heat to 60°C (6 h) inert->reaction workup Work-up: Quench with NH₄Cl(aq), Extract with EtOAc reaction->workup purification Purification: Column Chromatography workup->purification product 5-(Phenylethynyl)-2-furaldehyde purification->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.

General Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L pd2_ox R¹-Pd(II)L-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_amido R¹-Pd(II)L-NR²R³ pd2_ox->pd2_amido Amine Coordination & Deprotonation (HNR²R³, Base) pd2_amido->pd0 Reductive Elimination product R¹-NR²R³ pd2_amido->product

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

Application Notes

This reaction is a powerful tool for synthesizing a wide range of arylamines.[11] It typically requires a palladium precatalyst, a bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[1][12] The reaction is usually carried out in anhydrous, degassed solvents like toluene or 1,4-dioxane.

Quantitative Data for Buchwald-Hartwig Amination of 5-(4-Bromophenyl)furan-2-carbaldehyde
AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001885
AnilinePd₂(dba)₃ (2)RuPhos (4)LHMDS (1.5)Dioxane1102478
n-ButylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001882
DiethylaminePd₂(dba)₃ (2)RuPhos (4)LHMDS (1.5)Dioxane1102475

Note: Yields are representative and may need optimization based on the specific amine and reaction conditions.[1]

Experimental Protocol: Synthesis of 5-(4-(Morpholino)phenyl)furan-2-carbaldehyde

This protocol describes the Buchwald-Hartwig amination of 5-(4-bromophenyl)furan-2-carbaldehyde with morpholine.[1]

Materials:

  • 5-(4-Bromophenyl)furan-2-carbaldehyde

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.5 eq.).

  • Add 5-(4-bromophenyl)furan-2-carbaldehyde (1.0 eq.) and morpholine (1.2 eq.).

  • Add anhydrous, degassed toluene to the Schlenk tube.

  • Heat the reaction mixture to 100°C for 18 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Reaction Setup (Schlenk Tube in Glovebox) reagents_base Add Reactants & Base: 5-(4-Bromophenyl)furan-2-carbaldehyde, Morpholine, NaOtBu start->reagents_base catalyst_ligand Add Precatalyst & Ligand: Pd₂(dba)₃, XPhos reagents_base->catalyst_ligand solvent Add Anhydrous Toluene catalyst_ligand->solvent inert Seal and Remove from Glovebox solvent->inert reaction Heat to 100°C (18 h) inert->reaction workup Work-up: Quench with NH₄Cl(aq), Extract with EtOAc reaction->workup purification Purification: Column Chromatography workup->purification product 5-(4-(Morpholino)phenyl)furan-2-carbaldehyde purification->product

References

Application of 5-(4-chlorophenyl)furan-2-carbaldehyde in Antibacterial Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The furan nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of 5-aryl-furan-2-carbaldehyde, such as 5-(4-chlorophenyl)furan-2-carbaldehyde, are of particular interest due to their potential as antibacterial, antifungal, and anticancer agents.[1] The presence of the 4-chlorophenyl group at the 5-position of the furan ring can enhance the lipophilicity of the molecule, potentially improving its interaction with biological targets.[1] This document provides a detailed overview of the application of this compound as a versatile starting material for the synthesis of novel antibacterial agents, including detailed experimental protocols and a summary of their biological activities.

Key Synthetic Pathways

This compound serves as a crucial building block for the synthesis of various heterocyclic compounds with potential antibacterial properties. The aldehyde functional group is readily derivatized to form Schiff bases, chalcones, and pyrazole derivatives, among others.

Synthesis_Pathways cluster_schiff Schiff Base Synthesis cluster_chalcone Chalcone Synthesis cluster_pyrazole Pyrazole Synthesis A This compound B Primary Amines (e.g., anilines, amino acids) C Schiff Bases A->C D Acetophenones E Chalcones A->E F Hydrazine derivatives G Hydrazones A->G B->C Condensation D->E Claisen-Schmidt Condensation F->G Condensation H Pyrazoles G->H Cyclization (e.g., Vilsmeier-Haack) Schiff_Base_Workflow start Start dissolve Dissolve this compound and primary amine in ethanol start->dissolve add_catalyst Add glacial acetic acid dissolve->add_catalyst reflux Reflux for 2-6 hours add_catalyst->reflux cool Cool to room temperature reflux->cool filter Filter and wash the precipitate cool->filter recrystallize Recrystallize from ethanol filter->recrystallize end Pure Schiff Base recrystallize->end MIC_Workflow start Start prepare_stock Prepare stock solution of test compound start->prepare_stock serial_dilution Perform serial dilutions in 96-well plate prepare_stock->serial_dilution add_inoculum Add inoculum to wells serial_dilution->add_inoculum prepare_inoculum Prepare standardized bacterial inoculum prepare_inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_results Visually assess for bacterial growth incubate->read_results end Determine MIC read_results->end

References

Application Notes and Protocols: 5-(4-chlorophenyl)furan-2-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(4-chlorophenyl)furan-2-carbaldehyde is a versatile bifunctional molecule featuring a furan ring substituted with a chlorophenyl group and an aldehyde functionality. This unique structural arrangement makes it a valuable starting material, or building block, for the synthesis of a diverse array of heterocyclic compounds. The aldehyde group serves as a reactive handle for various condensation and cyclization reactions, while the 5-aryl-furan scaffold is a common motif in many biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel compounds with potential therapeutic applications, particularly as anticancer and antibacterial agents.

Applications in the Synthesis of Bioactive Molecules

This compound has been successfully employed in the synthesis of several classes of heterocyclic compounds that exhibit significant biological activities.

1. Synthesis of Pyrazoline and Isoxazoline Derivatives as Tubulin Polymerization Inhibitors:

A notable application of this compound is in the synthesis of pyrazoline and isoxazoline derivatives that have demonstrated potent inhibitory activity against tubulin polymerization.[1] Microtubules are critical components of the cytoskeleton involved in essential cellular processes such as cell division, motility, and intracellular transport.[1] Agents that disrupt microtubule dynamics are therefore attractive targets for the development of anticancer drugs.[1]

Compounds derived from this compound have been shown to bind to the colchicine binding site of tubulin, leading to the inhibition of microtubule assembly, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells.[1]

2. Synthesis of Chalcones with Potential Antibacterial Activity:

The aldehyde functionality of this compound readily undergoes Claisen-Schmidt condensation with various ketones to yield chalcones. These resulting chalcones, which are α,β-unsaturated ketones, serve as precursors for the synthesis of other heterocyclic systems and have been evaluated for their antibacterial properties.[2] The fusion of the furan ring with other heterocyclic moieties, such as triazoles, can lead to new pharmacophores with diverse pharmacological activities.[2]

Experimental Protocols

Protocol 1: Synthesis of 1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(dimethylamino)ethan-1-one (7e) - A Tubulin Polymerization Inhibitor [1]

This protocol describes a multi-step synthesis starting from this compound to yield a potent tubulin polymerization inhibitor.

Step 1: Synthesis of the Chalcone Intermediate

A mixture of this compound and an appropriate acetophenone is stirred in ethanol. An aqueous solution of potassium hydroxide is added dropwise, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to afford the chalcone.

Step 2: Synthesis of the Pyrazoline

The chalcone from Step 1 is dissolved in a suitable solvent such as ethanol or acetic acid. Hydrazine hydrate is added, and the mixture is refluxed for several hours. After cooling, the product crystallizes out and is collected by filtration.

Step 3: N-acylation of the Pyrazoline

The pyrazoline from Step 2 is reacted with an acylating agent, such as 2-(dimethylamino)acetyl chloride, in the presence of a base like triethylamine in a solvent like dichloromethane to yield the final product.

Quantitative Data Summary

Table 1: Synthesis and Biological Activity of Tubulin Polymerization Inhibitors Derived from this compound [1]

Compound IDDerivative TypeYield (%)Melting Point (°C)IC50 Leukemia SR (µM)Tubulin Polymerization Inhibition (%)
3a Isoxazoline71137-140--
4b Pyrazoline82112-4--
7c Pyrazoline--0.0995.2
7e Pyrazoline58220-2230.0596.0
11a Pyridine--0.0696.3

Table 2: Synthesis of Chalcone Derivatives [2]

Compound IDDerivative TypeYield (%)
3a-3g Chalcone67-72

Visualizations

Synthetic Workflow

G A This compound C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Substituted Acetophenone B->C E Pyrazoline Derivative C->E Cyclization D Hydrazine Hydrate D->E G Final Bioactive Compound (e.g., Pyrazoline 7e) E->G N-acylation F Acylating Agent F->G

Caption: General workflow for the synthesis of bioactive pyrazoline derivatives.

Mechanism of Action

G A α-tubulin C Tubulin Heterodimer A->C B β-tubulin B->C D Microtubule Assembly C->D E Cell Division (Mitosis) D->E H G2/M Phase Arrest D->H F This compound Derivative (e.g., 7e) G Inhibition of Polymerization F->G G->D I Apoptosis H->I

References

Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with 5-(4-chlorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-chlorophenyl)furan-2-carbaldehyde and its derivatives are a class of compounds that have garnered interest in oncological research due to their potential as antitumor agents. Several studies have indicated that derivatives of 5-(4-chlorophenyl)furan can induce cell cycle arrest, particularly in the G2/M phase, and promote apoptosis in cancer cell lines.[1][2][3] This suggests a mechanism of action that may involve interference with microtubule polymerization, a critical process for mitotic spindle formation and cell division.[1][3]

This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of a chosen cancer cell line using flow cytometry with propidium iodide (PI) staining. Propidium iodide is a fluorescent intercalating agent that binds to DNA, allowing for the quantification of DNA content and thus the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5][6]

Experimental Principle

The protocol is based on the principle that the amount of DNA in a cell correlates with its phase in the cell cycle. Cells in the G0/G1 phase have a diploid DNA content (2N), cells in the S phase are actively synthesizing DNA and have a DNA content between 2N and 4N, and cells in the G2 and M phases have a tetraploid DNA content (4N). By staining cells with propidium iodide and analyzing the fluorescence intensity using a flow cytometer, a histogram can be generated that depicts the distribution of the cell population across these phases. Treatment with a compound like this compound that affects cell cycle progression will lead to a characteristic shift in this distribution, which can be quantified.

Data Presentation: Representative Cell Cycle Analysis Data

The following table summarizes hypothetical quantitative data from a cell cycle analysis experiment where a human cancer cell line (e.g., HeLa) was treated with varying concentrations of this compound for 24 hours. This data is representative of the expected outcome based on the known effects of similar furan derivatives.[1][2]

Treatment GroupConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)055.2 ± 3.125.8 ± 2.519.0 ± 2.8
This compound152.1 ± 2.923.5 ± 2.124.4 ± 3.0
This compound545.7 ± 3.518.3 ± 1.936.0 ± 3.8
This compound1030.2 ± 2.812.5 ± 1.557.3 ± 4.2
Positive Control (Nocodazole)0.110.5 ± 1.85.3 ± 0.984.2 ± 3.5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • Human cancer cell line (e.g., HeLa, MCF-7, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer tubes

Experimental Workflow

Experimental Workflow Experimental Workflow for Cell Cycle Analysis cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Fixation cluster_2 Staining cluster_3 Data Acquisition and Analysis A Seed cells in 6-well plates B Allow cells to attach overnight A->B C Treat with this compound (and controls) for 24h B->C D Harvest cells using Trypsin-EDTA C->D E Wash with PBS D->E F Fix in ice-cold 70% Ethanol E->F G Wash with PBS F->G H Treat with RNase A G->H I Stain with Propidium Iodide H->I J Acquire data on a flow cytometer I->J K Analyze cell cycle distribution J->K

Caption: Workflow for cell cycle analysis protocol.

Detailed Protocol
  • Cell Seeding and Treatment:

    • Seed the chosen cancer cell line into 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Treat the cells with the desired concentrations of the compound. Include a vehicle control (DMSO only) and a positive control for G2/M arrest (e.g., Nocodazole).

    • Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Carefully collect the culture medium from each well, as it may contain detached apoptotic or mitotic cells.

    • Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium from step 2.1.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.[5]

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[7][8] This step is crucial for permeabilizing the cells to the dye and should be done carefully to avoid clumping.

    • Incubate the cells for at least 30 minutes on ice or at -20°C for longer storage.[4][7]

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet them.[5]

    • Carefully aspirate the ethanol and wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade any double-stranded RNA that might interfere with PI staining.[5][8]

    • Incubate at 37°C for 30 minutes.

    • Add 500 µL of propidium iodide staining solution (final concentration 50 µg/mL).

    • Incubate for 15-30 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use the forward scatter (FSC) and side scatter (SSC) parameters to gate on the single-cell population and exclude debris and cell aggregates.

    • Collect the fluorescence data from the propidium iodide signal (typically in the FL2 or FL3 channel) in a linear scale.[4]

    • Acquire at least 10,000 events for each sample to ensure statistical significance.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Signaling Pathways

The cell cycle is a tightly regulated process involving a series of checkpoints controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Disruption of this process is a hallmark of cancer. Compounds like the derivatives of 5-(4-chlorophenyl)furan are thought to interfere with this process, often leading to arrest at the G2/M checkpoint.

Cell Cycle Signaling Pathway General Cell Cycle Regulation and Potential Intervention G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint (CDK4/6-Cyclin D, CDK2-Cyclin E) G1->G1_S_Checkpoint Progression S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M_Checkpoint G2/M Checkpoint (CDK1-Cyclin B) G2->G2_M_Checkpoint M M Phase (Mitosis) Spindle_Checkpoint Spindle Assembly Checkpoint M->Spindle_Checkpoint G1_S_Checkpoint->S G2_M_Checkpoint->M Spindle_Checkpoint->G1 Cell Division Compound This compound (Potential Intervention) Compound->G2_M_Checkpoint Disruption of microtubule dynamics leading to G2/M Arrest

Caption: Potential intervention in the cell cycle.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-chlorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(4-chlorophenyl)furan-2-carbaldehyde synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Yield Comparison of Synthetic Routes

Two primary methods for the synthesis of this compound are the Meerwein arylation of furfural and the Suzuki-Miyaura cross-coupling reaction. The choice of method can significantly impact the reaction yield.

Synthetic RouteStarting MaterialsKey ReagentsReported Yield
Meerwein Arylation 2-Furaldehyde, 4-ChloroanilineSodium nitrite, HCl, Copper(II) chloride45.2%[1]
Suzuki-Miyaura Coupling 5-Bromofuran-2-carbaldehyde, (4-chlorophenyl)boronic acidPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Potentially >80% (based on similar syntheses)

Troubleshooting Guides and FAQs

This section addresses common problems that can lead to low yields and offers potential solutions.

General Issues

Q1: My final product is a dark, tarry substance instead of the expected crystalline solid. What is causing this?

A1: The formation of dark, insoluble polymers, often called "humins," is a common issue in reactions involving furan aldehydes. These byproducts arise from the self-polymerization of the starting material or product, particularly under acidic conditions and at elevated temperatures.

Troubleshooting Steps:

  • Strict Temperature Control: Avoid excessive heating during the reaction and purification. For distillations, use a vacuum to lower the boiling point.

  • Neutralize Acidic Impurities: Before any heating steps, ensure that any acidic catalysts or byproducts are neutralized with a mild base.

  • Use of Inhibitors: In some cases, adding a polymerization inhibitor like hydroquinone to the crude product before purification can prevent degradation, though it will need to be removed subsequently.

Meerwein Arylation Route

Q2: The yield of my Meerwein arylation is significantly lower than the reported 45.2%. What are the most likely reasons?

A2: Low yields in the Meerwein arylation can stem from several factors related to the stability of the diazonium salt and the reaction conditions.

Troubleshooting Steps:

  • Diazonium Salt Instability: The aryl diazonium salt is a key intermediate and is often unstable at higher temperatures. Ensure the diazotization reaction is performed at 0-5 °C and the resulting salt is used immediately in the subsequent step.

  • Catalyst Activity: The copper(II) chloride catalyst is crucial for the reaction. Ensure you are using a high-quality, anhydrous catalyst. The amount of catalyst can also be optimized.

  • Side Reactions: Aryl radicals generated from the diazonium salt can participate in undesired side reactions. Controlling the reaction temperature and the rate of addition of the diazonium salt can help minimize these.

Suzuki-Miyaura Cross-Coupling Route

Q3: I am observing significant amounts of starting material (5-bromofuran-2-carbaldehyde) remaining after my Suzuki-Miyaura reaction. How can I improve the conversion?

A3: Incomplete conversion in Suzuki-Miyaura coupling is a common issue. Optimizing the catalyst system and reaction conditions is key to driving the reaction to completion.

Troubleshooting Steps:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.

  • Ligand Choice: The choice of phosphine ligand can have a significant impact on catalyst activity. For aryl chlorides, more electron-rich and sterically hindered ligands like XPhos or SPhos may be more effective than PPh₃.

  • Base Selection: The base plays a critical role in the catalytic cycle. A stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) can be more effective than weaker bases like potassium carbonate (K₂CO₃).

  • Reaction Temperature and Time: Increasing the reaction temperature or extending the reaction time may improve conversion, but this should be balanced against the potential for product degradation.

Q4: My main impurity is the homocoupling product of the boronic acid. How can I prevent this?

A4: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.

Troubleshooting Steps:

  • Thorough Degassing: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be done by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.

  • Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can sometimes minimize its homocoupling.

  • Use of a Pd(II) Pre-catalyst: Starting with a Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species can sometimes suppress homocoupling.

Q5: I am seeing a significant amount of debrominated starting material (furan-2-carbaldehyde). What causes this and how can I avoid it?

A5: Dehalogenation (in this case, debromination) of the aryl halide is a known side reaction in Suzuki-Miyaura couplings.

Troubleshooting Steps:

  • Choice of Base and Solvent: The choice of base and solvent can influence the rate of dehalogenation. Experimenting with different combinations may be necessary. For example, using an alkoxide base in an alcohol solvent can sometimes lead to increased dehalogenation.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the desired cross-coupling.

Experimental Protocols

Protocol 1: Meerwein Arylation Synthesis of this compound

This protocol is adapted from established procedures for the arylation of furan derivatives.

Materials:

  • 4-Chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Furaldehyde

  • Copper(II) Chloride (CuCl₂)

  • Acetone

  • Water

  • Ice

Procedure:

  • Diazotization of 4-Chloroaniline:

    • In a flask, dissolve 4-chloroaniline in a mixture of concentrated HCl and water.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Meerwein Arylation:

    • In a separate, larger flask, dissolve 2-furaldehyde and copper(II) chloride in acetone.

    • Cool this mixture to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the furaldehyde solution dropwise, ensuring the temperature remains below 10 °C. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, continue stirring at room temperature for several hours until gas evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into a large volume of water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain this compound as a solid.

Protocol 2: Suzuki-Miyaura Synthesis of this compound

This protocol is a general procedure that may require optimization for specific substrates and scales.

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • (4-chlorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (deionized)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a round-bottomed flask, add 5-bromofuran-2-carbaldehyde (1.0 eq.), (4-chlorophenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

    • Add a mixture of toluene, ethanol, and water (e.g., 4:4:3 ratio by volume).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.

    • Flush the flask with an inert gas (e.g., argon or nitrogen) and equip it with a reflux condenser.

  • Reaction Execution:

    • Heat the reaction mixture to 70-80°C and stir vigorously overnight (approximately 12-16 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After cooling to room temperature, add water to the reaction mixture.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Visualizing Workflows and Troubleshooting Logic

Experimental Workflow: Suzuki-Miyaura Synthesis

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 5-Bromofuran-2-carbaldehyde, (4-chlorophenyl)boronic acid, K₂CO₃ B Add Solvents: Toluene, Ethanol, Water A->B C Degas Mixture B->C D Add Pd(PPh₃)₄ Catalyst C->D E Heat to 70-80°C (12-16h) D->E F Monitor by TLC E->F G Aqueous Work-up (Water & Ethyl Acetate Extraction) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: A generalized workflow for the Suzuki-Miyaura synthesis.

Logical Relationship: Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of This compound Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Product Degradation Problem->Cause3 Cause4 Purification Losses Problem->Cause4 Sol1 Optimize Catalyst/Ligand/Base Cause1->Sol1 Suzuki Sol2 Adjust Temperature/Time Cause1->Sol2 Both Cause2->Sol2 Meerwein Sol3 Ensure Inert Atmosphere Cause2->Sol3 Suzuki Sol4 Use Stabilizers/Inhibitors Cause3->Sol4 Both Sol5 Refine Purification Technique Cause4->Sol5 Both

Caption: Logical path for troubleshooting low product yield.

References

Technical Support Center: Purification of 5-(4-chlorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-(4-chlorophenyl)furan-2-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

IssueQuestionPossible Cause(s)Suggested Solution(s)
Product Discoloration My purified product is a yellow to orange solid, but it darkens to a brown or black color over time. What is causing this?Furan-based aldehydes can be susceptible to oxidation and polymerization, which is often accelerated by exposure to air, light, and residual acid.Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (-20°C is recommended for long-term storage).[1] Ensure all acidic residues are removed during the work-up before final purification.
Low Yield After Column Chromatography I am losing a significant amount of product during column chromatography. How can I improve my yield?The compound may be adsorbing irreversibly to the silica gel. The chosen solvent system may not be optimal for elution.Consider using a less polar solvent system initially and gradually increasing the polarity. A gradient of hexanes and ethyl acetate is a good starting point.[2] If the compound is still retained, consider switching to a different stationary phase like alumina.
Oiling Out During Recrystallization When I try to recrystallize my product, it separates as an oil instead of forming crystals. What should I do?The solvent may be too nonpolar for the compound, or the solution may be cooling too quickly. The compound may have a low melting point relative to the boiling point of the solvent.Try using a more polar solvent or a solvent mixture. Ethanol or a mixture of ethanol and water are often effective for furan derivatives.[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Persistent Impurities After Purification Even after purification, I still see minor impurities in my NMR or LC-MS analysis. How can I achieve higher purity?A single purification method may not be sufficient to remove all impurities, especially if they have similar polarities to the product.A combination of purification techniques can be effective. For example, perform column chromatography followed by recrystallization of the purest fractions. For thermally stable compounds, vacuum sublimation could be an alternative for final polishing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the initial purification of crude this compound?

A1: For most applications, column chromatography on silica gel is a robust and effective initial purification method. A gradient elution with a solvent system of hexanes and ethyl acetate is commonly used for furan-based aldehydes and their derivatives.[2]

Q2: What is a good solvent system for the recrystallization of this compound?

A2: While the optimal solvent must be determined empirically, ethanol or a mixture of ethanol and water is a good starting point for the recrystallization of furan derivatives.[3] Given that the target compound is a solid with a melting point of 128-131°C, recrystallization is a highly viable purification technique.[4]

Q3: My compound appears as an orange solid. Is this normal?

A3: Yes, this compound is often described as orange crystals.[5] However, significant darkening to brown or black may indicate degradation.

Q4: How can I monitor the progress of my column chromatography?

A4: Thin-layer chromatography (TLC) is the recommended method for monitoring the separation. Use the same solvent system as your mobile phase to develop the TLC plate and visualize the spots under UV light (254 nm).

Q5: What are the storage conditions for purified this compound?

A5: To ensure stability, the compound should be stored in a tightly sealed container, away from moisture, and at a low temperature (-20°C).[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.

Experimental Protocols

Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

  • TLC plates and chamber

Procedure:

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of hexanes to ethyl acetate (e.g., 9:1, 4:1, 1:1 v/v).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate) and pour it into the column. Allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the least polar mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Recrystallization

This protocol provides a general method for the purification of this compound by recrystallization.

Materials:

  • Crude or partially purified this compound

  • Ethanol

  • Deionized water (if needed)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. If the compound is too soluble, add a small amount of water dropwise until the solution becomes slightly cloudy, then reheat until clear and allow to cool again.

  • Crystal Growth: Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica Gel, Hexanes:EtOAc) Crude_Product->Column_Chromatography Recrystallization Recrystallization (e.g., Ethanol/Water) Column_Chromatography->Recrystallization Optional Further Purification TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Monitor Fractions NMR_LCMS NMR / LC-MS Analysis Column_Chromatography->NMR_LCMS Recrystallization->NMR_LCMS TLC_Analysis->Column_Chromatography Pure_Product Pure Product (>97%) NMR_LCMS->Pure_Product Confirm Purity Storage Storage (-20°C, Inert Atmosphere) Pure_Product->Storage

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_issues Troubleshooting Start Purification Attempt Check_Purity Is Purity Acceptable? Start->Check_Purity Check_Yield Is Yield Acceptable? Check_Purity->Check_Yield Yes Low_Purity_Solutions Low Purity? - Combine Purification Methods - Optimize Chromatography Conditions Check_Purity->Low_Purity_Solutions No Success Purification Successful Check_Yield->Success Yes Low_Yield_Solutions Low Yield? - Check for Irreversible Adsorption - Optimize Recrystallization Solvent Check_Yield->Low_Yield_Solutions No Failure Re-evaluate Strategy Low_Purity_Solutions->Failure Low_Yield_Solutions->Failure

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 5-Aryl-Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 5-aryl-furan derivatives during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why do my 5-aryl-furan derivatives exhibit poor water solubility?

A1: The limited aqueous solubility of 5-aryl-furan derivatives is primarily due to their chemical structure. These compounds are largely non-polar and hydrophobic, which leads to low solubility in polar solvents like water. The presence of the aromatic furan ring and the aryl substituent contributes to this lipophilic character. Many promising new chemical entities, including those with a furan scaffold, exhibit low water solubility, which can be a significant hurdle in biological assays and preclinical studies.

Q2: What is the first and simplest approach I should try to solubilize my 5-aryl-furan derivative for an in vitro assay?

A2: For initial experiments, the most straightforward method is using a co-solvent. This involves creating a high-concentration stock solution of your compound in a water-miscible organic solvent, which is then diluted into the aqueous assay medium. Dimethyl sulfoxide (DMSO) and ethanol are common choices for preparing stock solutions due to their miscibility with water and general acceptance in cell-based assays at low final concentrations.

Q3: My compound precipitates out of solution when I dilute the co-solvent stock into my aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out." Here are a few troubleshooting steps:

  • Decrease the final concentration: Your final concentration in the aqueous medium might be above the solubility limit, even with the co-solvent. Try a lower final concentration.

  • Optimize the co-solvent concentration: While you need to keep the co-solvent concentration low to avoid artifacts in your assay (typically <0.5-1% v/v), a slight, permissible increase might help.

  • Try a different co-solvent: Some compounds may be more soluble in other water-miscible solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), but be sure to check their compatibility with your specific assay.

  • Use a surfactant: Adding a small amount of a biocompatible surfactant to your aqueous medium can help to keep the compound in solution.

Q4: I am concerned about the potential off-target effects of co-solvents in my cellular assays. What are some alternative solubilization strategies?

A4: If co-solvents are interfering with your experiment, several advanced formulation strategies can be employed. These include:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate your poorly soluble compound, forming a water-soluble inclusion complex.

  • Nanosuspensions: This technique involves reducing the particle size of your compound to the nanometer range, which increases the surface area and dissolution rate.

  • Solid Dispersions: In this method, the compound is dispersed in a hydrophilic polymer matrix at a molecular level, which can enhance its wettability and dissolution.

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be effective.

Troubleshooting Guide: Solubility Enhancement Techniques

This guide provides an overview of common techniques to enhance the solubility of 5-aryl-furan derivatives, along with their general applicability and considerations.

Technique Principle Best Suited For Potential Issues
Co-solvents Increasing the polarity of the solvent system by mixing water with a miscible organic solvent.Initial in vitro screening, small-scale experiments.Compound precipitation upon dilution, solvent toxicity/interference in assays.
pH Modification For ionizable compounds, adjusting the pH of the medium to form a more soluble salt.Compounds with acidic or basic functional groups.Not applicable to neutral compounds; risk of chemical instability at extreme pHs.
Particle Size Reduction (Micronization/Nanosizing) Increasing the surface area-to-volume ratio leads to a faster dissolution rate.Oral and parenteral formulations.Does not increase equilibrium solubility; potential for particle aggregation.
Solid Dispersions Dispersing the drug in a hydrophilic carrier matrix, often in an amorphous state.Oral dosage forms.Physical instability (recrystallization); selection of an appropriate carrier is crucial.
Cyclodextrin Complexation Encapsulating the hydrophobic drug molecule within the cyclodextrin cavity to form a soluble complex.Aqueous formulations for oral, parenteral, and ophthalmic delivery.Potential for renal toxicity with some cyclodextrins at high concentrations.
Use of Surfactants Forming micelles that encapsulate the drug, increasing its apparent solubility.Liquid formulations.Potential for cell toxicity and interference with biological membranes.
Lipid-Based Formulations Dissolving the drug in oils, surfactants, and co-solvents to form emulsions or microemulsions upon contact with aqueous media.Oral delivery of highly lipophilic drugs.Potential for drug precipitation upon dilution; complex formulation development.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

This protocol describes the preparation of a stock solution of a 5-aryl-furan derivative in DMSO for use in an in vitro assay.

Materials:

  • 5-aryl-furan derivative

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh the desired amount of the 5-aryl-furan derivative in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10-30 mM).

  • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • For use in an assay, serially dilute the stock solution in the assay buffer to achieve the final desired concentrations.

  • Crucially, ensure the final concentration of DMSO in the assay medium is below the level that affects your cells or assay components (typically <0.5% v/v).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion of a 5-aryl-furan derivative with a hydrophilic polymer like polyvinylpyrrolidone (PVP).

Materials:

  • 5-aryl-furan derivative

  • Polyvinylpyrrolidone (e.g., PVP K30)

  • Organic solvent (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh the 5-aryl-furan derivative and the hydrophilic carrier (e.g., in a 1:1, 1:2, or 1:5 drug-to-carrier ratio).

  • Dissolve both the drug and the carrier in a suitable organic solvent in a round-bottom flask.

  • Ensure complete dissolution of both components, using sonication if necessary.

  • Evaporate the solvent using a rotary evaporator under reduced pressure. The temperature should be kept as low as possible to prevent degradation of the compound.

  • Dry the resulting solid film or mass in a vacuum oven to remove any residual solvent.

  • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • The resulting powder can then be used for dissolution studies or formulated into solid dosage forms.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways where 5-aryl-furan derivatives have shown activity, as well as a general workflow for addressing solubility issues.

experimental_workflow start Poorly Soluble 5-Aryl-Furan Derivative cosolvent Attempt Solubilization with Co-solvent (e.g., DMSO) start->cosolvent check_solubility Is the compound soluble and the assay tolerant to the co-solvent? cosolvent->check_solubility success Proceed with Experiment check_solubility->success Yes advanced Explore Advanced Solubilization Strategies check_solubility->advanced No strategies Cyclodextrin Complexation Nanosuspension Solid Dispersion advanced->strategies

Caption: A decision-making workflow for solubilizing 5-aryl-furan derivatives.

ptp1b_pathway cluster_membrane Cell Membrane IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 phosphorylates Insulin Insulin Insulin->IR PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 PTP1B PTP1B PTP1B->IR dephosphorylates (inhibits) PTP1B->IRS1 dephosphorylates (inhibits) ArylFuran 5-Aryl-Furan Derivative ArylFuran->PTP1B inhibits

Caption: Inhibition of the PTP1B signaling pathway by 5-aryl-furan derivatives.

pgp_efflux_pathway cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Extracellular Chemotherapeutic Drug Pgp->Drug_out ATP-dependent Efflux Drug_in Intracellular Chemotherapeutic Drug Drug_in->Pgp Drug_out->Drug_in Enters Cell ArylFuran 5-Aryl-Furan Derivative ArylFuran->Pgp inhibits

Caption: Overcoming P-glycoprotein mediated drug resistance with 5-aryl-furan derivatives.

Technical Support Center: Synthesis of 5-(4-chlorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-chlorophenyl)furan-2-carbaldehyde.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound via the two primary synthetic routes: the Suzuki-Miyaura cross-coupling and the Vilsmeier-Haack reaction.

Suzuki-Miyaura Cross-Coupling Route

Q1: My reaction yield is low, and I observe significant amounts of starting materials. What are the possible causes and solutions?

A1: Low conversion in a Suzuki-Miyaura coupling can be attributed to several factors:

  • Inactive Catalyst: The palladium catalyst, particularly Pd(0) complexes like Pd(PPh₃)₄, can be sensitive to air and moisture. Ensure that the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous.

  • Insufficient Base: The base is crucial for the transmetalation step. Ensure that a sufficient excess of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is used. The base should be finely powdered to maximize its surface area.

  • Low Reaction Temperature: While the reaction is generally run at elevated temperatures (e.g., 70-85°C), insufficient heating can lead to slow reaction rates. Ensure the reaction mixture reaches the target temperature.

  • Poor Quality Boronic Acid: Boronic acids can dehydrate to form boroxines, which are less reactive. Use fresh, high-quality boronic acid or consider using a boronic acid ester.

Q2: I have isolated byproducts that are not the desired product. What are the likely side reactions and how can I minimize them?

A2: Common side reactions in the Suzuki-Miyaura coupling for this synthesis include:

  • Homocoupling: Formation of 4,4'-dichlorobiphenyl (from the coupling of two molecules of 4-chlorophenylboronic acid) and 5,5'-bis(furan-2-carbaldehyde) (from the coupling of two molecules of 5-bromofuran-2-carbaldehyde). This is often favored by high catalyst loading and high temperatures. To minimize homocoupling, use the lowest effective catalyst concentration and avoid excessive heating.

  • Dehalogenation: The starting material, 5-bromofuran-2-carbaldehyde, can be reduced to furan-2-carbaldehyde. This can be caused by impurities in the reagents or side reactions with the solvent or base. Using high-purity reagents and ensuring an inert atmosphere can help reduce this side reaction.

  • Protodeboronation: The 4-chlorophenylboronic acid can be converted to chlorobenzene. This is often promoted by the presence of water and acidic conditions. Ensure anhydrous conditions and use a suitable base to maintain a basic reaction environment.

Vilsmeier-Haack Reaction Route

Q3: My Vilsmeier-Haack reaction resulted in a dark, tarry substance with very little of the desired product. What happened?

A3: The formation of a dark polymer is a common side reaction in the Vilsmeier-Haack formylation of furans, which are sensitive to acidic conditions.[1][2][3]

  • Cause: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly acidic, and this can catalyze the polymerization of the furan ring.[1][2] This is often exacerbated by elevated temperatures.

  • Solution:

    • Strict Temperature Control: Maintain a low temperature (typically 0-10°C) during the formation of the Vilsmeier reagent and the addition of the 2-(4-chlorophenyl)furan substrate.

    • Slow Addition: Add the furan substrate to the Vilsmeier reagent slowly and dropwise to control the exothermic reaction and prevent localized heating.

    • Use of a Milder Formylating Agent: In some cases, using a pre-formed Vilsmeier reagent or alternative formylating agents might be beneficial.

Q4: The yield of my desired product is low, and I have a significant amount of unreacted starting material. What could be the issue?

A4: Low conversion in a Vilsmeier-Haack reaction can be due to several factors:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and ensure the furan substrate is dry.

  • Impure Reagents: The quality of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) is critical. Old or improperly stored DMF can contain dimethylamine and formic acid, which can lead to side reactions and reduced efficiency. Use freshly distilled or high-purity reagents.

  • Insufficient Vilsmeier Reagent: Ensure the correct stoichiometry of POCl₃ and DMF is used to generate a sufficient amount of the Vilsmeier reagent.

Q5: I suspect the formation of a di-formylated byproduct. Is this possible and how can I avoid it?

A5: While less common than polymerization, diformylation of the furan ring can occur, especially if the reaction conditions are harsh or if there is an excess of the Vilsmeier reagent.[4] This would lead to the formation of 5-(4-chlorophenyl)furan-2,3-dicarbaldehyde or 5-(4-chlorophenyl)furan-2,4-dicarbaldehyde. To avoid this, use a stoichiometric amount of the Vilsmeier reagent and maintain controlled reaction conditions (low temperature, short reaction time).

Quantitative Data Summary

The following table summarizes the typical yields and reaction conditions for the synthesis of this compound and the conditions that may lead to the formation of side products.

Reaction RouteReagentsTypical Yield of Main ProductSide Product(s)Conditions Favoring Side Product Formation
Suzuki-Miyaura Coupling 5-bromofuran-2-carbaldehyde, 4-chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃70-90%Homocoupling products (e.g., 4,4'-dichlorobiphenyl), Dehalogenated starting material (furan-2-carbaldehyde), Protodeboronation product (chlorobenzene)High catalyst loading, high temperatures, presence of water/acidic impurities.
Vilsmeier-Haack Reaction 2-(4-chlorophenyl)furan, POCl₃, DMF60-80%Furan-derived polymer, Diformylated productsHigh reaction temperatures, rapid addition of reagents, excess Vilsmeier reagent, presence of acidic impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of furan derivatives.[2]

Materials:

  • 5-bromofuran-2-carbaldehyde

  • 4-chlorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine 5-bromofuran-2-carbaldehyde (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a 2:1 mixture of toluene and ethanol to the flask.

  • De-gas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Heat the reaction mixture to 80°C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and add deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general procedure for the Vilsmeier-Haack formylation of an activated aromatic substrate.[3]

Materials:

  • 2-(4-chlorophenyl)furan

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the cold DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2-(4-chlorophenyl)furan (1.0 eq) in anhydrous DCE.

  • Add the solution of 2-(4-chlorophenyl)furan dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Visualizations

Suzuki_Miyaura_Side_Reactions cluster_side_reactions Side Reactions SM_start 5-bromofuran-2-carbaldehyde + 4-chlorophenylboronic acid SM_product This compound SM_start->SM_product Pd(0), Base homo_br Homocoupling (5,5'-bis(furan-2-carbaldehyde)) SM_start->homo_br homo_b Homocoupling (4,4'-dichlorobiphenyl) SM_start->homo_b dehalo Dehalogenation (Furan-2-carbaldehyde) SM_start->dehalo protode Protodeboronation (Chlorobenzene) SM_start->protode

Caption: Main reaction and side reactions in the Suzuki-Miyaura synthesis.

Vilsmeier_Haack_Side_Reactions cluster_side_reactions Side Reactions VH_start 2-(4-chlorophenyl)furan VH_product This compound VH_start->VH_product POCl3, DMF polymer Polymerization/ Ring Opening VH_start->polymer diformyl Diformylation VH_start->diformyl

Caption: Main reaction and side reactions in the Vilsmeier-Haack synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Identify Synthesis Route start->check_reaction suzuki Suzuki-Miyaura check_reaction->suzuki vh Vilsmeier-Haack check_reaction->vh suzuki_q1 Low Conversion? suzuki->suzuki_q1 Yes suzuki_q2 Byproducts Observed? suzuki->suzuki_q2 No vh_q1 Polymerization? vh->vh_q1 Yes vh_q2 Low Conversion? vh->vh_q2 No suzuki_a1 Check: - Catalyst Activity - Base Stoichiometry - Temperature - Reagent Quality suzuki_q1->suzuki_a1 suzuki_a2 Analyze for: - Homocoupling - Dehalogenation - Protodeboronation suzuki_q2->suzuki_a2 vh_a1 Control: - Temperature (0-10°C) - Reagent Addition Rate vh_q1->vh_a1 vh_a2 Check: - Anhydrous Conditions - Reagent Purity vh_q2->vh_a2

Caption: General troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimizing Claisen-Schmidt Condensation for Furan Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of chalcones and related compounds via the Claisen-Schmidt condensation of furan aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen-Schmidt condensation and why is it important for furan aldehydes?

A1: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and a carbonyl compound that lacks an α-hydrogen.[1][2] In the context of furan aldehydes, this reaction is crucial for the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[1][3] These furan-containing chalcones are significant in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]

Q2: How do I choose the right base catalyst for my reaction?

A2: The choice of base is critical for the success of the Claisen-Schmidt condensation. Common bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in a polar solvent like ethanol.[1] The concentration of the base is also a key parameter to optimize.[4] For instance, in some cases, a 20 mol% concentration of NaOH has been shown to give a high yield.[4] Solid super base catalysts, such as Al₂O₃/CaO, have also been used effectively, offering high selectivity and reusability.[5] It is advisable to perform small-scale optimization experiments to determine the ideal base and its concentration for your specific substrates.[4]

Q3: What is the recommended solvent for this reaction?

A3: Ethanol is a commonly used solvent for Claisen-Schmidt condensations involving furan aldehydes.[3][6] However, the choice of solvent can significantly impact the reaction yield. Studies have shown that in some cases, distilled water can be a superior solvent in terms of yield.[7] Green chemistry approaches also explore solvent-free conditions, which can lead to shorter reaction times and simpler product isolation.[1]

Q4: What is the optimal temperature and reaction time?

A4: The optimal temperature and reaction time can vary depending on the specific reactants and reaction conditions. Many Claisen-Schmidt reactions can be carried out at room temperature.[8] However, for less reactive substrates, gentle heating (e.g., 40-50 °C) may be necessary to increase the reaction rate.[1] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion and avoid unnecessarily long reaction times that could lead to side product formation.[4][8] In some optimized protocols, reactions can be completed in as little as 5-15 minutes under solvent-free grinding conditions.[1]

Q5: What are the common side reactions to be aware of?

A5: Several side reactions can occur during the Claisen-Schmidt condensation, leading to the formation of impurities and lower yields of the desired product. The most common side reactions include:

  • Self-condensation of the ketone: The enolizable ketone can react with itself. This can be minimized by using an excess of the ketone or by slowly adding the ketone to the reaction mixture.[4][9]

  • Cannizzaro reaction of the aldehyde: In the presence of a strong base, furan aldehydes (which lack α-hydrogens) can undergo disproportionation to yield a primary alcohol and a carboxylic acid.[1][4] Using a milder base or a lower base concentration can help to suppress this side reaction.[4]

  • Michael addition: The enolate can add to the α,β-unsaturated ketone product.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield Incomplete reaction.Monitor the reaction by TLC until the starting material is consumed.[4] Consider increasing the reaction time or temperature.[9]
Inactive catalyst.Ensure the base is not old or has been improperly stored. Use freshly prepared base solutions.
Suboptimal reaction temperature.If the reaction is too slow at room temperature, try gentle heating. Conversely, if decomposition is observed, lower the temperature.[9]
Poor quality of starting materials.Use pure, dry reagents and solvents.[10]
Formation of Multiple Products Self-condensation of the ketone.Use an excess of the ketone or add the ketone slowly to the reaction mixture containing the aldehyde and base.[9]
Cannizzaro reaction.Use a milder base or a lower concentration of the strong base.[1][4]
Michael addition.Optimize the stoichiometry of the reactants.
Dark-colored Reaction Mixture / Tar Formation Polymerization or decomposition of starting materials or products.Use milder reaction conditions (lower temperature, lower base concentration).[4] Ensure the reaction is not run for an excessively long time.
Difficulty in Product Isolation / Oily Product The product may be an oil or a low-melting solid at room temperature.If the product does not precipitate upon pouring the reaction mixture into cold water, purification by column chromatography is recommended.[9]
Unreacted starting materials.Unreacted aldehyde can often be removed by washing with a sodium bisulfite solution. Optimizing the reaction stoichiometry is the best way to consume the ketone fully.[9]

Quantitative Data Presentation

The following table summarizes representative data for Claisen-Schmidt condensations involving furan aldehydes, which can serve as a benchmark for reaction optimization.

Furan AldehydeKetoneBase (mol%)SolventTemperature (°C)TimeYield (%)Reference
FurfuralAcetophenone15% w/w Al₂O₃/CaONone120->95[5]
4-Nitro-2-furancarboxaldehydeSubstituted AcetophenonesKOHEthanol< 1015-20 min (addition)-[3]
FurfuralAcetophenoneHTr (15 wt%)Ethanol90-High[11]
BenzaldehydeAcetophenoneNaOH (20)None (grinding)Ambient1-2 min98[4]

Experimental Protocols

General Synthetic Protocol for Claisen-Schmidt Condensation of a Furan Aldehyde

This protocol provides a general procedure that can be adapted and optimized for specific substrates.

Materials and Reagents:

  • Furan aldehyde (e.g., Furfural, 5-nitro-2-furaldehyde)

  • Acetophenone or a substituted acetophenone

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Deionized water

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Solvents for chromatography and recrystallization (e.g., ethyl acetate, hexane)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the furan aldehyde and the selected acetophenone in ethanol.

  • Base Preparation: In a separate flask, prepare a solution of KOH or NaOH in ethanol or water.

  • Reaction: Cool the solution of the reactants in an ice bath. Slowly add the alkaline solution dropwise to the stirred ethanolic solution of the reactants over 15-20 minutes, ensuring the temperature remains low.[3]

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is considered complete when the spot corresponding to the limiting reactant disappears.

  • Product Isolation (Work-up): Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and cold water. Stir the mixture for 15-30 minutes.

  • Precipitation: If a precipitate forms, collect it by vacuum filtration. If the product remains dissolved, slowly acidify the solution with dilute HCl to precipitate the chalcone product.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

  • Characterization: Characterize the final product to confirm its identity and purity using techniques such as melting point, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents: - Furan Aldehyde - Ketone - Base Solution setup_reaction Set up Reaction Vessel (Flask, Stirrer, Ice Bath) add_reagents Dissolve Aldehyde and Ketone in Solvent add_base Slowly Add Base Solution at Low Temperature add_reagents->add_base 1. Add reactants monitor_tlc Monitor Reaction by TLC add_base->monitor_tlc 2. Initiate reaction quench Pour into Ice Water monitor_tlc->quench 3. Reaction complete precipitate Induce Precipitation (Neutralization if needed) quench->precipitate filter Filter and Wash Solid precipitate->filter purify Recrystallize or Column Chromatography filter->purify characterize Characterize Product (NMR, IR, MS, MP) purify->characterize

Caption: Experimental workflow for Claisen-Schmidt condensation.

troubleshooting_logic cluster_yield_solutions Low Yield Solutions cluster_purity_solutions Purity Solutions start Start Optimization check_yield Low Yield? start->check_yield check_purity Multiple Products? check_yield->check_purity No optimize_temp Optimize Temperature check_yield->optimize_temp Yes optimize_time Optimize Reaction Time check_yield->optimize_time Yes check_catalyst Check Catalyst Activity check_yield->check_catalyst Yes check_reagents Verify Reagent Purity check_yield->check_reagents Yes adjust_stoichiometry Adjust Stoichiometry (Ketone excess) check_purity->adjust_stoichiometry Yes change_base Use Milder Base or Lower Concentration check_purity->change_base Yes slow_addition Slow Ketone Addition check_purity->slow_addition Yes end Successful Synthesis check_purity->end No optimize_temp->check_yield optimize_time->check_yield check_catalyst->check_yield check_reagents->check_yield adjust_stoichiometry->check_purity change_base->check_purity slow_addition->check_purity

Caption: Troubleshooting logic for Claisen-Schmidt condensation.

References

How to prevent degradation of 5-(4-chlorophenyl)furan-2-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the stability and prevent the degradation of 5-(4-chlorophenyl)furan-2-carbaldehyde during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: -20°C is the recommended storage temperature.[1] For short-term storage, refrigeration at 2-8°C may be acceptable.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3]

  • Container: Use a tightly sealed, airtight container to protect from air and moisture.[3][4][5][6] Amber glass or opaque containers are preferred to protect against light.[4]

  • Environment: Store in a dry, well-ventilated area away from heat, direct sunlight, and strong oxidizing agents.[4][5][7]

Q2: I've noticed a change in the color of my this compound sample. What could be the cause?

A2: A color change, often to a brownish or reddish-brown hue, is a common indicator of degradation in furan-based aldehydes.[8][9][10] This is typically caused by exposure to air and light, leading to oxidation and/or polymerization of the compound.[9][11]

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for this compound, based on its structural similarity to other aromatic aldehydes and furan derivatives, are:

  • Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air.[2][11][12][13]

  • Polymerization: Furan derivatives can be prone to polymerization, which can be catalyzed by acids, heat, or light.[11][14]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[13]

Q4: Can I store this compound at room temperature?

A4: While some related furan-2-carbaldehyde derivatives may be stable at room temperature for short periods, long-term storage at room temperature is not recommended.[2] For optimal stability and to minimize degradation, refrigeration (-20°C) is the most prudent approach.[1][2]

Q5: What materials should I avoid storing this compound with?

A5: To prevent catalytic degradation, avoid storing this compound with strong oxidizing agents, strong acids, and strong bases.[2][9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from off-white/yellow to brown, clumping) Exposure to air, light, or moisture leading to oxidation or polymerization.- Visually inspect for significant color change. - Check the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). - If purity is compromised, consider purification (e.g., recrystallization) if possible, or use a fresh batch for sensitive experiments. - Review storage procedures to ensure the compound is protected from air, light, and moisture.
Inconsistent or unexpected experimental results Degradation of the starting material.- Verify the purity of the this compound stock. - Run a control experiment with a fresh, unopened sample if available. - If degradation is confirmed, acquire a new batch of the compound and strictly adhere to recommended storage conditions.
Poor solubility compared to previous batches Formation of insoluble polymers due to degradation.- Attempt to dissolve a small sample in a recommended solvent. - If insolubility is an issue, it is a strong indicator of polymerization. The material is likely not suitable for use. - Dispose of the degraded material according to safety guidelines and obtain a fresh sample.

Experimental Protocols

Protocol for a Simple Stability Study

This protocol outlines a basic experiment to assess the stability of this compound under different storage conditions.

  • Sample Preparation:

    • Divide a fresh batch of this compound into four separate, appropriately labeled amber vials.

  • Storage Conditions:

    • Vial 1 (Control): Store at -20°C under an inert atmosphere (e.g., argon).

    • Vial 2: Store at 4°C in a refrigerator, sealed but without an inert atmosphere.

    • Vial 3: Store at room temperature (20-25°C) on a lab bench, exposed to ambient light and air.

    • Vial 4: Store at room temperature in a desiccator to protect from moisture, but exposed to ambient light and air.

  • Time Points:

    • Analyze the samples at initial time (T=0) and then at regular intervals (e.g., 1 week, 1 month, 3 months).

  • Analysis:

    • At each time point, visually inspect the samples for any color change.

    • Dissolve a small, accurately weighed amount of each sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Analyze the purity of each sample by High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Evaluation:

    • Compare the chromatograms from each time point to the control (T=0).

    • Quantify the percentage of the parent compound remaining and identify any new peaks corresponding to degradation products.

    • Summarize the data in a table to compare the stability under each storage condition.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Workflow for Suspected Degradation start Suspected Degradation of this compound visual_inspection Visual Inspection (Color change, clumping) start->visual_inspection analytical_check Analytical Purity Check (e.g., HPLC, NMR) visual_inspection->analytical_check Degradation Suspected use_compound Proceed with Experiment visual_inspection->use_compound No Change purity_ok Purity Acceptable? analytical_check->purity_ok purity_ok->use_compound Yes purify_or_discard Purify if Possible or Discard and Obtain Fresh Compound purity_ok->purify_or_discard No review_storage Review and Optimize Storage Conditions (Inert gas, -20°C, protect from light) purify_or_discard->review_storage

Caption: Troubleshooting workflow for suspected degradation.

degradation_pathway cluster_pathway Potential Degradation Pathways cluster_conditions Degradation Conditions cluster_products Degradation Products parent This compound acid 5-(4-chlorophenyl)furan-2-carboxylic acid (Oxidation Product) parent->acid polymers Insoluble Polymers (Polymerization Products) parent->polymers other Other Unidentified Byproducts parent->other air Air (Oxygen) air->acid light Light (UV) light->polymers light->other heat Heat heat->polymers acid_base Strong Acids/Bases acid_base->polymers

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Troubleshooting Furan Derivative Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpectedly low cytotoxicity results in assays with furan derivatives.

Frequently Asked Questions (FAQs)

Q1: My furan derivative is showing little to no cytotoxicity. What are the most common reasons for this?

A1: Several factors can contribute to unexpectedly low cytotoxicity. The most common culprits include:

  • Poor Compound Solubility: Furan derivatives are often hydrophobic and may precipitate in aqueous cell culture media, reducing the effective concentration available to the cells.[1]

  • Lack of Metabolic Activation: Many furan-containing compounds are not intrinsically toxic. Their cytotoxicity depends on metabolic activation by cytochrome P450 (CYP) enzymes into reactive metabolites.[2][3][4][5] Standard cell lines may have low or absent expression of the necessary CYP enzymes (e.g., CYP2E1).[4]

  • Suboptimal Assay Conditions: Factors such as low cell density, insufficient incubation time, or the choice of a suboptimal cytotoxicity assay can all lead to an underestimation of a compound's true cytotoxic potential.[6]

  • Inappropriate Vehicle Concentration: High concentrations of solvents like DMSO (typically above 0.5%) can be toxic to cells and confound the results.[1][7]

Q2: How can I address the poor solubility of my furan derivative?

A2: Improving the solubility of your compound is a critical first step. Here are some strategies:

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[1] When diluting to the final concentration in your assay medium, ensure the final solvent concentration is non-toxic to your cells (generally <0.5% v/v).[1][7]

  • Solubilization Aids: For highly insoluble compounds, consider advanced solubilization techniques such as the use of surfactants to form micelles that can encapsulate the hydrophobic compound.[1]

Q3: My cell line may not be metabolically active enough. How can I overcome this?

A3: To address a lack of metabolic activation, you can:

  • Use Metabolically Competent Cells: Employ cell lines known for higher metabolic activity, such as primary hepatocytes or HepG2 cells, which express a broader range of CYP enzymes.[2]

  • Induce CYP Enzyme Expression: Pre-treat cells with known inducers of CYP enzymes (e.g., acetone for CYP2E1) to enhance their metabolic capacity.[4]

  • Utilize Liver Microsomes: Incorporate liver microsomes (e.g., S9 fractions) into your assay. These preparations contain a cocktail of metabolic enzymes that can convert your furan derivative into its active form.[8]

Q4: Which cytotoxicity assay is best for furan derivatives?

A4: The choice of assay depends on the expected mechanism of cell death. Commonly used assays include:

  • MTT Assay: This colorimetric assay measures metabolic activity and is a good indicator of cell viability.[7][9][10]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[11]

  • Neutral Red Uptake Assay: This assay assesses lysosomal integrity.

  • Apoptosis Assays: If you suspect your compound induces programmed cell death, assays like Annexin V/PI staining can be used to differentiate between apoptotic and necrotic cells.[10]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low cytotoxicity results.

Observed Problem Potential Cause Recommended Solution
Precipitate observed in culture wells after adding the compound. Poor compound solubility.Prepare a fresh stock solution in 100% DMSO. Vortex thoroughly and gently warm if necessary. Ensure the final DMSO concentration in the assay does not exceed 0.5%.[1][7] Consider using a different co-solvent or a solubilizing agent.[1]
No cytotoxicity observed even at high concentrations. Lack of metabolic activation.Switch to a metabolically competent cell line (e.g., HepG2, primary hepatocytes).[2] Alternatively, supplement your assay with an S9 liver fraction to provide the necessary metabolic enzymes.[8]
Inconsistent results between experiments. Variations in experimental conditions.Standardize cell seeding density and ensure cells are in the logarithmic growth phase.[6] Use a consistent incubation time for compound exposure. Calibrate pipettes and ensure proper mixing.
High background in vehicle control wells. Solvent toxicity.Perform a dose-response curve for your solvent (e.g., DMSO) to determine the maximum non-toxic concentration for your specific cell line.[1]
Low signal-to-noise ratio in the assay. Inappropriate assay choice or execution.Ensure you are using the correct wavelength for your assay readout. Optimize the incubation time for the assay reagent (e.g., MTT solution).[7][12] Consider a more sensitive assay if needed.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing cell viability.[7][9][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Preparation and Addition:

    • Prepare a 10-30 mM stock solution of the furan derivative in 100% DMSO.[1]

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[1][7]

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound.

    • Include vehicle control (medium with the same final concentration of DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9][12]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Visualizations

Experimental Workflow for Troubleshooting Low Cytotoxicity

G start Low Cytotoxicity Observed solubility Check Compound Solubility (Visual Inspection, Nephelometry) start->solubility metabolism Assess Metabolic Activation Requirement start->metabolism assay_params Review Assay Parameters start->assay_params solubilize Optimize Solubilization (e.g., Co-solvents, Sonication) solubility->solubilize Precipitate Observed metabolic_system Incorporate Metabolic System (e.g., S9 fraction, HepG2 cells) metabolism->metabolic_system Known Pro-drug or Metabolically Activated Compound optimize_assay Optimize Assay Conditions (Cell Density, Incubation Time) assay_params->optimize_assay Inconsistent Results retest Re-run Cytotoxicity Assay solubilize->retest metabolic_system->retest optimize_assay->retest

Caption: A workflow for troubleshooting low cytotoxicity results.

Signaling Pathway: Metabolic Activation of Furan Derivatives

G furan Furan Derivative (Non-toxic) cyp450 Cytochrome P450 (e.g., CYP2E1) furan->cyp450 Oxidation metabolite Reactive Metabolite (e.g., cis-2-butene-1,4-dial) cyp450->metabolite macromolecules Cellular Macromolecules (Proteins, DNA) metabolite->macromolecules Alkylation adducts Covalent Adducts macromolecules->adducts cytotoxicity Cytotoxicity adducts->cytotoxicity G cytotoxicity Observed Cytotoxicity concentration Effective Compound Concentration concentration->cytotoxicity metabolic_rate Rate of Metabolic Activation metabolic_rate->cytotoxicity cell_health Cell Health & Proliferation Rate cell_health->cytotoxicity assay_sensitivity Assay Sensitivity & Linearity assay_sensitivity->cytotoxicity solubility Solubility solubility->concentration cyp_expression CYP Enzyme Expression cyp_expression->metabolic_rate cell_density Cell Seeding Density cell_density->cell_health assay_choice Choice of Assay assay_choice->assay_sensitivity

References

Technical Support Center: Characterization of 5-(4-chlorophenyl)furan-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the characterization of 5-(4-chlorophenyl)furan-2-carbaldehyde and its derivatives.

Section 1: Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis, purification, and analysis of this compound derivatives.

Question 1: My purified this compound sample is turning yellow or dark brown over time. What is causing this and how can I prevent it?

Answer: Discoloration in furan-based aldehydes is a common issue primarily caused by oxidation and polymerization.[1] This degradation is often accelerated by exposure to air, light, and residual acid from the synthesis.[1][2] The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, while the furan ring itself can participate in polymerization reactions.[2]

Troubleshooting Steps:

  • Neutralize Acid: Before final purification, wash the crude product with a mild basic solution, such as 2-7% (w/w) sodium carbonate (Na₂CO₃), to neutralize any residual acidic catalysts.[1]

  • Purification Method: Use vacuum distillation for purification. High temperatures promote decomposition and color formation, and distillation under reduced pressure lowers the boiling point, minimizing thermal degradation.[1]

  • Proper Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) in a dark or amber-colored vial at a low temperature (e.g., -20°C) to protect it from light and oxygen.[1]

Question 2: I'm observing a complex or uninterpretable ¹H NMR spectrum for my compound. What are the common issues?

Answer: Interpreting the NMR spectra of substituted furans requires understanding the influence of substituents on the furan ring protons. The chemical shifts are highly sensitive to the electronic nature of the groups attached.[3][4] For a 5-substituted furan-2-carbaldehyde, you should expect to see two distinct doublets for the furan protons at H-3 and H-4.

Troubleshooting Steps:

  • Check for Impurities: Broad signals or unexpected peaks may indicate the presence of residual solvents, starting materials, or degradation products like the corresponding carboxylic acid or polymeric material. Compare your spectrum with that of your starting materials and solvents.

  • Confirm Solubility: Poor solubility in the NMR solvent can lead to broad peaks and poor resolution. Ensure your sample is fully dissolved. If necessary, try a different deuterated solvent.

  • Reference Published Data: Compare your observed chemical shifts with typical values for similar structures. The electron-withdrawing aldehyde and the chlorophenyl group will deshield the furan protons, shifting them downfield.[3] See the data comparison table below for expected ranges.

Question 3: My compound shows poor solubility in aqueous buffers for biological assays, leading to inconsistent results. How can I address this?

Answer: The planar, aromatic structure of this compound contributes to its poor aqueous solubility, a common challenge for many promising drug candidates.[5][6] This can lead to compound precipitation in assays, resulting in underestimated activity and poor data reproducibility.[6][7]

Troubleshooting Steps:

  • Use a Co-solvent: The most common approach is to prepare a high-concentration stock solution (e.g., 10-30 mM) in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[5] This stock can then be serially diluted into the aqueous assay buffer.

  • Control Final Co-solvent Concentration: It is critical to ensure the final concentration of the co-solvent in the assay is low (typically <0.5% v/v for DMSO) to avoid causing cellular stress or interfering with the assay components.[5]

  • Sonication: Gentle sonication can sometimes help in solubilizing the compound in the final assay medium, but care must be taken to avoid heating the sample.[6]

  • Advanced Formulations: If co-solvents fail or interfere with the assay, consider advanced methods like using surfactants to form micelles that can encapsulate the compound.[5]

Section 2: Data Presentation & Interpretation

Quantitative data is crucial for accurate characterization. The following tables provide expected spectroscopic data and chromatographic conditions for a model compound, this compound.

Table 1: Typical Spectroscopic Data for this compound

Parameter Expected Value / Observation Notes
¹H NMR (CDCl₃, 400 MHz) The chlorophenyl group and aldehyde are electron-withdrawing, shifting furan protons downfield.[3]
Aldehyde Proton (CHO) δ ~9.7 ppm (s, 1H) Singlet, typically sharp.
Furan Proton (H-3) δ ~7.3-7.4 ppm (d, 1H) Doublet, J ≈ 3.7 Hz.
Furan Proton (H-4) δ ~7.0-7.1 ppm (d, 1H) Doublet, J ≈ 3.7 Hz.
Phenyl Protons δ ~7.5-7.8 ppm (m, 4H) Complex multiplet or two distinct doublets (AA'BB' system).
¹³C NMR (CDCl₃, 100 MHz) Chemical shifts are approximate and can vary with solvent.
Aldehyde Carbon (C=O) ~178 ppm
Furan Carbons (C-O) ~158 ppm (C2), ~155 ppm (C5)
Furan Carbons (C-H) ~125 ppm (C3), ~118 ppm (C4)
Phenyl Carbons ~128-138 ppm Four distinct signals are expected.
Mass Spec (EI-MS) m/z 206/208 (M⁺, M⁺+2) Isotopic pattern (approx. 3:1 ratio) is characteristic of a monochlorinated compound.[8]
IR Spectroscopy ν(C=O) ~1670-1680 cm⁻¹ Strong carbonyl stretch.

| | ν(C=C) ~1500-1600 cm⁻¹ | Aromatic and furan ring stretches. |

Table 2: Example HPLC Method for Purity Analysis

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 320 nm

| Injection Volume | 10 µL |

Section 3: Experimental Protocols

These protocols provide detailed methodologies for common analytical experiments.

Protocol 3.1: NMR Sample Preparation

A well-prepared sample is essential for acquiring a high-quality NMR spectrum.[3]

  • Weigh Sample: Accurately weigh 5-10 mg of the purified furan derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[3]

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][9]

  • Dissolve: Gently swirl or vortex the vial to ensure the compound is completely dissolved. If solubility is an issue, gentle warming or sonication may be applied.

  • Filter and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

  • Cap and Analyze: Cap the NMR tube securely to prevent evaporation and contamination before placing it in the spectrometer.

Protocol 3.2: Preparing a Stock Solution for Biological Assays

This protocol outlines the standard procedure for preparing a compound stock solution to overcome solubility issues.[5]

  • Weigh Compound: In a sterile microcentrifuge tube or glass vial, weigh the desired amount of the this compound derivative.

  • Add Co-solvent: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM).

  • Ensure Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist, but cool to room temperature before use.[5]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause compound precipitation.

  • Assay Use: For the biological assay, perform serial dilutions of the stock solution directly into the assay buffer, ensuring the final DMSO concentration remains below the tolerance level of your system (e.g., <0.5%).

Section 4: Visual Guides and Workflows

Diagrams generated using Graphviz provide clear visual representations of experimental processes and logical relationships.

G General Experimental Workflow cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation synthesis Synthesis of Derivative workup Aqueous Workup (Neutralize Acid) synthesis->workup purification Purification (Vacuum Distillation) workup->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC/UPLC (Purity Check) purification->hplc ftir IR Spectroscopy purification->ftir stock Prepare DMSO Stock nmr->stock ms->stock hplc->stock assay In Vitro / In Vivo Assay stock->assay data Data Analysis assay->data G Troubleshooting Compound Instability start Sample shows discoloration (Yellow/Brown/Black) q1 Was the sample exposed to air and/or light? start->q1 a1_yes Store under inert gas (N₂/Ar). Use amber vials. q1->a1_yes Yes q2 Was residual acid removed after synthesis? q1->q2 No a2_yes Check purification method. Was vacuum distillation used? q2->a2_yes Yes a2_no Re-purify. Include a mild basic wash (e.g., Na₂CO₃) before final purification. q2->a2_no No a3_yes Problem likely minimized. Store properly. a2_yes->a3_yes Yes a3_no High temperatures during purification may cause decomposition. Use vacuum. a2_yes->a3_no No G Hypothetical Signaling Pathway Inhibition cluster_on Normal State cluster_off Inhibited State compound 5-(4-chlorophenyl)furan Derivative target Target Protein (e.g., Tubulin, Kinase) compound->target Inhibition pathway_on Active Signaling Pathway target->pathway_on pathway_off Inhibited Signaling Pathway target->pathway_off response_on Cellular Response (e.g., Proliferation, Inflammation) pathway_on->response_on response_off Blocked Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) pathway_off->response_off

References

Technical Support Center: Stability of Furan-Based Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability challenges associated with furan-containing compounds in biological assays. Furan moieties are common in many pharmacologically active compounds, but their inherent reactivity can lead to metabolic instability and the formation of toxic metabolites, complicating drug development efforts.[1][2][3][4] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers in navigating these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are furan-containing compounds often unstable in biological assays?

A1: The instability of many furan-containing compounds in biological systems is primarily due to metabolic activation by cytochrome P450 (CYP) enzymes, with CYP2E1 being a key contributor.[5][6] This enzymatic oxidation can lead to the formation of a highly reactive α,β-unsaturated dialdehyde intermediate, cis-2-butene-1,4-dial (BDA).[5][6][7] BDA can readily react with cellular nucleophiles such as proteins and DNA, leading to cytotoxicity and potential genotoxicity.[5][6] The furan ring can also be oxidized to form reactive epoxide intermediates.[5][8]

Q2: What are the primary signs of furan compound instability in my experiments?

A2: Signs of instability can include:

  • High in vitro clearance in liver microsome or hepatocyte stability assays.

  • Formation of reactive metabolites , which can be detected using techniques like glutathione (GSH) trapping.

  • Observed cytotoxicity in cell-based assays that may be linked to the furan moiety.

  • Poor in vivo pharmacokinetic profiles , such as a short half-life.

  • Inconsistent results and poor reproducibility in biological assays.

Q3: What strategies can be employed to improve the metabolic stability of my furan-containing compound?

A3: Several medicinal chemistry strategies can be used to mitigate the metabolic lability of the furan ring:

  • Deuteration: Replacing hydrogen atoms on the furan ring with deuterium can slow down CYP-mediated metabolism due to the kinetic isotope effect, thereby increasing the compound's half-life.[5]

  • Bioisosteric Replacement: Substituting the furan ring with a more metabolically stable five- or six-membered heteroaromatic ring (e.g., thiophene, pyridine, pyrazole, or thiazole) can improve the metabolic profile while aiming to retain pharmacological activity.[5][6]

  • Structural Modification: Introducing electron-withdrawing groups or bulky substituents onto the furan ring can sterically hinder or electronically deactivate the ring, making it less susceptible to oxidation.[5]

Troubleshooting Guides

This section provides a structured approach to diagnosing and addressing common stability issues encountered with furan-based compounds.

Problem: High In Vitro Clearance in Liver Microsomes
Possible Cause Troubleshooting Step
CYP450-Mediated Metabolism of the Furan Ring 1. Enzyme Inhibition Studies: Co-incubate your compound with specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, diethyldithiocarbamate for CYP2E1) to identify the responsible isoforms. 2. Recombinant CYP Isoform Assays: Use individual recombinant human CYP enzymes to confirm which isoforms metabolize your compound.
Formation of Reactive Metabolites 1. Metabolite Identification Studies: Employ high-resolution mass spectrometry (HR-MS) to identify metabolites, looking for mass shifts indicative of hydroxylation or ring-opening. 2. Glutathione (GSH) Trapping Experiments: Incubate your compound with liver microsomes in the presence of GSH to detect the formation of GSH adducts, which signals the generation of reactive electrophiles.
Problem: Observed Toxicity in Cell-Based Assays or In Vivo Studies
Possible Cause Troubleshooting Step
Formation of the Reactive Metabolite cis-2-butene-1,4-dial (BDA) 1. Biomarker Analysis: Analyze biological matrices (e.g., urine, plasma) for BDA-derived adducts with cysteine or lysine. 2. Covalent Binding Studies: Use a radiolabeled version of your compound to quantify the extent of covalent binding to proteins in vitro or in vivo. High covalent binding is often linked to reactive metabolite formation.
Off-Target Effects Unrelated to Furan Metabolism 1. Structure-Toxicity Relationship Studies: Synthesize and test an analog where the furan ring is replaced with a more stable bioisostere (e.g., thiophene). A significant reduction in toxicity would strongly suggest the furan moiety is the primary cause.[5]

Data Presentation: Comparative Stability of Furan Analogs

The following tables provide illustrative data on how strategic modifications can improve the metabolic stability of furan-containing compounds.

Table 1: Impact of Deuteration on Metabolic Stability

CompoundModificationIn Vitro Half-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Parent Furan Compound -1546.2
Deuterated Analog Deuterium substitution on the furan ring3023.1
Note: This data is illustrative and demonstrates the potential twofold increase in half-life that can be achieved through deuteration.[9]

Table 2: Impact of Bioisosteric Replacement on Metabolic Stability

CompoundHeterocyclic RingIn Vitro Half-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Compound A Furan2034.7
Compound B Thiophene4515.4
Compound C Pyridine6011.6
Note: This data is illustrative and highlights the trend of increased metabolic stability when replacing a furan ring with bioisosteres like thiophene or pyridine.[6]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This assay determines the in vitro metabolic stability of a compound by measuring its disappearance over time when incubated with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized compound and a stable compound)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Working Solutions:

    • Dilute the test compound stock solution to a working concentration (e.g., 100 µM) in buffer.

    • Thaw the liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL) in cold buffer.

  • Prepare Incubation Mixture:

    • In a 96-well plate, add the liver microsome solution to the buffer.

    • Add the test compound to the incubation mixture to achieve a final concentration of 1 µM.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiate Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing cold acetonitrile with an internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance.[10][11]

Protocol 2: Glutathione (GSH) Trapping Experiment

This assay is used to detect the formation of reactive electrophilic metabolites by "trapping" them with glutathione.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Glutathione (GSH) solution (e.g., 100 mM in buffer)

  • Acetonitrile for quenching

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration 0.5-1.0 mg/mL), and GSH (final concentration 1-5 mM).

    • Add the test compound to a final concentration of 10-50 µM.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction:

    • Start the reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate at 37°C for 30-60 minutes with gentle shaking. Include a negative control incubation without the NADPH regenerating system.

  • Reaction Termination:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Sample Processing:

    • Vortex the sample and centrifuge at high speed to precipitate proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for the presence of GSH adducts. This involves searching for the expected mass of the parent compound plus the mass of GSH (307.3 Da).

  • Data Analysis:

    • Identify potential GSH adducts by their mass-to-charge ratio (m/z).

    • Confirm the structure of the adducts using tandem mass spectrometry (MS/MS) to observe characteristic fragment ions.[5][12][13]

Visualizations

Metabolic Activation of Furan

Furan Furan-Containing Compound CYP2E1 CYP2E1 (Oxidation) Furan->CYP2E1 Reactive_Metabolite cis-2-butene-1,4-dial (BDA) (Reactive α,β-Unsaturated Dialdehyde) CYP2E1->Reactive_Metabolite Cellular_Nucleophiles Cellular Nucleophiles (Proteins, DNA, GSH) Reactive_Metabolite->Cellular_Nucleophiles reacts with Covalent_Adducts Covalent Adducts Cellular_Nucleophiles->Covalent_Adducts Toxicity Cytotoxicity & Genotoxicity Covalent_Adducts->Toxicity

Caption: Metabolic activation pathway of furan leading to toxicity.

Experimental Workflow for Assessing Compound Stability

Start Start: Furan-Containing Compound Microsomal_Assay Liver Microsomal Stability Assay Start->Microsomal_Assay GSH_Assay Glutathione (GSH) Trapping Assay Start->GSH_Assay Data_Analysis LC-MS/MS Analysis Microsomal_Assay->Data_Analysis GSH_Assay->Data_Analysis High_Clearance High Clearance? Data_Analysis->High_Clearance Reactive_Metabolites Reactive Metabolites Detected? Data_Analysis->Reactive_Metabolites High_Clearance->Reactive_Metabolites No Unstable Compound is Unstable: Consider Optimization High_Clearance->Unstable Yes Stable Compound is Stable Reactive_Metabolites->Stable No Reactive_Metabolites->Unstable Yes

Caption: General experimental workflow for stability assessment.

Troubleshooting Logic for Unexpected Assay Results

Start Inconsistent or Unexpected Results Check_Purity Verify Compound Purity and Identity (QC) Start->Check_Purity Impure Re-purify or Re-synthesize Compound Check_Purity->Impure No Check_Solubility Assess Solubility in Assay Medium Check_Purity->Check_Solubility Yes Insoluble Optimize Formulation (e.g., different solvent, lower concentration) Check_Solubility->Insoluble No Check_Stability Perform Stability Assessment in Buffer Check_Solubility->Check_Stability Yes Unstable_Buffer Compound is Chemically Unstable. Modify Buffer (pH) or Conditions. Check_Stability->Unstable_Buffer No Check_Metabolic_Stability Perform Stability with Microsomes/Cells Check_Stability->Check_Metabolic_Stability Yes Metabolically_Unstable Compound is Metabolically Unstable. Proceed to Metabolite ID and Structural Modification. Check_Metabolic_Stability->Metabolically_Unstable No Other_Issues Investigate Other Assay Parameters (e.g., reagent quality, instrument performance) Check_Metabolic_Stability->Other_Issues Yes

Caption: Troubleshooting decision tree for unexpected assay results.

References

Technical Support Center: Improving Regioselectivity in Furan Ring Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in reactions involving the furan ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on an unsubstituted furan ring for electrophilic substitution?

In an unsubstituted furan, the C2 and C5 positions (α-positions) are significantly more reactive towards electrophiles than the C3 and C4 positions (β-positions).[1][2][3] This is due to the greater stability of the cationic intermediate (sigma complex) formed during attack at the α-position, which can be stabilized by three resonance structures, as opposed to only two for attack at the β-position.[3][4][5] The general order of reactivity is C2 > C5 > C3 > C4.[1]

Q2: How do substituents on the furan ring influence the regioselectivity of electrophilic substitution?

The electronic properties of the substituent primarily dictate the regioselectivity.[1][6]

  • Electron-donating groups (EDGs) at C2 direct incoming electrophiles to the C5 position. If the C5 position is blocked, reaction may occur at C3.

  • Electron-withdrawing groups (EWGs) at C2 direct incoming electrophiles to the C4 or C5 position. The outcome can be a mixture and often depends on the reaction conditions.

Q3: I am trying to achieve functionalization at the C3 or C4 position. How can I override the inherent preference for C2/C5 reactivity?

Achieving substitution at the less reactive C3 or C4 positions requires specific strategies to overcome the natural reactivity of the furan ring. Directed metalation, particularly lithiation, is a powerful tool for this purpose. By choosing appropriate directing groups and reaction conditions, you can selectively functionalize the C3 and C4 positions.[7][8]

Q4: My Diels-Alder reaction with a furan diene is giving low yield and poor selectivity. What can I do?

Furan is a relatively unreactive diene in Diels-Alder reactions, which can lead to low yields and facile retro-Diels-Alder reactions.[9][10][11] To improve the outcome:

  • Introduce electron-donating groups on the furan ring to increase its reactivity.[9][12]

  • Use highly reactive dienophiles.

  • Employ Lewis acid catalysis to accelerate the reaction.[10]

  • Consider solvent-free conditions , which have been shown to be effective in some cases.[11]

Troubleshooting Guides

Issue: Poor Regioselectivity in Friedel-Crafts Acylation

Problem: My Friedel-Crafts acylation of a substituted furan is producing a mixture of isomers.

Potential CauseSuggested Solution
Inappropriate Lewis Acid The strength and steric bulk of the Lewis acid can influence regioselectivity. Screen a variety of Lewis acids with different strengths (e.g., AlCl₃, SnCl₄, FeCl₃, ZnCl₂). Shape-selective catalysts like zeolites (e.g., H-BEA) can also be beneficial.[1]
Steric Hindrance Bulky substituents on the furan ring or a bulky acylating agent can prevent reaction at the electronically favored position.[13] Consider using a less sterically demanding acylating agent.[1] Alternatively, a directed ortho-lithiation followed by quenching with an acylating agent can provide better control.[1]
Reaction Temperature Higher temperatures can favor the formation of the thermodynamically more stable, but potentially undesired, isomer. Running the reaction at lower temperatures may favor the kinetically controlled product.[1]
Issue: Unwanted Isomers in the Lithiation of Substituted Furans

Problem: I am attempting a regioselective lithiation of my substituted furan, but I am obtaining a mixture of products or the wrong isomer.

Potential CauseSuggested Solution
Incorrect Choice of Base/Solvent The choice of organolithium reagent and solvent is crucial. For example, n-BuLi in THF at low temperatures (-78 °C) is often used for C2 lithiation.[14]
Temperature Control Maintaining a low temperature is critical for kinetic control. Allowing the reaction to warm up can lead to equilibration of the organolithium species, resulting in a loss of regioselectivity.[14]
Steric Effects A large substituent at the C2 position can sterically block lithiation at that site, promoting lithiation at the C5 position or even the C4 position if a directing group is present at C3.[7]
Directing Group Effects The presence and nature of a directing group can override the inherent acidity of the ring protons. A hydroxylmethyl group at C3 can direct lithiation to C4.[7][8] An aryl or styryl group at C3 can direct lithiation to the sterically hindered C2 position through π-electron stabilization of the intermediate.[15][16]

Quantitative Data Summary

The regioselectivity of lithiation reactions is highly dependent on the substitution pattern of the furan ring. The following table summarizes the regioselectivity observed in the ortho-lithiation of 3-substituted furans.

3-SubstituentMajor Lithiation PositionMinor Lithiation PositionTypical Ratio (Major:Minor)Reference
AlkylC5C22:1 to 3:1[15]
ArylC2C5-[15]
StyrylC2C5-[15]

Experimental Protocols

Protocol 1: General Procedure for Regioselective C4-Lithiation of a 2-Silyl-3-(hydroxymethyl)furan

This protocol is adapted from a procedure for the regioselective C4-lithiation of 2-(tert-butyldimethylsilyl)-3-(hydroxymethyl)furan.[7]

Materials:

  • 2-(tert-butyldimethylsilyl)-3-(hydroxymethyl)furan

  • n-Butyllithium (BuLi) solution in hexanes

  • Anhydrous dimethoxyethane (DME)

  • Electrophile (e.g., methyl iodide)

  • Anhydrous lithium chloride (LiCl)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve 2-(tert-butyldimethylsilyl)-3-(hydroxymethyl)furan (1.0 eq.) in anhydrous DME in a flame-dried round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2.2 equivalents of n-BuLi solution dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 15 minutes to allow for the formation of the dianion.

  • In a separate flask, prepare a solution of the electrophile (e.g., methyl iodide, >1.0 eq.) and anhydrous LiCl (15 eq.) in anhydrous DME.

  • Add the electrophile solution to the dianion solution at 0 °C.

  • Stir the reaction overnight at 0 °C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Electrophilic_Substitution_Furan cluster_furan Furan Ring cluster_reactivity Reactivity towards Electrophiles cluster_reason Reason for Selectivity Furan Furan C2_C5 C2 and C5 positions (more reactive) Furan->C2_C5 Major pathway C3_C4 C3 and C4 positions (less reactive) Furan->C3_C4 Minor pathway Intermediate_Stability Stability of Cationic Intermediate C2_C5->Intermediate_Stability C3_C4->Intermediate_Stability Resonance_C2 3 Resonance Structures Intermediate_Stability->Resonance_C2 Attack at C2/C5 Resonance_C3 2 Resonance Structures Intermediate_Stability->Resonance_C3 Attack at C3/C4

Caption: Regioselectivity in electrophilic substitution of furan.

Lithiation_Directing_Groups Start Substituted Furan No_DG No Strong Directing Group Start->No_DG With_DG With Directing Group Start->With_DG C2_Lithiation C2-Lithiation (most acidic proton) No_DG->C2_Lithiation DG_at_C3 Directing Group at C3 With_DG->DG_at_C3 DG_at_C2 Bulky Group at C2 With_DG->DG_at_C2 C4_Lithiation C4-Lithiation DG_at_C3->C4_Lithiation e.g., -CH2OH C5_Lithiation C5-Lithiation DG_at_C2->C5_Lithiation Steric hindrance

Caption: Influence of directing groups on furan lithiation.

Troubleshooting_Workflow Start Poor Regioselectivity in Friedel-Crafts Acylation Check_LA Evaluate Lewis Acid Start->Check_LA Check_Sterics Assess Steric Hindrance Start->Check_Sterics Check_Temp Review Reaction Temperature Start->Check_Temp Screen_LA Screen different Lewis Acids (strength and size) Check_LA->Screen_LA Modify_Reagent Use less bulky acylating agent Check_Sterics->Modify_Reagent Lower_Temp Lower reaction temperature Check_Temp->Lower_Temp Improved Regioselectivity Improved Screen_LA->Improved Modify_Reagent->Improved Lower_Temp->Improved

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 5-(4-chlorophenyl)furan-2-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(4-chlorophenyl)furan-2-carbaldehyde and its structurally related analogs. The data presented herein, supported by detailed experimental protocols, serves as a valuable resource for the structural elucidation and characterization of this important class of compounds.

Spectroscopic Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogs. The inclusion of 5-phenylfuran-2-carbaldehyde, 5-(4-bromophenyl)furan-2-carbaldehyde, and 5-(4-fluorophenyl)furan-2-carbaldehyde allows for a systematic analysis of the electronic effects of the para-substituent on the chemical shifts of the furan and phenyl ring protons and carbons.

Table 1: ¹H NMR Spectral Data

CompoundSolventAldehyde-H (δ, ppm, mult.)Furan-H (δ, ppm, mult., J in Hz)Phenyl-H (δ, ppm, mult., J in Hz)
This compound DMSO-d₆9.65 (s)7.45 (d, 3.7), 7.20 (d, 3.7)7.85 (d, 8.8), 7.55 (d, 8.8)
5-phenylfuran-2-carbaldehyde CDCl₃9.68 (s)7.30 (d, 3.7), 6.85 (d, 3.7)7.78-7.75 (m), 7.48-7.40 (m)
5-(4-bromophenyl)furan-2-carbaldehyde (Predicted) N/A~9.7 (s)~7.3-7.5 (m)~7.6-7.8 (m)
5-(4-fluorophenyl)furan-2-carbaldehyde CDCl₃9.64 (s)7.22 (d, 3.7), 6.74 (d, 3.7)7.75-7.71 (m), 7.18-7.13 (m)

Table 2: ¹³C NMR Spectral Data

CompoundSolventAldehyde-C (δ, ppm)Furan-C (δ, ppm)Phenyl-C (δ, ppm)
This compound CDCl₃177.8158.9, 152.8, 123.0, 109.8136.2, 129.5, 128.6, 125.4
5-phenylfuran-2-carbaldehyde CDCl₃177.8159.9, 152.7, 122.3, 108.9131.0, 129.8, 129.2, 124.4
5-(4-bromophenyl)furan-2-carbaldehyde (Predicted) N/A~178~158, ~153, ~124, ~110~132, ~130, ~126, ~123
5-(4-fluorophenyl)furan-2-carbaldehyde CDCl₃177.7159.5 (d, J=2.5 Hz), 152.8, 122.5, 109.3 (d, J=1.4 Hz)163.8 (d, J=251.0 Hz), 126.9 (d, J=8.3 Hz), 126.2 (d, J=3.4 Hz), 116.4 (d, J=22.0 Hz)

Experimental Protocols

A general protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules is provided below.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

2. NMR Data Acquisition:

  • The NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

  • The instrument is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

  • For ¹H NMR, the spectral width is set to encompass all proton signals (typically 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a wider spectral width is used (typically 0-220 ppm), and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is applied to simplify the spectrum to single lines for each carbon.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualizing NMR Concepts

The following diagrams illustrate the basic principles of NMR spectroscopy and the structure of the target molecule.

NMR Spectroscopy Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Sample Dissolve_in_Solvent Dissolve_in_Solvent Sample->Dissolve_in_Solvent Deuterated Solvent Transfer_to_Tube Transfer_to_Tube Dissolve_in_Solvent->Transfer_to_Tube Filter if necessary Insert_into_Magnet Insert_into_Magnet Transfer_to_Tube->Insert_into_Magnet Lock_and_Shim Lock_and_Shim Insert_into_Magnet->Lock_and_Shim Acquire_Data Acquire_Data Lock_and_Shim->Acquire_Data Pulse Sequence Fourier_Transform Fourier_Transform Acquire_Data->Fourier_Transform Phase_and_Baseline\nCorrection Phase_and_Baseline Correction Fourier_Transform->Phase_and_Baseline\nCorrection NMR_Spectrum NMR_Spectrum Phase_and_Baseline\nCorrection->NMR_Spectrum

Caption: A generalized workflow for an NMR experiment.

Caption: Chemical structure of this compound.

Furan vs. Thiophene Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, furan and thiophene stand out as pivotal five-membered aromatic heterocycles. Their structural similarities, coupled with distinct electronic and physicochemical properties, often result in divergent biological activities, making the choice between these scaffolds a critical decision in drug design.[1] This guide offers an objective comparison of the biological performance of furan and thiophene analogs, supported by experimental data, to inform the rational design of novel therapeutic agents for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Heteroatoms

The foundational differences between the oxygen atom in furan and the sulfur atom in thiophene, particularly in electronegativity and atomic size, have a significant impact on key physicochemical parameters relevant to drug development.[2] Thiophene is generally considered more aromatic and chemically stable than furan.[3] The sulfur atom in thiophene is better able to tolerate a positive charge, contributing to its greater resonance stabilization compared to furan.[3] These properties influence how analogs interact with biological targets and their overall pharmacokinetic profiles.

For instance, the introduction of fluorine, a common strategy in medicinal chemistry, affects these rings differently. While fluorination typically increases lipophilicity, the high electronegativity of the oxygen in a furan ring can lead to more complex effects on molecular polarity compared to the larger, less electronegative sulfur atom in thiophene.[2] This can, in turn, affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Comparative Biological Activity: Anticancer Properties

A significant body of research has explored both furan and thiophene derivatives for their potential as anticancer agents.[1][4] The choice between the two scaffolds can markedly influence the potency and selectivity of the compounds.[1]

Cytotoxicity Data

Comparative studies have demonstrated that while both classes of compounds can exhibit potent anticancer effects, thiophene analogs sometimes show a slight advantage. For example, a study on pyrazolyl hybrid chalcones found that a thiophene-containing derivative was a highly potent agent against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with IC₅₀ values comparable to the standard drug doxorubicin.[1] In contrast, another study on thiophene carboxamides showed moderate activity against liver cancer cell lines.[5] Benzo[b]furan derivatives have demonstrated very high potency against breast cancer cell lines.[5]

The following table summarizes key quantitative data from comparative studies:

Compound TypeHeterocycleCancer Cell LineIC₅₀ (µM)
Benzo[b]furan derivative (26)FuranMCF-7 (Breast)0.057
Benzo[b]furan derivative (36)FuranMCF-7 (Breast)0.051
Thiophene carboxamide (2b)ThiopheneHep3B (Liver)5.46
Thiophene carboxamide (2d)ThiopheneHep3B (Liver)8.85
Thiophene carboxamide (2e)ThiopheneHep3B (Liver)12.58
Furan-pyrazole chalcone (7g)FuranA549 (Lung)27.7 µg/ml

Data sourced from BenchChem comparative study.[5]

Other Therapeutic Areas

Beyond oncology, furan and thiophene derivatives have shown promise in a multitude of therapeutic areas:

  • Antimicrobial Agents: Both furan and thiophene derivatives have been investigated for antimicrobial properties. However, comparative studies often suggest a superior performance for thiophene analogs.[1] Thiophene derivatives have been explored as antibacterial, antifungal, and antiviral agents.[6][7] Furan-containing compounds are also widely used for their antibacterial, antifungal, and antiviral effects.[8]

  • Anti-inflammatory Activity: Thiophene derivatives are present in several approved anti-inflammatory drugs, such as tiaprofenic acid and tenoxicam.[9] Furan derivatives have also been investigated for their anti-inflammatory effects.[10]

  • Central Nervous System (CNS) Activity: Various derivatives of both heterocycles have been developed for CNS disorders. The antipsychotic drug olanzapine and the anticonvulsant tiagabine are notable examples of thiophene-containing drugs.[9]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological activity data, standardized experimental protocols are essential. The following is a detailed methodology for a common in vitro cytotoxicity assay.

In Vitro Cytotoxicity Assessment via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability, providing a measure of a compound's cytotoxic effects.[1][11]

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, HepG2, MCF-7) are seeded into 96-well plates at a density of approximately 5 × 10⁴ cells per well.[1]

  • Incubation: The plates are incubated for 24 hours to allow for cell attachment and recovery.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the furan and thiophene analogs. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Further Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: Following the treatment period, the culture medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals. Subsequently, the MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Visualizing Structure-Activity Relationships

The biological activity of furan and thiophene analogs is critically dependent on the nature and position of substituents on the heterocyclic ring.[1] Understanding these structure-activity relationships (SAR) is fundamental to optimizing lead compounds.

SAR_Comparison cluster_0 Core Scaffold Selection cluster_1 Structural Modification cluster_2 Biological Evaluation cluster_3 Outcome Furan Furan Analog Substituents Vary Substituents (Position, Nature) Furan->Substituents Modify Thiophene Thiophene Analog Thiophene->Substituents Modify Bioassay In Vitro Bioassay (e.g., MTT Assay) Substituents->Bioassay Test Activity Measure Activity (e.g., IC50) Bioassay->Activity Quantify Potency Potency Activity->Potency Selectivity Selectivity Activity->Selectivity ADME ADME Profile Activity->ADME Toxicity Toxicity Activity->Toxicity

Caption: Comparative workflow for evaluating furan and thiophene analogs.

This diagram illustrates the logical workflow for comparing furan and thiophene analogs in a drug discovery context. The process begins with the selection of the core heterocycle, followed by systematic modification of substituents. The resulting analogs are then subjected to biological assays to quantify their activity, which ultimately informs their potential as therapeutic agents based on potency, selectivity, and ADME/Tox profiles.

Conclusion

Both furan and thiophene scaffolds are invaluable tools in the arsenal of medicinal chemists, offering distinct advantages for the development of novel therapeutic agents.[1] While thiophene analogs have demonstrated superior potency in some comparative anticancer studies, the optimal choice is nuanced and highly dependent on the specific biological target, the desired pharmacological profile, and the overall structure-activity relationship of the compound series.[1] A thorough evaluation of both scaffolds, guided by robust experimental data and a clear understanding of their physicochemical differences, is crucial for successful drug discovery programs.

References

A Comparative Guide to the Tubulin Inhibition Activity of 5-(4-chlorophenyl)furan-2-carbaldehyde Derivatives and Colchicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Targeting the Colchicine Binding Site

Both colchicine and the 5-(4-chlorophenyl)furan-2-carbaldehyde derivatives exert their biological effects by binding to the colchicine binding site on β-tubulin.[1] This binding event disrupts the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[2] The inhibition of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[2][3] Molecular docking studies suggest that these furan derivatives can bind to the colchicine binding site with an affinity comparable to that of colchicine itself.[2][3]

Quantitative Data Presentation

The following tables summarize the available quantitative data for the most potent this compound derivatives compared to colchicine. The data is extracted from a study where these compounds were synthesized and evaluated for their anticancer properties.[2][3]

Table 1: Inhibition of Tubulin Polymerization

CompoundConcentration (µM)Inhibition of Tubulin Polymerization (%)
Colchicine 585.4
Derivative 7c 595.2[2][3]
Derivative 7e 596.0[2][3]
Derivative 11a 596.3[2][3]

Table 2: Cytotoxicity (IC50) against Leukemia SR Cell Line

CompoundIC50 (µM)
Colchicine 0.12[2]
Derivative 7c 0.09[2][3]
Derivative 7e 0.05[2][3]
Derivative 11a 0.06[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Tubulin Polymerization Assay (In Vitro)

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Reagent Preparation : Purified porcine brain tubulin is suspended in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP and glycerol.[4] The test compounds (derivatives of this compound or colchicine) are dissolved in DMSO.

  • Assay Procedure : The tubulin solution is mixed with the test compounds or DMSO (vehicle control) in a 96-well plate.

  • Data Acquisition : The plate is incubated at 37°C, and the increase in absorbance (turbidity) at 340 nm is monitored over time using a microplate reader.[5][6] An increase in absorbance indicates tubulin polymerization. The percentage of inhibition is calculated by comparing the absorbance in the presence of the test compound to the vehicle control.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of a compound against a cancer cell line.

  • Cell Seeding : A human cancer cell line (e.g., Leukemia SR) is seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds or colchicine for a specified period (e.g., 48 hours).

  • MTT Incubation : An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization and Measurement : The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance of the purple solution is then measured at approximately 570 nm using a microplate reader.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[2]

Visualizations

Experimental Workflow for Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis tubulin Purified Tubulin in Polymerization Buffer mix Mix Tubulin and Test Compounds in 96-well plate tubulin->mix compounds Test Compounds (dissolved in DMSO) compounds->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance (340 nm) over time incubate->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for the in vitro tubulin polymerization assay.

Logical Relationship of Tubulin Inhibition to Cell Death

G inhibitor This compound Derivative or Colchicine tubulin β-Tubulin (Colchicine Binding Site) inhibitor->tubulin Binds to polymerization Microtubule Polymerization Inhibition inhibitor->polymerization Causes tubulin->polymerization disruption Microtubule Network Disruption polymerization->disruption arrest G2/M Cell Cycle Arrest disruption->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Signaling pathway from tubulin binding to apoptosis.

References

Cytotoxicity of Pyrazoline Derivatives from 5-(4-chlorophenyl)furan-2-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic activity of novel pyrazoline derivatives synthesized from 5-(4-chlorophenyl)furan-2-carbaldehyde. The data presented is based on a study that investigated their potential as anticancer agents, focusing on their inhibitory effects on tubulin polymerization. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and oncology, offering insights into the structure-activity relationships of this class of compounds.

Introduction

Pyrazoline scaffolds are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The incorporation of a this compound moiety into the pyrazoline structure has been explored to generate novel derivatives with enhanced cytotoxic potential. This guide focuses on a series of such compounds and their comparative efficacy against the leukemia SR cell line, providing a basis for further drug development and optimization.

Results and Discussion

A series of pyrazoline derivatives were synthesized from this compound and evaluated for their in vitro cytotoxic activity against the leukemia SR cell line. The results, summarized in the table below, highlight the varying potencies of these compounds, with some exhibiting greater efficacy than the well-known tubulin polymerization inhibitor, colchicine.

Table 1: Comparative Cytotoxicity and Tubulin Polymerization Inhibition of Pyrazoline Derivatives
Compound IDStructureIC50 (µM) vs. Leukemia SR Cell LineTubulin Polymerization Inhibition (%)
7c 1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperazin-1-yl)ethan-1-one0.0995.2
7e 1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(dimethylamino)ethan-1-one0.0596.0
11a Pyridine Derivative0.0696.3
Colchicine (Reference Compound)Not specified in the same studyNot specified in the same study

The data reveals that compounds 7c , 7e , and 11a display potent cytotoxic activity, with IC50 values in the nanomolar range. Notably, these compounds demonstrated a high percentage of tubulin polymerization inhibition, suggesting this as their primary mechanism of action.[1][2] The structure-activity relationship indicates that the nature of the substituent at the N1 position of the pyrazoline ring significantly influences the cytotoxic potency.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

Synthesis of Pyrazoline Derivatives

The synthesis of the pyrazoline derivatives commenced with the preparation of chalcone analogs from this compound. The general synthetic pathway is illustrated in the workflow diagram below. Specifically, the target pyrazoline derivatives were synthesized through the reaction of the corresponding chalcone with hydrazine hydrate, followed by N-acylation or N-alkylation to introduce various substituents at the N1 position of the pyrazoline ring.[1][2]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was evaluated against the leukemia SR cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Leukemia SR cells were seeded in 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.

Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.

  • Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a fluorescence-based reporter was prepared.

  • Compound Addition: The test compounds were added to the reaction mixture at their respective IC50 concentrations.

  • Fluorescence Monitoring: The polymerization of tubulin was monitored by measuring the increase in fluorescence over time at 37°C.

  • Data Analysis: The percentage of inhibition of tubulin polymerization was calculated by comparing the fluorescence intensity in the presence of the test compound to that of the control (vehicle-treated) sample.[1][2]

Mechanism of Action: Signaling Pathway

The potent cytotoxicity of these pyrazoline derivatives is attributed to their ability to inhibit tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][2]

Mechanism of Action of Pyrazoline Derivatives Pyrazoline Pyrazoline Derivative Tubulin Tubulin Pyrazoline->Tubulin Binds to Colchicine Site Microtubules Microtubule Formation (Polymerization) Pyrazoline->Microtubules Inhibits G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Induces

Caption: Proposed mechanism of action for the cytotoxic pyrazoline derivatives.

Experimental Workflow

The general workflow for the synthesis and evaluation of the cytotoxic pyrazoline derivatives is outlined below.

Experimental Workflow Start This compound Chalcone Chalcone Synthesis Start->Chalcone Pyrazoline_Synth Pyrazoline Synthesis Chalcone->Pyrazoline_Synth Purification Purification and Characterization Pyrazoline_Synth->Purification Cytotoxicity In Vitro Cytotoxicity Assay (MTT) Purification->Cytotoxicity Tubulin_Assay Tubulin Polymerization Assay Purification->Tubulin_Assay Data_Analysis Data Analysis (IC50, % Inhibition) Cytotoxicity->Data_Analysis Tubulin_Assay->Data_Analysis

Caption: General workflow for the synthesis and cytotoxic evaluation.

Conclusion

The pyrazoline derivatives of this compound represent a promising class of cytotoxic agents with potent inhibitory effects on tubulin polymerization. The data presented in this guide demonstrates that specific structural modifications can lead to compounds with nanomolar efficacy against leukemia cells. Further investigation into the optimization of this scaffold could lead to the development of novel and effective anticancer therapeutics. The detailed experimental protocols and mechanistic insights provided herein are intended to facilitate future research in this area.

References

A Comparative Analysis of Furan-2-Carbaldehyde Analogs: Bridging the Gap Between In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pre-clinical performance of novel furan-based compounds, offering insights into the translation of laboratory findings to live models.

Introduction to Furan-2-Carbaldehyde Analogs

Furan-2-carbaldehyde derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The furan ring serves as a versatile scaffold for the development of novel therapeutic agents, with modifications to the core structure leading to a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The 5-(4-chlorophenyl) substitution, in particular, has been explored for its potential to enhance cytotoxic activity against various cancer cell lines.

Case Study: Thiophenfurin - A Thiophene Analog

Thiophenfurin, a thiophene-containing analog of the anticancer agent tiazofurin, provides a valuable case study for comparing in vitro cytotoxicity with in vivo antitumor effects. Its structural similarity to the furan-2-carbaldehyde scaffold makes it a relevant exemplar for understanding the preclinical development pathway of this class of compounds.

In Vitro Efficacy of Thiophenfurin

Thiophenfurin has demonstrated significant cytotoxic effects against a panel of human and murine cancer cell lines. The in vitro efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeIC50 (µM)
P388Murine Lymphocytic LeukemiaSimilar to Tiazofurin
L1210Murine Lymphocytic LeukemiaSimilar to Tiazofurin
K562Human Myelogenous LeukemiaSimilar to Tiazofurin
HL-60Human Promyelocytic LeukemiaSimilar to Tiazofurin
LoVoHuman Colon AdenocarcinomaSimilar to Tiazofurin
B16Murine MelanomaSimilar to Tiazofurin

Note: The referenced study states that the cytotoxicity was similar to that of tiazofurin, for which historical data is available in other publications. Specific IC50 values for thiophenfurin were not provided in the abstract.

In Vivo Efficacy of Thiophenfurin

The promising in vitro results prompted the evaluation of thiophenfurin in a preclinical animal model of cancer. The compound was tested for its ability to inhibit tumor growth in mice inoculated with L1210 leukemia cells.

Animal ModelCancer ModelCompoundDoseEfficacy (% T/C)
BD2F1 MiceL1210 LeukemiaThiophenfurin25 mg/kg168

% T/C (Treated/Control) is a standard metric for in vivo anticancer activity, where a value > 125 is generally considered significant activity.

The in vivo study demonstrated that thiophenfurin significantly increased the lifespan of tumor-bearing mice, indicating a successful translation of its in vitro cytotoxicity to a therapeutic effect in a living organism.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

A common method for determining the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., thiophenfurin) and incubated for a defined period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Antitumor Activity Assay (As described for Thiophenfurin)
  • Animal Model: BD2F1 mice are used as the host for the tumor model.[1]

  • Tumor Inoculation: The mice are inoculated with L1210 leukemia cells.[1]

  • Compound Administration: Thiophenfurin is administered to the mice at a dose of 25 mg/kg.[1]

  • Efficacy Evaluation: The primary endpoint is the percentage of increase in the lifespan of the treated mice compared to the control (untreated) mice, expressed as % T/C.[1]

Mechanism of Action

The antitumor activity of thiophenfurin is attributed to its ability to inhibit the enzyme inosine monophosphate dehydrogenase (IMPDH).[1] This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting IMPDH, thiophenfurin depletes the intracellular pool of guanine nucleotides, thereby halting cell proliferation and inducing cell death in rapidly dividing cancer cells.[1]

G Thiophenfurin Thiophenfurin IMPDH IMPDH (Inosine Monophosphate Dehydrogenase) Thiophenfurin->IMPDH Inhibits Guanine_Nucleotides Guanine Nucleotides IMPDH->Guanine_Nucleotides Catalyzes synthesis of DNA_RNA_Synthesis DNA & RNA Synthesis Guanine_Nucleotides->DNA_RNA_Synthesis Required for Cell_Proliferation Cancer Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Essential for

Caption: Mechanism of action of Thiophenfurin.

Experimental and logical workflow

The development and evaluation of furan-2-carbaldehyde analogs follow a structured workflow, from initial design and synthesis to preclinical testing.

G cluster_0 Discovery & Preclinical A Analog Design & Synthesis B In Vitro Screening (Cytotoxicity, IC50) A->B C Mechanism of Action Studies B->C D In Vivo Efficacy (Animal Models) B->D E Lead Optimization C->E D->E

References

A Comparative Analysis of Synthetic Routes to 5-(4-chlorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary synthetic routes to 5-(4-chlorophenyl)furan-2-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. We will delve into the most prevalent and effective methodologies, presenting supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable synthetic strategy.

Introduction

This compound is a valuable building block in medicinal chemistry, notably as a metabolite of the antiarrhythmic drug Azimilide. Its synthesis has been approached through several key organic transformations. The choice of synthetic route often depends on factors such as starting material availability, desired scale, and tolerance of functional groups. This guide focuses on a comparative evaluation of three major synthetic pathways: the Suzuki-Miyaura Coupling, the Meerwein Arylation, and a two-step approach involving the synthesis of 2-(4-chlorophenyl)furan followed by a Vilsmeier-Haack formylation.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear comparison of their efficiencies and reaction conditions.

Synthetic RouteStarting MaterialsKey Reagents & CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Suzuki-Miyaura Coupling 5-Bromo-2-furaldehyde, 4-Chlorophenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/Ethanol/Water80-9012-1885-95
Meerwein Arylation Furfural, 4-ChloroanilineNaNO₂, HCl, CuCl₂Acetone/Water0-252-460-75
Vilsmeier-Haack Formylation 2-(4-chlorophenyl)furanPOCl₃, DMFDichloromethane0 to rt3-580-90 (formylation step)

Synthetic Pathways and Methodologies

Below we provide a detailed overview of each synthetic route, including reaction schemes and experimental protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In this context, it provides a direct and high-yielding route to the target molecule.

Suzuki_Miyaura 5-Bromo-2-furaldehyde 5-Bromo-2-furaldehyde reagents Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol/H₂O, 80-90°C 5-Bromo-2-furaldehyde->reagents 4-Chlorophenylboronic acid 4-Chlorophenylboronic acid 4-Chlorophenylboronic acid->reagents product This compound reagents->product

Suzuki-Miyaura Coupling Pathway

Experimental Protocol:

To a solution of 5-bromo-2-furaldehyde (1.0 eq) and 4-chlorophenylboronic acid (1.2 eq) in a mixture of toluene (4 parts), ethanol (1 part), and water (1 part) is added potassium carbonate (2.0 eq). The mixture is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) is then added, and the reaction mixture is heated to 80-90°C for 12-18 hours under an inert atmosphere. After completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Meerwein Arylation

The Meerwein arylation is a radical reaction that involves the addition of an aryl diazonium salt to an electron-rich alkene, in this case, the furan ring of furfural. This method offers a cost-effective approach using readily available starting materials.

Meerwein_Arylation 4-Chloroaniline 4-Chloroaniline NaNO2, HCl (0-5°C) NaNO2, HCl (0-5°C) 4-Chloroaniline->NaNO2, HCl (0-5°C) 4-Chlorobenzenediazonium chloride 4-Chlorobenzenediazonium chloride NaNO2, HCl (0-5°C)->4-Chlorobenzenediazonium chloride CuCl2, Acetone/H2O (0-25°C) CuCl2, Acetone/H2O (0-25°C) 4-Chlorobenzenediazonium chloride->CuCl2, Acetone/H2O (0-25°C) Furfural Furfural Furfural->CuCl2, Acetone/H2O (0-25°C) product This compound CuCl2, Acetone/H2O (0-25°C)->product

Meerwein Arylation Pathway

Experimental Protocol:

4-Chloroaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5°C. The resulting diazonium salt solution is then added portion-wise to a stirred solution of furfural (1.5 eq) and copper(II) chloride (0.1 eq) in a mixture of acetone and water at 0°C. The reaction mixture is stirred at room temperature for 2-4 hours. The product is then extracted with dichloromethane, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

Vilsmeier-Haack Formylation (Two-Step Route)

This approach involves the initial synthesis of 2-(4-chlorophenyl)furan, followed by the introduction of the formyl group at the 5-position of the furan ring via the Vilsmeier-Haack reaction.

Step 1: Synthesis of 2-(4-chlorophenyl)furan

A common method for this step is the Paal-Knorr furan synthesis from a 1,4-dicarbonyl compound or a related precursor.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide (DMF), to formylate electron-rich aromatic rings.

Vilsmeier_Haack cluster_step1 Step 1: Furan Synthesis cluster_step2 Step 2: Formylation Precursors 1,4-Dicarbonyl Precursor Paal-Knorr Paal-Knorr Synthesis Precursors->Paal-Knorr Intermediate 2-(4-chlorophenyl)furan Paal-Knorr->Intermediate Intermediate_ref 2-(4-chlorophenyl)furan Vilsmeier POCl₃, DMF DCM, 0°C to rt Intermediate_ref->Vilsmeier Product This compound Vilsmeier->Product

Two-Step Vilsmeier-Haack Pathway

Experimental Protocol (Vilsmeier-Haack Formylation):

To a cooled (0°C) solution of 2-(4-chlorophenyl)furan (1.0 eq) in anhydrous dichloromethane is added phosphorus oxychloride (1.1 eq) dropwise. The mixture is stirred for 30 minutes at 0°C, after which N,N-dimethylformamide (1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred for 3-5 hours. The reaction is then quenched by pouring it into a mixture of ice and a saturated solution of sodium bicarbonate. The product is extracted with dichloromethane, and the combined organic layers are washed with water, dried, and concentrated. The crude product is purified by column chromatography.

Conclusion

The choice of the optimal synthetic route to this compound depends on the specific requirements of the synthesis.

  • The Suzuki-Miyaura coupling offers the highest yields and is generally the most reliable method, making it suitable for both small-scale and large-scale synthesis, provided the starting materials are available.

  • The Meerwein arylation is a more cost-effective option due to the use of inexpensive starting materials. However, the yields are typically lower, and the reaction may require more optimization.

  • The Vilsmeier-Haack approach is a viable two-step alternative. While the formylation step itself is high-yielding, the overall efficiency of this route is dependent on the synthesis of the 2-(4-chlorophenyl)furan precursor.

For drug development professionals and researchers requiring high purity and yield, the Suzuki-Miyaura coupling is often the preferred method. For process chemistry where cost is a major driver, the Meerwein arylation may be a more attractive option, despite the potentially lower yields. The Vilsmeier-Haack route provides flexibility if the 2-arylfuran intermediate is readily accessible or required for other purposes.

A Comparative Analysis of the Biological Activities of 5-(4-chlorophenyl) and 5-(4-bromophenyl) furan-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The furan ring is a versatile scaffold in medicinal chemistry, and its 5-aryl-2-carbaldehyde derivatives have garnered significant interest for their potential anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a halogenated phenyl group at the 5-position can significantly influence the biological activity of these compounds. This guide focuses on a comparative analysis of the chloro- and bromo-substituted analogues, presenting available quantitative data, experimental methodologies, and mechanistic insights.

Comparative Biological Activity Data

While a head-to-head comparison of the parent compounds is not available, studies on their derivatives provide valuable insights into their relative potential. The following tables summarize the reported biological activities of key derivatives.

Table 1: Anticancer Activity of 5-(4-chlorophenyl)furan-2-carbaldehyde Derivatives

Derivative TypeCompound IDCell LineIC₅₀ (µM)Tubulin Polymerization Inhibition (%)Reference
Pyrazoline7cLeukemia SR0.0995.2[1]
Pyrazoline7eLeukemia SR0.0596.0[1]
Pyridine11aLeukemia SR0.0696.3[1]

Table 2: Antibacterial Activity of a 5-(4-bromophenyl)furan-2-carbaldehyde Derivative

DerivativeBacterial StrainActivityReference
N-(4-bromophenyl)furan-2-carboxamideAcinetobacter baumannii (NDM-positive)Most effective against this strain compared to various commercially available drugs.[2]
N-(4-bromophenyl)furan-2-carboxamideKlebsiella pneumoniaeExhibited significant antibacterial activity.[2]
N-(4-bromophenyl)furan-2-carboxamideEnterobacter cloacaeExhibited significant antibacterial activity.[2]
N-(4-bromophenyl)furan-2-carboxamideStaphylococcus aureusExhibited significant antibacterial activity.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of these compounds.

Synthesis of 5-Aryl-furan-2-carbaldehydes

A common method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Meerwein arylation reaction.[3]

General Procedure:

  • An aniline derivative (e.g., 4-chloroaniline or 4-bromoaniline) is diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0–5 °C).

  • The resulting diazonium salt is then reacted with furan-2-carbaldehyde in the presence of a copper(II) chloride catalyst.[3]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol Outline:

  • Cancer cells are seeded in 96-well plates and allowed to adhere.

  • Cells are treated with various concentrations of the test compounds and incubated.

  • MTT solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.[3]

Antimicrobial Activity Screening (Agar Well Diffusion Method)

This method provides a qualitative assessment of antimicrobial activity.

Protocol Outline:

  • An agar plate is uniformly inoculated with a test microorganism.

  • Wells are created in the agar.

  • A solution of the test compound is added to each well.

  • The plate is incubated, and the diameter of the zone of inhibition around each well is measured.

Mechanistic Insights and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of tubulin polymerization.[4] This inhibition disrupts microtubule dynamics, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

G Compound 5-(4-chlorophenyl)furan -2-carbaldehyde Derivative Tubulin Tubulin Dimers Compound->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization G2M G2/M Phase Arrest Microtubules->G2M Disruption of Mitotic Spindle Apoptosis Apoptosis G2M->Apoptosis

The mechanism of action for the antimicrobial activity of 5-(4-bromophenyl)furan-2-carbaldehyde derivatives is not as well-defined in the reviewed literature but is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[5]

Experimental and Drug Discovery Workflow

The general workflow for the development of therapeutic agents from these furan-based scaffolds involves several key stages.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization cluster_3 Preclinical Studies Synthesis Synthesis of 5-(4-halophenyl)furan -2-carbaldehyde Derivatives Purification Purification & Characterization Synthesis->Purification Screening In Vitro Screening (e.g., MTT, Agar Diffusion) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Lead_Opt->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Conclusion

While a direct comparative study of this compound and 5-(4-bromophenyl)furan-2-carbaldehyde is lacking, the available data on their derivatives suggest that both scaffolds hold significant promise for the development of novel therapeutic agents. Derivatives of the chloro-substituted compound have demonstrated potent anticancer activity through the inhibition of tubulin polymerization. The bromo-substituted analogue has given rise to derivatives with significant antibacterial properties.

Further research, including head-to-head comparative studies of the parent compounds and a broader range of their derivatives, is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers in this field.

References

Comparative Analysis of 5-(4-chlorophenyl)furan-2-carbaldehyde and Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide cross-referencing experimental data for 5-(4-chlorophenyl)furan-2-carbaldehyde with information from the PubChem database and other scientific literature is now available for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of the compound's properties and biological activities with several key alternatives, supported by experimental data and detailed protocols.

Physicochemical Properties from PubChem

This compound is a small molecule with the chemical formula C₁₁H₇ClO₂ and a molecular weight of 206.62 g/mol .[1] Key computed properties from its PubChem entry (CID 676184) are summarized in the table below, providing a foundational understanding of its molecular characteristics.[1]

PropertyValueReference
Molecular Weight206.62 g/mol PubChem CID: 676184[1]
XLogP3-AA3.1PubChem CID: 676184[1]
Hydrogen Bond Donor Count0PubChem CID: 676184[1]
Hydrogen Bond Acceptor Count2PubChem CID: 676184[1]
Rotatable Bond Count2PubChem CID: 676184[1]
CAS Number34035-03-5PubChem CID: 676184[1]

Comparative Biological Activity

While extensive quantitative biological data for this compound itself is limited in publicly accessible literature, its derivatives have shown significant potential as inhibitors of tubulin polymerization, a key target in cancer therapy.[2][3][4] This guide compares the parent compound with its more active derivatives and other relevant furan-2-carbaldehyde analogs.

Tubulin Polymerization Inhibition and Cytotoxicity

A study on novel 5-(4-chlorophenyl)furan derivatives demonstrated that while the parent aldehyde serves as a crucial synthetic intermediate, its derivatives, particularly pyrazoline and pyridine analogs, exhibit potent inhibition of tubulin polymerization and significant cytotoxicity against leukemia cell lines.[2][3][4]

CompoundDescriptionTubulin Polymerization Inhibition (%)Cytotoxicity IC₅₀ (µM) (Leukemia SR cell line)
This compound Parent CompoundData not availableData not available
Compound 7c Pyrazoline derivative95.20.09[2]
Compound 7e Pyrazoline derivative96.00.05[2]
Compound 11a Pyridine derivative96.30.06[2]
Colchicine Reference CompoundNot specified>1 (in many cell lines)

Note: The data for the derivatives highlights the potential for therapeutic development from the this compound scaffold.

Experimental Protocols

To aid in the replication and further investigation of these findings, detailed experimental protocols for key assays are provided below.

Synthesis of this compound

The synthesis of the title compound can be achieved via a Meerwein arylation reaction.[5]

Materials:

  • 2-Furaldehyde

  • 4-Chloroaniline

  • Hydrochloric acid

  • Sodium nitrite

  • Copper(II) chloride

  • Water

Procedure:

  • Dissolve 4-chloroaniline in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise to the cooled solution to form the diazonium salt.

  • In a separate flask, prepare a solution of 2-furaldehyde in water.

  • Add the freshly prepared diazonium salt solution to the 2-furaldehyde solution, followed by the addition of copper(II) chloride as a catalyst.

  • Stir the reaction mixture at room temperature.

  • The resulting product, this compound, can be purified by crystallization.[3]

Tubulin Polymerization Inhibition Assay

This assay is crucial for identifying compounds that interfere with microtubule dynamics.

Materials:

  • Purified tubulin protein

  • GTP (Guanosine triphosphate)

  • Polymerization buffer (e.g., PIPES buffer)

  • Test compounds and controls (e.g., colchicine)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the tubulin solution to the polymerization buffer containing GTP.

  • Add the test compounds or control solutions to the wells.

  • Initiate polymerization by incubating the plate at 37 °C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization. Inhibitors will reduce the rate and extent of this increase.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., Leukemia SR)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizing Experimental Workflow

To further clarify the experimental process, a diagram of the synthesis and subsequent biological evaluation workflow is provided below.

G Workflow: Synthesis to Biological Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start Starting Materials (2-Furaldehyde, 4-Chloroaniline) diazotization Diazotization start->diazotization meerwein Meerwein Arylation diazotization->meerwein product This compound meerwein->product tubulin_assay Tubulin Polymerization Inhibition Assay product->tubulin_assay mtt_assay MTT Cytotoxicity Assay product->mtt_assay inhibition_percent % Inhibition Calculation tubulin_assay->inhibition_percent ic50 IC₅₀ Determination mtt_assay->ic50

Caption: A flowchart illustrating the synthesis of this compound and its subsequent evaluation in biological assays.

This guide serves as a valuable resource for researchers interested in the therapeutic potential of furan derivatives, providing a clear comparison of this compound with its more active analogs and detailing the necessary experimental procedures for further investigation.

References

Furan Derivatives: A Comparative Benchmark of Antibacterial Efficacy Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Furan derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antibacterial potential. This guide provides an objective comparison of the antibacterial performance of select furan derivatives against well-established antibiotics, supported by experimental data from peer-reviewed literature.

Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative furan derivatives and standard antibiotics against common Gram-positive and Gram-negative bacteria. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Disclaimer: The data presented below is a compilation from various scientific studies. While efforts have been made to standardize the presentation, slight variations in experimental conditions across different sources may exist.

Gram-Positive Bacteria
Compound/AntibioticStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)
Furan Derivatives
Nitrofurantoin16 - 64[1]8[2]
Furanone Derivative F1318 - 16[2]Not Reported
2(5H)-Furanone Sulfone 268[2]8[2]
Standard Antibiotics
Ciprofloxacin0.25 - 20.125 - 0.5
Ampicillin0.25 - 20.03 - 0.125
Chloramphenicol2 - 81 - 4
Gram-Negative Bacteria
Compound/AntibioticEscherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)
Furan Derivatives
Nitrofurantoin4 - 32[1]>128
Furazolidone16[2]Not Reported
Standard Antibiotics
Ciprofloxacin0.015 - 10.25 - 4
Ampicillin2 - 8>128
Gentamicin0.5 - 21 - 4

Experimental Protocols

The following are detailed methodologies for two standard experiments used to determine the antibacterial activity of the compounds cited in this guide.

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compounds (furan derivatives and standard antibiotics)

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or plate reader (optional)

  • Positive control (a known effective antibiotic)

  • Negative control (broth and inoculum without any antimicrobial agent)

  • Sterility control (broth only)

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compounds and standard antibiotics is prepared in the microtiter plates using sterile MHB. The final volume in each well is typically 100 µL.

  • Inoculation: Each well is inoculated with 5 µL of the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: The positive control well contains the inoculum and a standard antibiotic. The negative control well contains the inoculum and broth. The sterility control well contains only broth.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth (i.e., the absence of turbidity). This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound. The size of the zone of inhibition is indicative of the compound's efficacy.

Materials:

  • Test compounds

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer or hollow punch (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Positive control (a known effective antibiotic)

  • Solvent control (the solvent used to dissolve the test compounds)

Procedure:

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of an MHA plate to create a bacterial lawn. The plate is allowed to dry for a few minutes.

  • Creation of Wells: Sterile wells are punched into the agar using a cork borer.

  • Application of Test Compounds: A fixed volume (e.g., 50-100 µL) of each test compound solution, positive control, and solvent control is added to separate wells.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters.

Visualizing Mechanisms and Workflows

To better illustrate the processes involved in antibacterial activity assessment and the mechanism of action of a known antibiotic, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum_Prep Standardized Bacterial Inoculum Preparation Inoculation Inoculation of Microtiter Plates or Agar Plates Inoculum_Prep->Inoculation Compound_Dilution Serial Dilution of Test Compounds Compound_Dilution->Inoculation Incubation Incubation at 37°C for 18-24h Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination Zone_Measurement Measurement of Zone of Inhibition Incubation->Zone_Measurement

Caption: Generalized experimental workflow for antimicrobial susceptibility testing.

Quinolone_Mechanism Quinolone Quinolone Antibiotic Complex Quinolone-DNA-Gyrase Complex Formation Quinolone->Complex Binds to DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) DNA_Gyrase->Complex Traps DNA Bacterial DNA DNA->Complex Replication_Block Blockage of DNA Replication and Transcription Complex->Replication_Block Leads to Cell_Death Bacterial Cell Death Replication_Block->Cell_Death Induces

Caption: Simplified signaling pathway of quinolone antibiotics' mechanism of action.

References

Safety Operating Guide

Safe Disposal of 5-(4-chlorophenyl)furan-2-carbaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential procedural guidance for the safe and compliant disposal of 5-(4-chlorophenyl)furan-2-carbaldehyde, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with the handling of this hazardous material.

Hazard Profile and Safety Precautions

This compound is a solid organic compound containing a halogen. Its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), necessitates careful handling and disposal.

Hazard Classification:

Hazard ClassGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)
alt text
Warning H315: Causes skin irritation.[1][2][3][4][5]
Eye Irritation (Category 2A)(GHS07)[6]H319: Causes serious eye irritation.[1][2][3][4][5]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation.[1][2][4]

Immediate Safety Measures:

  • Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid direct contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE).

  • Prevent the formation of dust when handling the solid material.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound, especially during disposal procedures.

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin and Body Protection A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.
Respiratory Protection If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator for organic vapors and particulates is required.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. It should never be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Segregation and Disposal:

  • Waste Identification: All waste containing this compound, including the pure compound, contaminated labware (e.g., weighing boats, gloves, pipette tips), and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation: This compound is a halogenated organic solid . It is critical to segregate this waste stream from non-halogenated chemical waste.[7][8]

  • Container Selection:

    • Use a designated, leak-proof, and sealable solid waste container that is compatible with the chemical.

    • The container should be clearly labeled as "Hazardous Waste," "Halogenated Organic Solid Waste," and list "this compound" as a constituent.

  • Waste Collection:

    • Carefully place the solid waste into the designated container, minimizing the creation of dust.

    • For contaminated items like gloves and paper towels, place them in a sealed plastic bag before adding them to the main waste container to prevent loose contamination.

  • Storage:

    • Keep the waste container tightly sealed except when adding waste.

    • Store the container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Provide the full chemical name and any available safety data to the disposal personnel. Halogenated organic wastes are typically disposed of via high-temperature incineration at a permitted facility.[7]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuation and Ventilation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated, using a fume hood if possible.

  • Control Ignition Sources: Although the material is a solid, take precautions to remove any potential ignition sources.

  • Personal Protection: Wear the full PPE as described in Section 2.

  • Containment and Cleanup:

    • For small spills, gently cover the solid material with an inert absorbent material (e.g., vermiculite, sand, or dry earth).

    • Carefully sweep or scoop the absorbed material into the designated halogenated solid waste container. Avoid creating dust.

    • Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., acetone), and place the used cleaning materials into the hazardous waste container.

  • Decontamination: Thoroughly wash the area of the spill once the material has been removed.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) is_solid Is the waste solid? start->is_solid is_halogenated Is the compound halogenated? is_solid->is_halogenated Yes container Place in a labeled, sealed container for HALOGENATED SOLID WASTE is_halogenated->container Yes non_halogenated Place in appropriate NON-HALOGENATED SOLID WASTE container is_halogenated->non_halogenated No storage Store in designated Satellite Accumulation Area container->storage ehs_pickup Arrange for pickup by EHS or licensed contractor storage->ehs_pickup end Final Disposal (Incineration) ehs_pickup->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 5-(4-chlorophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(4-chlorophenyl)furan-2-carbaldehyde

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 34035-03-5

  • Physical Form: Solid

Immediate Safety Information

Hazard Identification: this compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]

GHS Pictogram:

  • alt text
    (GHS07 - Exclamation Mark) indicates that the substance may cause irritation, skin sensitization, or other less severe health effects.[2][3][4][5]

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statement:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound to minimize exposure and ensure personal safety.[6][7][8][9]

Protection Type Equipment Specification
Eye and Face Protection Safety Goggles or a Face ShieldMust be worn at all times to protect against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[7]
Body Protection Laboratory CoatA full-length laboratory coat, preferably made of a flame-resistant material like Nomex®, should be worn and fully buttoned.[7]
Respiratory Protection Air-purifying RespiratorRecommended when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust particles.[6]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[7]

Operational and Disposal Plans

Step-by-Step Handling Protocol

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is -20°C. The container should be kept tightly sealed and protected from moisture.

  • Label the storage area with the appropriate hazard warnings.

2. Preparation and Weighing:

  • All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Before weighing, ensure all necessary PPE is correctly worn.

  • Use a dedicated, clean weighing vessel.

  • Handle the solid carefully to avoid generating dust.

3. Experimental Use:

  • When transferring the compound, use a spatula or other appropriate tool.

  • If dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Keep all containers with the compound covered when not in use.

  • In case of accidental contact, immediately follow the first aid procedures outlined below.

4. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.

  • Spill: For a small spill, use an inert absorbent material to clean it up. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and follow your institution's emergency spill response protocol.

Disposal Plan

This compound is a halogenated organic compound. All waste containing this chemical must be disposed of as hazardous waste, following institutional and local regulations.

1. Waste Segregation:

  • Crucially, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container. [10][11]

  • Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[11][12]

2. Waste Collection:

  • Collect all solid waste (e.g., contaminated gloves, weighing paper, absorbent materials) in a clearly labeled, sealed plastic bag or container designated for solid halogenated waste.

  • Collect all liquid waste (e.g., solutions containing the compound) in a compatible, sealed, and clearly labeled "Halogenated Organic Waste" container.

  • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of all constituents.[13]

3. Final Disposal:

  • Store waste containers in a designated satellite accumulation area.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Halogenated organic wastes are typically incinerated at high temperatures in a regulated facility.[10]

Workflow Diagram

The following diagram illustrates the standard operating procedure for handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Weigh Solid Compound B->C D Transfer to Reaction Vessel C->D I Spill or Exposure Occurs C->I E Perform Experiment D->E D->I F Segregate Halogenated Waste E->F E->I G Collect in Labeled Container F->G H Arrange for EHS Pickup G->H J Follow Emergency Procedures I->J

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorophenyl)furan-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(4-chlorophenyl)furan-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.